2,6-Di-tert-butyl-4-methylcyclohexanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-ditert-butyl-4-methylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h10-12H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPDMUPXRDWOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C(C1)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281627 | |
| Record name | 2,6-di-tert-butyl-4-methylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23790-39-8 | |
| Record name | 23790-39-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-di-tert-butyl-4-methylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Di-tert-butyl-4-methylcyclohexanone CAS number
Abstract
This technical guide provides a comprehensive overview of 2,6-Di-tert-butyl-4-methylcyclohexanone (CAS No: 23790-39-8), a sterically hindered cyclic ketone. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental physicochemical properties, stereochemical considerations, plausible synthetic routes, and critical safety protocols. By synthesizing data from established chemical databases and drawing parallels with structurally related molecules, this guide aims to serve as an authoritative resource, explaining not just the "what" but the "why" behind the compound's characteristics and handling.
Compound Identification and Core Properties
This compound is a derivative of cyclohexanone featuring two bulky tert-butyl groups flanking the carbonyl group at positions 2 and 6, and a methyl group at position 4. This substitution pattern imparts significant steric hindrance, which governs its reactivity and stereochemistry. The definitive identifier for this compound is its CAS number.[1]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 23790-39-8 | PubChem[2] |
| Molecular Formula | C₁₅H₂₈O | Lead Sciences[1] |
| Molecular Weight | 224.38 g/mol | PubChem[2] |
| IUPAC Name | 2,6-ditert-butyl-4-methylcyclohexan-1-one | PubChem[2] |
| Canonical SMILES | CC1CC(C(=O)C(C1)C(C)(C)C)C(C)(C)C | PubChem[2] |
| InChI Key | LDPDMUPXRDWOPE-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 | 4.7 | PubChem[2] |
| Purity (Typical) | 98% | Lead Sciences[1] |
| Storage | Room Temperature, Sealed in Dry Conditions | Lead Sciences[1] |
The high XLogP3 value suggests a lipophilic nature, indicating poor solubility in water but good solubility in non-polar organic solvents.[2] This is a critical consideration for selecting appropriate solvent systems in experimental design.
Chemical Structure and Stereochemical Implications
The structure of this compound is defined by its cyclohexane ring. The presence of bulky tert-butyl groups has profound stereochemical consequences. In cyclohexanone derivatives, the ring exists predominantly in a chair conformation to minimize torsional and steric strain. The large energetic penalty of placing a tert-butyl group in an axial position effectively "locks" the conformation, forcing both tert-butyl groups into equatorial positions. This conformational rigidity makes the molecule an interesting substrate for stereoselective studies.
Caption: 2D structure of this compound.
Synthesis Pathway: An Experience-Based Protocol
While specific peer-reviewed syntheses for this compound are not widely published, a reliable route can be extrapolated from established methods for similar hindered ketones, such as the oxidation of the corresponding secondary alcohol.[3][4] The choice of oxidizing agent is critical; harsh reagents can lead to side reactions, while overly mild ones may fail to overcome the steric hindrance.
A Jones oxidation (chromic acid in acetone) is a robust and field-proven method for this type of transformation. The causality for this choice rests on its high efficiency in oxidizing sterically hindered secondary alcohols to ketones without cleaving the ring.
Protocol: Oxidation of 2,6-Di-tert-butyl-4-methylcyclohexanol
-
Dissolution: Dissolve the starting material, 2,6-Di-tert-butyl-4-methylcyclohexanol (1.0 eq), in acetone within a flask equipped with a magnetic stirrer and a dropping funnel. The system should be cooled in an ice bath to 0-5°C to manage the exothermic nature of the reaction.
-
Reagent Addition: Add Jones reagent dropwise to the cooled solution. The persistence of a brown/orange color indicates the presence of excess oxidant and signals reaction completion. The slow, controlled addition is paramount to prevent overheating and potential side-product formation.
-
Quenching: After the reaction is complete (as determined by TLC analysis), add isopropyl alcohol dropwise to quench the excess chromium reagent. This is a self-validating step; the solution will turn from brown/orange to green as the Cr(VI) is reduced to Cr(III).
-
Workup: Neutralize the mixture with a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with an appropriate solvent like diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified via column chromatography or distillation to yield the final ketone.[3]
Caption: Workflow for the synthesis of the target ketone via oxidation.
Spectroscopic Analysis
The structural elucidation of this compound relies on standard spectroscopic techniques. Based on its structure and data for analogous compounds, the following spectral characteristics are expected:
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band is anticipated in the region of 1705-1725 cm⁻¹, which is characteristic of a carbonyl (C=O) stretch in a saturated six-membered ring.
-
Mass Spectrometry (MS): GC-MS data is available, confirming the molecular weight.[2] The fragmentation pattern would likely show the loss of tert-butyl and methyl groups, providing further structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Resonances for the two equivalent tert-butyl groups would appear as a sharp singlet around 1.0-1.2 ppm. The methyl group would likely appear as a doublet. The protons on the cyclohexane ring would present complex multiplets.
-
¹³C NMR: The carbonyl carbon would be distinctly downfield, typically in the 200-215 ppm range. The quaternary carbons of the tert-butyl groups and the carbons of the methyl groups would be clearly visible in the aliphatic region.
-
Applications and Industrial Relevance
While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas, drawing parallels from similar molecules.
-
Antioxidant Research: Sterically hindered phenols, such as Butylated Hydroxytoluene (BHT), are widely used as antioxidants. The related compound 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one (CAS 10396-80-2) is noted for its antioxidant properties, which are valuable in polymer stabilization.[5][6][7] The subject ketone could serve as a synthetic precursor to novel antioxidant compounds.
-
Fragrance and Materials Science: Substituted cyclohexanones, like 4-tert-Butylcyclohexanone (CAS 98-53-3), are important intermediates in the fragrance industry due to their woody and camphoraceous scents.[8] The bulky groups in this compound could be exploited to create new materials with unique physical properties or as a building block in polymer chemistry.[9]
-
Model for Stereoselective Chemistry: Due to its conformationally locked structure, it serves as an excellent model compound for academic and industrial research into the stereoselectivity of nucleophilic additions to ketones.[8]
Safety, Handling, and Storage
Mandatory Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10][12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA or EN166 standards.[12]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory to prevent skin contact.[11]
-
Respiratory Protection: If ventilation is inadequate or dust/aerosols are generated, use a NIOSH/MSHA-approved respirator.[12]
-
-
Safe Handling Practices: Avoid creating dust. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[12][13] Do not eat, drink, or smoke in the work area.[10]
-
Storage: Keep the container tightly sealed and store in a dry, cool, and well-ventilated place as recommended.[1]
-
Spill Response: In case of a spill, evacuate the area. Wear full PPE. Contain the spill and collect it with an inert absorbent material. Dispose of waste in accordance with local, state, and federal regulations.[10][13]
Caption: Safe handling workflow for this compound.
Conclusion
This compound is a sterically demanding chemical with a locked conformation that defines its reactivity and potential applications. While direct research on this molecule is limited, its properties can be reliably inferred from its structure and comparison with well-documented analogs. This guide provides the foundational knowledge required for its safe handling, synthesis, and exploration in fields ranging from materials science to medicinal chemistry. Adherence to the outlined safety protocols is paramount for any experimental work.
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NIST WebBook. 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. [Link]
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Carl Roth. Safety Data Sheet - 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. [Link]
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PubChem. 2,6-DI-Tert-butyl-cyclohexanone | C14H26O | CID 228973. [Link]
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Cheméo. 2,6-di(t-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadiene-1-one (CAS 10396-80-2). [Link]
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PubChem. 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one | C15H24O2 | CID 146102. [Link]
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An In-depth Technical Guide to 2,6-Di-tert-butyl-4-methylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,6-Di-tert-butyl-4-methylcyclohexanone, a sterically hindered cyclic ketone. The document elucidates its fundamental physicochemical properties, including its molecular weight, and delves into its structural characteristics, synthesis, and spectroscopic profile. Intended for professionals in research and development, this guide offers a detailed examination of the compound's stereoisomerism, safety and handling protocols, and potential applications, thereby serving as an essential resource for its effective utilization in scientific endeavors.
Introduction
This compound is a fascinating molecule characterized by the presence of two bulky tert-butyl groups flanking a carbonyl function on a cyclohexane ring, with a methyl group at the 4-position. This substitution pattern imparts significant steric hindrance around the ketone, influencing its reactivity and conformational preferences. Understanding the interplay of these structural features is paramount for leveraging this compound in organic synthesis and other advanced applications. This guide aims to provide a holistic understanding of this unique chemical entity.
Physicochemical Properties and Structural Elucidation
The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| Molecular Weight | 224.38 g/mol | [1] |
| Molecular Formula | C₁₅H₂₈O | [1] |
| CAS Number | 23790-39-8 | [1] |
| IUPAC Name | 2,6-ditert-butyl-4-methylcyclohexan-1-one | [1] |
| Appearance | Varies (often supplied as a mixture of isomers) | General Chemical Supplier Information |
Molecular Structure
The structure of this compound, with its key functional groups, is depicted in the diagram below. The presence of chiral centers at positions 2, 4, and 6 of the cyclohexane ring gives rise to multiple stereoisomers.
Caption: Molecular structure of this compound.
Stereoisomerism
The cyclohexane ring in this compound can exist in various chair and boat conformations. The bulky tert-butyl groups predominantly occupy equatorial positions to minimize steric strain. The presence of three chiral centers (C2, C4, and C6) results in 2³ = 8 possible stereoisomers (four pairs of enantiomers). The commercially available product is often sold as a mixture of these isomers. The separation of these isomers can be a significant challenge and may require advanced chromatographic techniques.
Synthesis and Mechanistic Insights
Hypothetical Synthesis Pathway
Caption: A plausible synthetic pathway for this compound.
Experimental Protocol (Representative)
The following is a representative, generalized protocol based on the synthesis of similar compounds. Note: This protocol has not been optimized for this compound and should be adapted and validated in a laboratory setting.
Step 1: Hydrogenation of 2,6-Di-tert-butyl-4-methylphenol
-
In a high-pressure reactor, dissolve 2,6-Di-tert-butyl-4-methylphenol in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to a moderate temperature (e.g., 50-80 °C).
-
Maintain the reaction under vigorous stirring until hydrogen uptake ceases.
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude 2,6-Di-tert-butyl-4-methylcyclohexanol.
Step 2: Oxidation of 2,6-Di-tert-butyl-4-methylcyclohexanol
-
Dissolve the crude 2,6-Di-tert-butyl-4-methylcyclohexanol in a suitable solvent like dichloromethane (DCM).
-
In a separate flask, prepare a slurry of an oxidizing agent such as Pyridinium chlorochromate (PCC) or activate a Swern oxidation system.
-
Slowly add the solution of the alcohol to the oxidizing agent at a controlled temperature (often 0 °C to room temperature).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction appropriately (e.g., by adding a solvent like diethyl ether and filtering through a silica gel plug).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or distillation as needed.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 224. Fragmentation patterns of cyclic ketones can be complex, but characteristic losses of alkyl groups are anticipated.[2][3] Alpha-cleavage next to the carbonyl group is a primary fragmentation pathway for ketones.[2]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1705-1725 cm⁻¹. The exact position of this peak can provide insights into the ring strain and conformation. Other characteristic peaks will include C-H stretching and bending vibrations of the alkyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show complex multiplets in the aliphatic region due to the protons on the cyclohexane ring. The methyl and tert-butyl protons will appear as distinct signals, with their chemical shifts and multiplicities providing valuable structural information.
-
¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon in the downfield region (typically >200 ppm). Signals for the carbons of the tert-butyl groups and the cyclohexane ring will appear in the upfield aliphatic region.
Applications and Research Interest
While specific, widespread applications for this compound are not extensively documented in the initial search results, its structural features suggest several areas of potential utility:
-
Sterically Hindered Ketone: Its primary characteristic is the steric bulk around the carbonyl group. This makes it a valuable substrate for studying the stereoselectivity of nucleophilic additions to cyclic ketones.[4] The bulky tert-butyl groups can direct incoming nucleophiles to attack from the less hindered face of the molecule.
-
Building Block in Organic Synthesis: Substituted cyclohexanones are important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, fragrances, and polymers.[5][6] This compound could serve as a precursor to more complex, sterically encumbered molecules.
-
Conformational Analysis: The rigid conformational preferences imposed by the tert-butyl groups make it a useful model compound for studying the conformational dynamics of substituted cyclohexanes.
Safety and Handling
Detailed safety information for this compound is not explicitly provided in the search results. However, based on the Safety Data Sheets (SDS) of structurally related compounds like substituted phenols and cyclohexanones, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Handling: Avoid ingestion and inhalation. Avoid contact with skin and eyes.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Conclusion
This compound is a sterically hindered cyclic ketone with a molecular weight of 224.38 g/mol . Its unique structure, characterized by bulky tert-butyl groups, makes it a valuable compound for research in stereoselective synthesis and conformational analysis. While its direct applications are not yet widely established, it holds potential as a versatile building block in organic chemistry. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding to aid researchers and drug development professionals in its safe and effective use.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 228974, this compound. Retrieved January 20, 2026 from [Link].
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Scribd. (n.d.). Cyclohexanone: Industrial Uses & Applications. Retrieved January 20, 2026 from [Link].
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026 from [Link].
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Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved January 20, 2026 from [Link].
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Weldon, A. J., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(18), 8569–8578. Retrieved from [Link].
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An In-depth Technical Guide to the Structure Elucidation of 2,6-Di-tert-butyl-4-methylcyclohexanone
Preamble: The Challenge of a Sterically Encumbered Ketone
In the landscape of organic chemistry and drug development, the precise determination of a molecule's three-dimensional structure is paramount. It dictates function, reactivity, and interaction with biological systems. This guide focuses on 2,6-di-tert-butyl-4-methylcyclohexanone, a fascinating molecule whose sterically hindered nature presents both unique synthetic challenges and interesting conformational properties. The presence of two bulky tert-butyl groups flanking a carbonyl group on a cyclohexane ring forces a conformationally rigid system. Elucidating its structure is not merely an academic exercise; it is a case study in the strategic application of modern analytical techniques to solve a complex chemical puzzle.
This document provides a comprehensive walkthrough of the logical and experimental workflow required to definitively establish the constitution, connectivity, and stereochemistry of this molecule. We will move beyond simply listing techniques and delve into the causality behind our analytical choices, demonstrating how each piece of data corroborates the others in a self-validating system.
Part 1: Foundational Analysis - Determining the Molecular Blueprint
Before we can assemble the puzzle, we must first confirm we have all the pieces. The initial step in any structure elucidation is to determine the molecular formula. This is achieved through a combination of mass spectrometry and, ideally, high-resolution mass spectrometry or elemental analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers initial clues about its structure through fragmentation patterns.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Injection & Separation: 1 µL of the sample is injected into a GC equipped with a nonpolar capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature to ensure separation from any impurities.[1]
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, typically employing Electron Ionization (EI) at 70 eV.
-
Detection: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum.
Data Interpretation and Causality
The primary goal is to identify the molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed.
-
Molecular Ion (M⁺): For this compound (C₁₅H₂₈O)[2], the expected nominal molecular weight is 224 g/mol .[2][3] The mass spectrum should exhibit a peak at m/z = 224.
-
Fragmentation Patterns: The bulky tert-butyl groups are prone to characteristic fragmentation. A key fragmentation pathway is the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da). Therefore, a prominent peak at m/z = 167 (224 - 57) is anticipated. Alpha-cleavage, common for ketones, could also lead to characteristic fragments.
High-Resolution Mass Spectrometry (HRMS): The Definitive Formula
While standard MS provides nominal mass, HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Trustworthiness through Precision: An HRMS instrument (like an Orbitrap or TOF) can measure mass to within a few parts per million (ppm). The calculated exact mass for C₁₅H₂₈O is 224.2140 Da.[2] If the experimentally measured mass is, for example, 224.2142 Da, this provides extremely high confidence in the assigned molecular formula, ruling out other possibilities with the same nominal mass (e.g., C₁₆H₃₂).
Part 2: Functional Group Identification via Infrared (IR) Spectroscopy
With the molecular formula established, the next logical step is to identify the functional groups present. IR spectroscopy is a rapid and definitive method for this purpose.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Application: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR beam is passed through the crystal, and the resulting spectrum of absorbance versus wavenumber is recorded.
Data Interpretation
The IR spectrum is analyzed for characteristic absorption bands that signify specific molecular vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance for Structure Elucidation |
| ~1715 cm⁻¹ | C=O Stretch | Ketone | The presence of a strong, sharp absorption band in this region is definitive evidence of a carbonyl group. Its position is characteristic of a saturated, six-membered ring ketone.[4] |
| 2850-2960 cm⁻¹ | C-H Stretch | Alkane (sp³ C-H) | Confirms the presence of the aliphatic cyclohexane ring and alkyl substituents. |
| ~1365 cm⁻¹ | C-H Bend | tert-Butyl | A characteristically sharp doublet in this region often indicates the presence of a tert-butyl group. |
The clear observation of a C=O stretch at ~1715 cm⁻¹ and the absence of a broad O-H stretch (~3200-3600 cm⁻¹) confirms the molecule is a ketone, not an alcohol, which is a critical distinction.
Part 3: Assembling the Framework - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.
Experimental Protocol: Standard NMR Acquisition
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Acquisition: The sample is placed in the NMR spectrometer, and ¹H, ¹³C, and 2D spectra (COSY, HSQC) are acquired.
¹H NMR: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Predicted ¹H NMR Data (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.2 - 2.5 | Multiplet | 2H | H-2, H-6 (α-protons) | Protons alpha to a carbonyl are deshielded. The stereochemistry will significantly influence their exact shift and coupling. |
| ~1.8 - 2.0 | Multiplet | 1H | H-4 | Methine proton adjacent to the methyl group. |
| ~1.2 - 1.6 | Multiplet | 4H | H-3, H-5 | Methylene protons on the cyclohexane ring. |
| ~1.05 | Singlet | 18H | -C(CH ₃)₃ | The 18 protons of the two tert-butyl groups are equivalent and have no adjacent protons, resulting in a large singlet. |
| ~0.95 | Doublet | 3H | 4-CH ₃ | The methyl group protons are split by the single proton on C-4. |
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum shows the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (75 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~212 | Quaternary | C=O (C-1) | The carbonyl carbon of a cyclohexanone is highly deshielded. |
| ~55-60 | Methine | C-2, C-6 | Carbons alpha to the carbonyl. |
| ~35-45 | Methylene/Methine | C-3, C-4, C-5 | Ring carbons. |
| ~32.5 | Quaternary | C (CH₃)₃ | Quaternary carbons of the tert-butyl groups. |
| ~28.0 | Methyl | C(C H₃)₃ | Methyl carbons of the tert-butyl groups. |
| ~22.5 | Methyl | 4-C H₃ | The 4-position methyl group carbon. |
2D NMR: Validating the Connections
2D NMR experiments provide an unambiguous map of atomic connectivity, serving as a self-validating system for the assignments made from 1D spectra.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A COSY spectrum would show a cross-peak between the H-4 proton and the H-3/H-5 protons, and between the H-3/H-5 protons and the H-2/H-6 protons, confirming the ring's proton sequence.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of every protonated carbon in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.
Caption: Workflow for establishing molecular connectivity using NMR.
Part 4: Stereochemical and Conformational Analysis
With the 2D structure established, the final and most nuanced step is to determine the 3D arrangement of the atoms—the stereochemistry. For a disubstituted cyclohexane, this involves identifying the relative orientation of the substituents (cis vs. trans) and the preferred chair conformation.
The Dominance of the tert-Butyl Group
The conformational analysis of this molecule is dominated by the immense steric bulk of the tert-butyl groups. A substituent on a cyclohexane ring strongly prefers the equatorial position to avoid destabilizing 1,3-diaxial interactions.[5][6] The tert-butyl group is so large that it effectively "locks" the conformation, forcing itself into an equatorial position.[7]
Analyzing cis and trans Isomers
We must consider the two possible diastereomers: cis and trans, referring to the relative positions of the two tert-butyl groups.
-
trans-2,6-di-tert-butyl-4-methylcyclohexanone: In the trans isomer, the two tert-butyl groups are on opposite faces of the ring. This allows for a chair conformation where both bulky groups can occupy equatorial positions. This is a relatively stable arrangement. The 4-methyl group can then be either axial or equatorial, with the equatorial position being favored.
-
cis-2,6-di-tert-butyl-4-methylcyclohexanone: In the cis isomer, the two tert-butyl groups are on the same face. In any chair conformation, this forces one tert-butyl group into a highly unfavorable axial position . The resulting steric strain from 1,3-diaxial interactions would be immense, making this isomer significantly less stable than the trans isomer.
Caption: Stability comparison of trans and cis isomers.
Advanced NMR for Stereochemical Proof
While thermodynamic arguments strongly favor the trans isomer, definitive proof comes from advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy.
-
NOESY/ROESY: These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. For the predicted stable trans isomer with an equatorial 4-methyl group, an NOE would be expected between the axial protons at C-2, C-6 and the axial protons at C-3, C-5. Conversely, if the 4-methyl group were axial, a strong NOE would be observed between its protons and the axial protons at C-2 and C-6. This allows for the unambiguous assignment of the final stereochemical details.
Summary: A Cohesive and Self-Validating Workflow
The structure elucidation of this compound is a logical progression of analytical steps, where each result builds upon and validates the last.
Caption: The overall workflow for structure elucidation.
This comprehensive approach, combining mass spectrometry, IR, and a suite of NMR techniques, allows for the unambiguous determination of not just the chemical formula and connectivity, but the precise and dominant three-dimensional structure of this compound in solution. This foundational knowledge is the bedrock upon which further research, synthesis optimization, and application development can be confidently built.
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NIST. (n.d.). 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 2,6-Di-tert-butyl-4-methylcyclohexanone
This guide provides a comprehensive overview of the physical and chemical properties of 2,6-Di-tert-butyl-4-methylcyclohexanone, a sterically hindered cyclic ketone of interest to researchers and professionals in drug development and fine chemical synthesis. The unique structural characteristics of this molecule, particularly the bulky tert-butyl groups flanking the carbonyl group, impart distinct reactivity and physical behaviors that are critical to understand for its application.
Molecular Structure and Core Physicochemical Properties
This compound, with the CAS number 23790-39-8, is a derivative of cyclohexanone featuring two tert-butyl groups at the α-positions relative to the carbonyl and a methyl group at the γ-position.[1] This substitution pattern results in significant steric hindrance around the ketone functionality, which is a defining feature of its chemistry. The compound is typically supplied as a mixture of isomers.[2]
A summary of its key physical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₈O | [1] |
| Molecular Weight | 224.39 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 134 °C at 20 mmHg | [2] |
| CAS Number | 23790-39-8 | [1] |
Spectroscopic Characterization
Due to the limited availability of published experimental spectra for this compound, this section will provide an expert analysis based on the expected spectroscopic behavior of analogous sterically hindered ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of diastereomers. However, key resonances can be predicted. The eighteen protons of the two tert-butyl groups would likely appear as overlapping singlets in the upfield region, typically around 0.9-1.2 ppm. The methyl group protons at the 4-position would likely appear as a doublet, integrating to three protons. The methine and methylene protons on the cyclohexanone ring would resonate in the range of 1.5-3.0 ppm, with their multiplicity and exact chemical shifts being highly dependent on the stereochemistry of the isomers. For comparison, in 4-tert-butylcyclohexanone, the tert-butyl protons appear as a singlet at 0.84 ppm, and the ring protons resonate as multiplets between 1.39 and 2.28 ppm.[3]
¹³C NMR: The carbon NMR spectrum would also reflect the isomeric mixture. The carbonyl carbon is expected to have a chemical shift in the downfield region, characteristic of ketones (typically >200 ppm). The quaternary carbons of the tert-butyl groups would appear around 30-40 ppm, and the methyl carbons of the tert-butyl groups would be in the 25-30 ppm range. The carbon of the methyl group at the 4-position would be found further upfield. The CH and CH₂ carbons of the cyclohexanone ring would have chemical shifts in the 20-60 ppm range.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of this compound will be a strong absorption band corresponding to the C=O stretching vibration of the ketone. For a typical saturated six-membered ring ketone, this peak appears around 1715 cm⁻¹. The presence of the bulky α-tert-butyl groups may cause a slight shift in this frequency. Other characteristic peaks will include C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹ and C-H bending vibrations in the 1350-1470 cm⁻¹ region. A vapor phase IR spectrum is available in the PubChem database.[1]
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthetic route to this compound would likely start from the readily available precursor, 2,6-di-tert-butyl-4-methylphenol (also known as butylated hydroxytoluene or BHT). The synthesis would involve a two-step process:
-
Hydrogenation of the Aromatic Ring: The phenolic ring of BHT can be reduced to the corresponding cyclohexanol derivative, 2,6-di-tert-butyl-4-methylcyclohexanol, using catalytic hydrogenation. Common catalysts for this transformation include rhodium on carbon or ruthenium on carbon under hydrogen pressure.
-
Oxidation of the Cyclohexanol: The secondary alcohol, 2,6-di-tert-butyl-4-methylcyclohexanol, can then be oxidized to the target ketone, this compound. A variety of oxidizing agents can be employed for this step, such as pyridinium chlorochromate (PCC), Swern oxidation, or a Jones oxidation. The choice of oxidant would depend on the desired scale and sensitivity of the starting material.
The following diagram illustrates this proposed synthetic workflow:
Caption: Proposed synthesis of this compound.
Reactivity and Steric Effects
The reactivity of this compound is dominated by the severe steric hindrance imposed by the two α-tert-butyl groups. This steric congestion significantly shields the carbonyl group from nucleophilic attack, making it much less reactive than unhindered cyclohexanones. Reactions that typically proceed readily with ketones, such as Grignard additions or Wittig reactions, would be expected to be very sluggish or fail altogether with this substrate.
The diagram below illustrates the steric hindrance around the carbonyl group:
Caption: Steric shielding of the carbonyl group.
Experimental Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
Given that this compound is sold as a mixture of isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for its characterization.
Objective: To confirm the identity and assess the isomeric purity of a sample of this compound.
Materials:
-
Sample of this compound
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument equipped with a suitable capillary column (e.g., a nonpolar stationary phase like DB-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in the chosen solvent.
-
Instrument Setup:
-
Set the injector temperature to 250 °C.
-
Use a split injection mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Program the oven temperature with an initial hold at a low temperature (e.g., 60 °C) for a few minutes, followed by a ramp to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
Set the mass spectrometer to scan a mass range of m/z 40-400.
-
-
Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. Acquire the data for the duration of the chromatographic run.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for peaks corresponding to the isomers of this compound. The presence of multiple peaks with similar mass spectra will indicate the presence of isomers.
-
Analyze the mass spectrum of each peak. Look for the molecular ion peak (M⁺) at m/z 224. Also, identify characteristic fragmentation patterns, such as the loss of a tert-butyl group (m/z 167) or a methyl group (m/z 209).
-
Integrate the peak areas of the isomers in the TIC to determine their relative abundance and assess the isomeric purity of the sample.
-
Safety and Handling
Conclusion
This compound is a sterically hindered ketone with a unique set of physical and chemical properties. Its bulky tert-butyl groups significantly influence its reactivity, making it a valuable substrate for studying steric effects in organic reactions. While a comprehensive set of experimental data for this compound is not yet available in the public domain, this guide provides a solid foundation for researchers and drug development professionals working with this and related sterically encumbered molecules. Further experimental work is needed to fully elucidate its physical properties and expand its applications.
References
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Spectroscopic Profile of 2,6-Di-tert-butyl-4-methylcyclohexanone: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-di-tert-butyl-4-methylcyclohexanone (C15H28O), a substituted cyclohexanone derivative of interest in synthetic organic chemistry and material science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a sterically hindered cyclic ketone. The presence of two bulky tert-butyl groups at the C2 and C6 positions significantly influences its conformational preferences and reactivity. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound, providing valuable insights into its molecular structure and purity. This guide will delve into the interpretation of its spectral data, underpinned by established principles of spectroscopic techniques.
Molecular Structure and Isomerism
The structure of this compound, with the IUPAC name 2,6-di-tert-butyl-4-methylcyclohexan-1-one, presents the possibility of stereoisomerism.[1] The relative orientations of the two tert-butyl groups and the methyl group can lead to different diastereomers. The spectroscopic data presented herein may correspond to a specific isomer or a mixture of isomers, as is often the case with commercial samples.[2][3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
A GC-MS analysis of this compound has been reported.[1] The mass spectrum provides key information for the confirmation of the compound's identity.
Table 1: Key Mass Spectrometry Data for this compound
| Feature | Observation | Interpretation |
| Molecular Ion (M+) | m/z 224 | Corresponds to the molecular weight of C15H28O. |
| Major Fragments | To be populated with specific m/z values from the spectrum. | Interpretation of fragmentation patterns to be provided. |
Note: Specific fragmentation data was not available in the initial search. A detailed analysis would involve identifying characteristic losses, such as the loss of a tert-butyl group or a methyl group, to further support the proposed structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard protocol for acquiring a GC-MS spectrum of a volatile organic compound like this compound is as follows:
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method where the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Caption: General Workflow for NMR Spectroscopy.
Conclusion
References
-
This compound. (n.d.). Lead Sciences. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
This compound (mixture of isomers) >95.0%(GC) 5mL. (n.d.). Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanone, 4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
1H NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. (n.d.). Retrieved from [Link]
-
This compound (mixture of isomers) >95.0%(GC). (n.d.). Şahinler Kimya. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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- 3. This compound (mixture of isomers) >95.0%(GC) 5mL - Productos de laboratorio baratos en Laboratorio Discounter. Microscopios, productos químicos y más, entrega rápida en España. ¡Compra ahora! [laboratoriumdiscounter.nl]
From Antioxidant to Cyclohexanone: A Technical Guide to the Synthesis of 2,6-Di-tert-butyl-4-methylcyclohexanone
An In-depth Exploration of the Catalytic Hydrogenation and Subsequent Oxidation of 2,6-Di-tert-butyl-4-methylphenol for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the synthetic pathway to convert the widely used antioxidant, 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene or BHT), into the valuable cyclohexanone derivative, 2,6-di-tert-butyl-4-methylcyclohexanone. This document delves into the mechanistic underpinnings, provides detailed experimental protocols, and discusses the critical parameters that ensure a successful and efficient transformation.
Introduction: The Versatility of a Hindered Phenol
2,6-Di-tert-butyl-4-methylphenol is a sterically hindered phenolic compound renowned for its antioxidant properties, finding extensive application in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation.[1] Its unique structure, featuring bulky tert-butyl groups flanking the hydroxyl group, not only imparts exceptional radical-scavenging abilities but also presents interesting challenges and opportunities in synthetic chemistry. The conversion of this readily available starting material into this compound, a saturated cyclic ketone, opens avenues for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. This guide will focus on a robust two-step synthetic sequence: the catalytic hydrogenation of the aromatic ring followed by the oxidation of the resulting secondary alcohol.
Synthetic Strategy: A Two-Pronged Approach
The transformation of 2,6-di-tert-butyl-4-methylphenol to this compound is efficiently achieved through a two-step process. The initial step involves the reduction of the aromatic ring via catalytic hydrogenation to yield the corresponding cyclohexanol derivative. The second step is the selective oxidation of the secondary alcohol to the desired ketone.
Sources
An In-depth Technical Guide to the Stereoisomers of 2,6-Di-tert-butyl-4-methylcyclohexanone
This guide provides a comprehensive technical overview of the stereoisomers of 2,6-di-tert-butyl-4-methylcyclohexanone, tailored for researchers, scientists, and professionals in drug development. It delves into the synthesis, separation, and detailed conformational analysis of the cis and trans isomers, emphasizing the profound influence of the sterically demanding tert-butyl groups on the cyclohexanone ring's stereochemistry.
Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanones
Substituted cyclohexanones are pivotal structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and fragrances. The spatial arrangement of substituents on the cyclohexane ring, known as stereoisomerism, can dramatically alter a molecule's physical, chemical, and biological properties. In the context of drug development, seemingly minor changes in stereochemistry can lead to significant differences in pharmacological activity, metabolic stability, and toxicity.
The compound this compound presents a fascinating case study in stereochemical principles. The presence of two bulky tert-butyl groups at the C2 and C6 positions imposes significant steric constraints, profoundly influencing the conformational equilibrium of the cyclohexane ring and the relative stability of its stereoisomers. Understanding and controlling the synthesis and characterization of the distinct cis and trans isomers is therefore of paramount importance for any application of this molecule.
This guide will provide the foundational knowledge and practical insights necessary to navigate the complexities of these stereoisomers, from their rational synthesis to their detailed spectroscopic characterization.
Synthesis of this compound Stereoisomers
A practical and efficient synthetic route to this compound begins with the readily available and industrially significant antioxidant, 2,6-di-tert-butyl-4-methylphenol, commonly known as butylated hydroxytoluene (BHT). The synthesis can be logically broken down into two key transformations: the formation of a cyclohexadienone intermediate and its subsequent reduction.
Oxidation of 2,6-Di-tert-butyl-4-methylphenol
The initial step involves the oxidation of BHT. Phenolic compounds can be oxidized to form cyclohexadienones.[1] A common method for this transformation is the use of peroxy radicals.[1]
Conceptual Rationale: The oxidation of the phenol generates a phenoxy radical, which can then react further to yield a cyclohexadienone. The bulky tert-butyl groups at the ortho positions direct the oxidation and stabilize the resulting radical intermediate.
A plausible laboratory-scale protocol would involve the oxidation of BHT with an oxidizing agent such as tert-butyl hydroperoxide in the presence of a suitable catalyst.[2]
Catalytic Hydrogenation to this compound
The resulting cyclohexadienone intermediate can then be subjected to catalytic hydrogenation to yield the saturated cyclohexanone. This step is crucial as the choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, potentially favoring one stereoisomer over the other.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the crude cyclohexadienone intermediate in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of cis and trans isomers of this compound.
Causality of Stereoselectivity: The stereochemical outcome of the hydrogenation is dependent on the direction of hydrogen addition to the double bonds of the cyclohexadienone intermediate. The catalyst surface plays a critical role, and the substrate will adsorb in a manner that minimizes steric hindrance. The bulky tert-butyl groups will influence this adsorption, potentially leading to a preferential formation of one isomer.
Separation of Cis and Trans Stereoisomers
The hydrogenation product is typically a mixture of the cis and trans diastereomers. The separation of these isomers is essential for their individual characterization and for any application that requires stereoisomerically pure compounds. High-performance liquid chromatography (HPLC) and flash column chromatography are powerful techniques for separating diastereomers.[3][4][5]
Experimental Protocol: Diastereomer Separation by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel, using a slurry method with a non-polar solvent system (e.g., hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate). The less polar isomer will typically elute first.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure isomers.
-
Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated cis and trans isomers.
Self-Validation: The purity of the separated isomers should be rigorously assessed using analytical techniques such as high-resolution mass spectrometry (HRMS), and most importantly, by ¹H and ¹³C NMR spectroscopy. The presence of a single set of distinct peaks in the NMR spectra will confirm the isomeric purity.
Conformational Analysis of Stereoisomers
The stereochemistry of the substituents dictates the preferred three-dimensional arrangement, or conformation, of the cyclohexane ring. The chair conformation is the most stable arrangement for cyclohexane and its derivatives, as it minimizes both angle strain and torsional strain.[6] In substituted cyclohexanones, the substituents can occupy either axial or equatorial positions.
The exceptionally bulky tert-butyl group has a strong preference for the equatorial position to avoid severe 1,3-diaxial interactions.[6][7] This "anchoring" effect is a dominant factor in the conformational analysis of the stereoisomers of this compound.
Cis-2,6-Di-tert-butyl-4-methylcyclohexanone
In the cis isomer, the two tert-butyl groups are on the same face of the ring. For both to occupy the more stable equatorial positions, the cyclohexane ring would have to adopt a highly strained boat or twist-boat conformation. However, the energy penalty for a tert-butyl group in an axial position is so high that a chair conformation with one axial and one equatorial tert-butyl group is also highly disfavored. Therefore, the cis isomer is expected to exist predominantly in a twist-boat conformation to alleviate the severe steric strain that would be present in a chair conformation.
Diagram: Conformational Equilibrium of the Cis Isomer
Caption: Predominant twist-boat conformation of the cis isomer.
Trans-2,6-Di-tert-butyl-4-methylcyclohexanone
In the trans isomer, the two tert-butyl groups are on opposite faces of the ring. This arrangement allows for a stable chair conformation where both bulky tert-butyl groups can occupy equatorial positions. This diequatorial conformation will be significantly more stable than any other possible conformation. The methyl group at the C4 position can be either axial or equatorial, and the equilibrium will favor the conformer where the methyl group is also equatorial.
Diagram: Chair Conformation of the Trans Isomer
Caption: Stable diequatorial chair conformation of the trans isomer.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the stereochemistry and conformational properties of the cis and trans isomers.
¹H NMR Spectroscopy
The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.
-
Axial vs. Equatorial Protons: Generally, axial protons are more shielded and appear at a higher field (lower ppm) in the ¹H NMR spectrum compared to their equatorial counterparts.[6]
-
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. Large diaxial couplings (J_ax-ax ≈ 10-13 Hz) are characteristic of protons in a chair conformation, while smaller axial-equatorial (J_ax-eq ≈ 2-5 Hz) and equatorial-equatorial (J_eq-eq ≈ 2-5 Hz) couplings are observed.
Expected ¹H NMR Data:
| Isomer | Key Protons | Expected Chemical Shift (ppm) | Expected Coupling Constants (Hz) | Rationale |
| Cis | Ring Protons | Complex multiplets | Atypical J-values | Due to the non-chair, likely twist-boat, conformation, the dihedral angles will be different from a standard chair, leading to complex and less predictable coupling patterns. |
| Trans | H2 & H6 (axial) | Lower ppm | Large J_ax-ax and smaller J_ax-eq | These protons are adjacent to the bulky equatorial tert-butyl groups and are in an axial position. |
| H4 (axial) | Lower ppm | Large J_ax-ax to H3/H5 axial protons | The proton at the methyl-substituted carbon will show distinct couplings depending on its orientation. |
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to their stereochemical environment.
-
Steric Compression (γ-gauche effect): An axial substituent will cause a shielding effect on the γ-carbons (C3 and C5 relative to C1), resulting in an upfield shift (lower ppm) for these carbons compared to a conformation with an equatorial substituent.
Expected ¹³C NMR Data:
| Isomer | Key Carbons | Expected Chemical Shift (ppm) | Rationale |
| Cis | Ring Carbons | Atypical shifts | The twist-boat conformation will lead to different carbon environments compared to a chair, and the chemical shifts will reflect this altered geometry. |
| Trans | C2 & C6 | Deshielded | The equatorial tert-butyl groups will have a deshielding effect on the carbons to which they are attached. |
| C4 | Shielded/Deshielded | The chemical shift of C4 will depend on the orientation of the methyl group. An equatorial methyl group will result in a different chemical shift compared to an axial one. | |
| tert-Butyl Carbons | Distinct signals | The quaternary and methyl carbons of the tert-butyl groups will have characteristic chemical shifts. |
Conclusion
The stereoisomers of this compound serve as an excellent model for understanding the interplay of steric effects and conformational preferences in substituted cyclohexanes. The synthetic pathway, starting from the readily available BHT, offers a practical entry to this system. The separation of the cis and trans isomers, although challenging, can be achieved using standard chromatographic techniques.
The profound influence of the two bulky tert-butyl groups dictates the conformational landscape, forcing the cis isomer into a non-chair conformation and locking the trans isomer into a rigid diequatorial chair. These conformational differences are readily discernible through detailed NMR analysis, which provides the ultimate proof of stereochemical assignment. For researchers and drug development professionals, a thorough understanding of these principles is crucial for the rational design and synthesis of molecules with well-defined three-dimensional structures and, consequently, predictable properties.
References
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Bickley, J. F., et al. "The oxidation of 2,6-di-t-butyl-4-methylphenol, 2,6-di-t-butylphenol, and 2,6-dimethylphenol with peroxy radicals." ResearchGate, 2025. [Link]
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Cimen, Y., et al. "Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture." PubMed, 2019. [Link]
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St. Paul's Cathedral Mission College. "Conformational Analysis of Monosubstituted Cyclohexane." St. Paul's Cathedral Mission College, N.d. [Link]
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Oreate AI. "Exploring the Chair Conformation of Tert-Butyl Cyclohexane." Oreate AI Blog, 2026. [Link]
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Görbitz, C. H., et al. "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations." PMC, 2017. [Link]
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Kovalska, V., et al. "Comparative study on separation of diastereomers by HPLC." ResearchGate, 2025. [Link]
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Conformational analysis of substituted cyclohexanones
An In-depth Technical Guide: Conformational Analysis of Substituted Cyclohexanones: Principles, Methodologies, and Applications
Introduction: Beyond the Perfect Chair
The conformational landscape of cyclic molecules is a cornerstone of modern stereochemistry, profoundly influencing their reactivity, physical properties, and biological activity. While the cyclohexane chair is the textbook exemplar of a strain-free arrangement, the introduction of a single sp²-hybridized carbonyl group to form cyclohexanone fundamentally alters this landscape.[1][2] The resulting flattened ring and perturbed electronic environment create a complex interplay of forces that dictate the preferred three-dimensional arrangement of substituents. For researchers in medicinal chemistry and drug development, mastering the conformational analysis of this scaffold is not an academic exercise; it is a prerequisite for rational molecular design, as the orientation of functional groups determines the efficacy of interaction with biological targets like enzymes and receptors.[3]
This guide provides a comprehensive exploration of the factors governing the conformational equilibria of substituted cyclohexanones. We will move beyond simple steric arguments to dissect the critical role of stereoelectronic effects and provide a practical overview of the primary analytical techniques—both experimental and computational—used to elucidate these structures. The narrative is designed to explain not just what is observed, but why, offering field-proven insights into the causality behind experimental choices and analytical outcomes.
The Cyclohexanone Framework: A Modified Conformational Landscape
Unlike cyclohexane, which exists as a rapidly equilibrating mixture of two identical chair conformations, the cyclohexanone ring is inherently different.[2] The C1 carbonyl group, with its sp² hybridization and trigonal planar geometry, forces a flattening of the ring in its vicinity. This has several immediate consequences:
-
Reduced Torsional Strain: The eclipsing interactions between the C1 carbonyl and the hydrogens on C2 and C6 are eliminated.
-
Modified Bond Angles: The internal ring angle at C1 is wider than the ideal tetrahedral angle, causing adjustments throughout the ring to minimize angle strain.
-
Lowered Barrier to Interconversion: The energy barrier for the chair-to-chair ring flip is lower than that of cyclohexane (approx. 4-5 kcal/mol vs. ~10 kcal/mol), meaning the interconversion is even more rapid at room temperature.
The most stable conformation remains a modified chair, but other forms like the twist-boat are closer in energy than in cyclohexane and can be relevant in highly substituted systems.[4]
Governing Forces: A Duality of Steric and Stereoelectronic Effects
The preference for a substituent to occupy an equatorial or axial position is determined by a delicate balance of steric and stereoelectronic factors. In cyclohexanones, these forces are often in direct competition.
Steric Effects: The A-Value Paradigm
The primary steric penalty for a substituent in the axial position is the presence of 1,3-diaxial interactions , where the axial substituent clashes with the axial hydrogens at the C3 and C5 positions.[5] The energetic cost of these interactions is quantified by the conformational free energy, or A-value , which represents the energy difference between the axial and equatorial conformers.[6][7] A larger A-value indicates a stronger preference for the equatorial position.[8]
However, the A-values derived from cyclohexane are only a starting point for cyclohexanones. The C1 carbonyl group removes one potential 1,3-diaxial interaction. For a substituent at C3, the interaction with the axial hydrogen at C1 is absent, thus lowering its effective A-value and slightly reducing the preference for the equatorial position compared to its cyclohexane analogue.
Table 1: Representative A-Values for Common Substituents in Cyclohexane
| Substituent (R) | A-value (kcal/mol) | Citation(s) |
|---|---|---|
| -F | 0.24 | [9] |
| -Cl | 0.53 | [9][10] |
| -Br | 0.48 | [9][10] |
| -OH (aprotic solvent) | 0.94 | [10] |
| -CH₃ | 1.70 | [9][10] |
| -CH₂CH₃ | 1.80 | [9] |
| -CH(CH₃)₂ | 2.20 | [9] |
Note: These values are for cyclohexane and serve as a baseline. The effective values in cyclohexanone derivatives will be modulated by the electronic effects of the carbonyl group.
Stereoelectronic Effects: The Dominance of Orbitals and Dipoles
Stereoelectronic effects arise from the spatial arrangement of orbitals and are critically important in cyclohexanones, often overriding steric considerations.
-
Dipole-Dipole Interactions: Both the C=O bond and many common substituent bonds (e.g., C-halogen, C-O) are polar. The alignment of these dipoles can be either stabilizing or destabilizing. For instance, in a 4-substituted cyclohexanone, an axial electronegative substituent leads to a repulsive interaction between the parallel C=O and C-X dipoles, further favoring the equatorial position. Conversely, in a 2-substituted cyclohexanone, an axial C-X bond dipole is nearly orthogonal to the C=O dipole, minimizing repulsion.
-
Hyperconjugation (Orbital Overlap): The most significant stereoelectronic effect in α-substituted (C2) cyclohexanones involves hyperconjugation between the lone pair electrons on the substituent and the π-system of the carbonyl group. Specifically, an axial substituent is perfectly positioned for the lone pair orbital (nₓ) to overlap with the low-lying antibonding orbital (π) of the carbonyl group (nₓ → π).[11] This interaction is stabilizing and is a primary reason why electronegative substituents like halogens often show a smaller-than-expected preference for the equatorial position, and in some cases (gas phase), even prefer the axial position.[11][12][13]
Methodologies for Conformational Elucidation
A multi-faceted approach combining spectroscopic and computational methods is essential for a reliable conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful experimental technique for determining conformer populations in solution.[14][15] The analysis hinges on the principle that NMR parameters, particularly vicinal coupling constants (³J), are averaged based on the relative populations of the interconverting conformers.
Causality of Method: The magnitude of the coupling constant between two vicinal protons (³JHH) is directly related to the dihedral angle between them, as described by the Karplus equation . In a chair conformation, axial-axial (ax-ax), axial-equatorial (ax-eq), and equatorial-equatorial (eq-eq) relationships have distinct dihedral angles (~180°, ~60°, ~60° respectively) and therefore characteristic ³J values (typically ~10-13 Hz for ax-ax, and ~2-5 Hz for ax-eq and eq-eq). By measuring the observed, time-averaged coupling constant (Jobs), one can calculate the mole fraction (and thus the ΔG) of each conformer.
Experimental Protocol: Low-Temperature ¹H NMR
-
Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the substituted cyclohexanone in a suitable deuterated solvent (e.g., CDCl₃ for standard analysis, or a solvent with a lower freezing point like CD₂Cl₂ or toluene-d₈ for low-temperature work) in a high-quality NMR tube.
-
Room Temperature Spectrum: Acquire a standard high-resolution ¹H NMR spectrum at 298 K. Identify the proton of interest (e.g., H2 for a 2-substituted cyclohexanone) and measure its observed coupling constants (Jobs).
-
Variable Temperature (VT) NMR: Cool the sample inside the NMR probe in decrements of 10-20 K. Acquire a spectrum at each temperature.
-
Self-Validation: As the temperature is lowered, the rate of chair-chair interconversion slows.[16] If two distinct conformers are present, the averaged signals will broaden, then decoalesce into two separate sets of signals below the coalescence temperature. This direct observation of both conformers validates the model.
-
-
Low-Temperature Spectrum: Acquire a final spectrum at a temperature where the interconversion is slow on the NMR timescale (e.g., 183 K / -90 °C), "freezing out" the individual conformers.
-
Data Analysis:
-
Measure the ³Jax-ax and ³Jax-eq values directly from the low-temperature spectrum. These are your reference values.
-
Integrate the signals corresponding to each conformer at low temperature to determine their population ratio directly.
-
Use the following equation with the room temperature Jobs to calculate the mole fraction of the equatorial conformer (Peq):
-
Jobs = (Peq * Jeq) + (Pax * Jax)
-
Where Pax = 1 - Peq, and Jeq and Jax are the coupling constants for the pure equatorial and axial conformers, respectively.
-
-
Calculate the Gibbs free energy difference: ΔG = -RT ln(Peq / Pax).
-
Infrared (IR) Spectroscopy
While less quantitative than NMR, IR spectroscopy provides a rapid and valuable qualitative assessment of conformation.
Causality of Method: The stretching frequency of the carbonyl group (νC=O) is sensitive to its electronic environment.[17] An α-axial electronegative substituent can withdraw electron density from the C=O bond through the aforementioned nₓ → π* hyperconjugation. This strengthens the C=O bond, leading to an increase in its stretching frequency (a shift to higher wavenumbers) compared to the conformer with an equatorial substituent.[18] For example, the axial conformer of 2-chlorocyclohexanone exhibits a νC=O at ~1745 cm⁻¹, while the equatorial conformer is at ~1725 cm⁻¹.[19]
Experimental Protocol: Solution-Phase IR
-
Solvent Selection: Choose a solvent that is transparent in the carbonyl stretching region (1650-1800 cm⁻¹) and has a polarity relevant to the study (e.g., CCl₄, CHCl₃).
-
Sample Preparation: Prepare a dilute solution (e.g., 0.01 M) of the cyclohexanone derivative.
-
Spectrum Acquisition: Acquire the IR spectrum using a standard transmission cell.
-
Data Analysis:
-
Identify the peak(s) in the carbonyl region. The presence of two distinct peaks is strong evidence for a mixture of conformers.
-
Assign the higher frequency peak to the conformer with the axial α-substituent and the lower frequency peak to the equatorial conformer.
-
Self-Validation: The relative intensities of the two peaks should change predictably with solvent polarity. More polar solvents often stabilize the more polar conformer (typically the one with the equatorial substituent), leading to an increase in the intensity of the lower-frequency peak.
-
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), are indispensable for corroborating experimental findings and dissecting the specific energetic contributions of different effects.[20]
Causality of Method: Computational chemistry solves the Schrödinger equation to find the minimum energy geometries of molecules. By calculating the electronic energies of both the axial and equatorial conformers, and correcting for zero-point vibrational energy and thermal contributions, one can obtain a highly accurate prediction of the Gibbs free energy difference (ΔG) between them.
Experimental Workflow: DFT Calculation
-
Structure Building: Construct 3D models of both the axial and equatorial chair conformers using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d) is a common starting point). This finds the lowest energy structure for each conformer.
-
Frequency Calculation: Run a frequency calculation on each optimized structure.
-
Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates the structure is a transition state, not a stable conformer, and requires re-optimization.
-
-
Energy Extraction: Extract the Gibbs free energy (or electronic energy + thermal corrections) for each validated conformer.
-
Analysis: Calculate the energy difference (ΔE or ΔG). This value can be directly compared to the experimentally determined ΔG from NMR. Further analysis, such as Natural Bond Orbital (NBO) analysis, can be performed to quantify the energy of specific orbital interactions like the nₓ → π* hyperconjugation.
Conclusion and Outlook
The conformational analysis of substituted cyclohexanones is a nuanced field where classical steric considerations are frequently challenged and often superseded by subtle stereoelectronic effects. The introduction of the carbonyl group creates a perturbed ring system where dipole alignments and orbital overlaps play a decisive role, particularly for substituents at the α-position.
For the medicinal chemist or materials scientist, a thorough understanding of these principles is paramount. The ability to predict and control the preferred conformation of a cyclohexanone-containing molecule is directly linked to the ability to control its function. A comprehensive analytical strategy, leveraging the quantitative power of NMR, the qualitative speed of IR, and the detailed insight of computational chemistry, provides the necessary toolkit to confidently assign conformation and rationally design the next generation of functional molecules. This integrated, self-validating approach ensures that the designed three-dimensional structure translates from the computer screen to the solution and, ultimately, to the desired biological or material effect.
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St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]
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StudySmarter. (2023, October 14). Conformational Analysis of Cyclohexane: Examples & Changes. Retrieved from [Link]
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Bartleby.com. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, August 23). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. Retrieved from [Link]
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Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
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KPU Pressbooks. (2021). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Retrieved from [Link]
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ACS Publications. (n.d.). Conformational Analysis. LI. The Conformations of Cyclohexanone Rings in Simple Molecules 1-3. Retrieved from [Link]
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Spectroscopy Central. (2023, October 8). A Comprehensive Analysis of Cyclohexanone IR Spectrum. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). Cyclic Stereochemistry SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of Cyclohexane. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.2: Infrared (IR) Spectroscopy. Retrieved from [Link]
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The DFT Course - Nathan. (n.d.). Calculating cyclohexane A-values. Retrieved from [Link]
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Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents. Retrieved from [Link]
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Master Organic Chemistry. (2014, April 18). Cyclohexane Conformations. Retrieved from [Link]
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An In-Depth Technical Guide to the Prudent Safety and Handling of 2,6-Di-tert-butyl-4-methylcyclohexanone
A Note on This Guidance: This document provides a comprehensive framework for the safe handling of 2,6-Di-tert-butyl-4-methylcyclohexanone (CAS No. 23790-39-8). At the time of publication, detailed, publicly available toxicological data and a comprehensive Safety Data Sheet (SDS) for this specific chemical are limited. Therefore, this guide is founded on the principle of precautionary risk management . All procedures are based on best practices for handling novel or poorly characterized chemical substances, drawing inferences from the known hazards of the cyclohexanone chemical class. This compound must be treated as potentially hazardous until proven otherwise. Users are legally and ethically required to obtain a supplier-specific SDS before procurement and use.
Precautionary Hazard Assessment
Given the absence of specific GHS classification and toxicological studies, a conservative approach to hazard identification is mandatory. The molecular structure, featuring a ketone functional group on a cyclohexane ring, suggests potential hazards analogous to other substituted cyclohexanones.
The sterically hindered nature of the ketone by two bulky tert-butyl groups at the α-positions may influence its reactivity and biological activity, but the fundamental hazards associated with the core structure should be assumed. For context, related compounds like Cyclohexanone and 4-tert-Butylcyclohexanone exhibit a range of hazards.
Table 1: Inferred Potential Hazards for this compound
| Hazard Class | Inferred Potential Effect & Rationale | Precautionary GHS Codes (Assumed) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin, based on analogues like 4-tert-Butylcyclohexanone.[1][2][3] | H302, H312, H332 |
| Skin Irritation | Substituted cyclohexanones can be irritating to the skin upon direct contact. | H315 |
| Eye Irritation | Direct contact with liquid or vapors may cause serious eye irritation or damage.[4] | H319 |
| Respiratory Irritation | Vapors may irritate the respiratory tract.[5] | H335 |
| Flammability | While likely a solid or high-boiling liquid, it should be treated as a combustible material. Cyclohexanone itself is a flammable liquid.[4][6] | H227 (Combustible Liquid) |
| Organ Toxicity | Prolonged or repeated exposure could potentially affect target organs such as the central nervous system, liver, and kidneys, as seen with other ketones.[7] | H373 |
Disclaimer: This table is for precautionary planning only and is not a substitute for a formal GHS classification. The actual hazards of the compound may differ.
The Hierarchy of Controls: A Mandate for Safe Science
The cornerstone of laboratory safety is the "Hierarchy of Controls," a systematic approach to minimizing risk. This framework prioritizes the most effective control measures and should be applied rigorously when handling uncharacterized substances.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, elimination and substitution are not applicable as it is the substance of interest. Therefore, rigorous implementation of Engineering Controls, Administrative Controls, and PPE is required.
Safe Handling and Exposure Control Protocols
Engineering Controls: The First Line of Defense
Physical containment is the most critical element in preventing exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).
-
Ventilation: The laboratory must be under negative pressure relative to adjacent non-laboratory areas, with sufficient air changes per hour to prevent vapor accumulation.
-
Safety Equipment: A safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the workstation.[8]
Administrative Controls: Standard Operating Procedures (SOPs)
Safe work practices are essential to minimize the potential for exposure.
-
Access Control: Designate a specific area within the lab for handling this compound.
-
Quantity Minimization: Only procure and handle the minimum quantity of the substance required for the experiment.
-
Prior Approval: Researchers must obtain approval from their Principal Investigator or Safety Officer before commencing work.
-
No Unattended Operations: Never leave experiments involving this compound unattended.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[5] Do not eat, drink, or smoke in the laboratory.[4][5]
-
Decontamination: Decontaminate all surfaces and equipment after use.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for robust engineering and administrative controls but is essential for protecting against residual risk and in case of emergencies.
Table 2: Recommended PPE for Handling this compound
| Body Part | Required Equipment | Standard & Justification |
| Eyes/Face | Chemical splash goggles and a full-face shield. | ANSI Z87.1 / EN166. Required for all liquid transfers and reaction workups to protect against splashes. Goggles provide a seal against vapors; the face shield protects the entire face.[8] |
| Hands | Double-gloving with compatible chemical-resistant gloves. | EN 374. Butyl rubber or Viton gloves are recommended for handling ketones.[4] Check manufacturer-specific breakthrough time data. Always inspect gloves for defects before use. |
| Body | Flame-resistant laboratory coat, fully fastened. | Protects skin and personal clothing from minor splashes. |
| Respiratory | Not required if all work is performed in a certified fume hood. | For emergency situations (e.g., large spill) or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7] Use requires prior medical clearance, training, and fit-testing. |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Storage and Waste Management
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area designated for chemical storage.[9][10] Keep away from strong oxidizing agents, acids, and bases.[8] The storage location should be separate from food and drink.
-
Waste Disposal: All waste materials (e.g., used absorbent pads, contaminated PPE, residual chemical) must be treated as hazardous waste. Collect in a designated, sealed, and properly labeled hazardous waste container. Dispose of the waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations. Do not pour down the drain. [2]
Emergency Procedures: A Self-Validating Response Plan
Preparation is key to mitigating the consequences of an accidental release or exposure.
Caption: Workflow for responding to a chemical spill.
Experimental Protocols for Emergency Response
In Case of Skin Contact:
-
Immediately move to the nearest safety shower.
-
Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[7]
-
Do not use neutralizing chemicals.
-
Seek immediate medical attention. Provide the medical team with the chemical name and any available hazard information.
In Case of Eye Contact:
-
Immediately proceed to the nearest eyewash station.
-
Forcibly hold eyelids open and flush the eyes with a gentle, continuous stream of water for at least 15 minutes.[7]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention from an ophthalmologist.
In Case of Inhalation:
-
Immediately move the affected person to fresh air.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Conclusion
The responsible use of novel or poorly characterized chemicals like this compound is a hallmark of a strong safety culture. While its specific hazards remain to be fully elucidated, adherence to the precautionary principles and robust safety protocols outlined in this guide—centering on the hierarchy of controls—provides a solid foundation for its safe handling in a research and development setting. Always prioritize containment, follow established procedures, and be prepared for emergencies.
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Chemius. (n.d.). Cyclohexanone :: Internal Plant Instructions. Retrieved from [Link]
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An In-depth Technical Guide on the Thermodynamic Stability of 2,6-Di-tert-butyl-4-methylcyclohexanone Isomers
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of the geometric isomers of 2,6-di-tert-butyl-4-methylcyclohexanone. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of conformational analysis with practical, field-proven insights into experimental design and data interpretation. We will explore the nuanced interplay of steric and electronic factors that govern the equilibrium between the cis and trans isomers of this highly substituted cyclohexanone. This guide will further detail robust experimental protocols for isomer equilibration and quantitative analysis, underpinned by authoritative references and visual aids to facilitate a deeper understanding of the core concepts.
Introduction: The Significance of Stereoisomeric Stability in Drug Development
In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Stereoisomers of a chiral drug molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, a thorough understanding of the factors governing the relative stability of these isomers is critical for the design, synthesis, and manufacturing of safe and efficacious therapeutics.
This compound serves as an exemplary model for exploring the principles of thermodynamic stability in sterically hindered cyclic systems. The bulky tert-butyl groups at the C2 and C6 positions impose significant conformational constraints, leading to a fascinating interplay of steric interactions that dictate the preferred geometry of the molecule. This guide will dissect these interactions to provide a predictive framework for understanding the thermodynamic landscape of this and related molecules.
Isomers of this compound
The primary isomers of concern are the cis and trans diastereomers, which differ in the relative orientation of the two tert-butyl groups with respect to the plane of the cyclohexane ring.
-
trans-2,6-Di-tert-butyl-4-methylcyclohexanone: The two tert-butyl groups are on opposite sides of the ring.
-
cis-2,6-Di-tert-butyl-4-methylcyclohexanone: The two tert-butyl groups are on the same side of the ring.
The thermodynamic stability of these isomers is intrinsically linked to their preferred three-dimensional conformations, primarily the chair and twist-boat forms of the cyclohexane ring.
Theoretical Framework: Conformational Analysis and Thermodynamic Stability
The thermodynamic stability of cyclohexanone isomers is governed by the principles of conformational analysis, which seeks to identify the lowest energy conformation a molecule can adopt. For substituted cyclohexanes, the chair conformation is generally the most stable.[1] However, the presence of bulky substituents can introduce significant steric strain, potentially favoring alternative conformations.
The Role of A-Values and 1,3-Diaxial Interactions
The energetic preference for a substituent to occupy an equatorial position over an axial one is quantified by its "A-value," which corresponds to the Gibbs free energy difference (ΔG°) between the two conformations.[2] Bulky groups have large A-values due to severe steric hindrance, known as 1,3-diaxial interactions, between the axial substituent and the axial hydrogens on the same side of the ring.[3]
The tert-butyl group possesses a very large A-value (approximately 4.9-5.4 kcal/mol), meaning there is a strong energetic penalty for it to be in an axial position.[4][5] This high energy cost effectively "locks" the conformation of a monosubstituted tert-butylcyclohexane with the tert-butyl group in an equatorial position.[4] The methyl group has a significantly smaller A-value of approximately 1.74 kcal/mol.[2]
Conformational Analysis of the trans Isomer
For trans-2,6-di-tert-butyl-4-methylcyclohexanone, a chair conformation can accommodate both bulky tert-butyl groups in equatorial positions. In this arrangement, the methyl group at the C4 position can also occupy an equatorial position, leading to a highly stable tri-equatorial conformation. This minimizes steric strain from 1,3-diaxial interactions. A ring flip would force both tert-butyl groups into highly unfavorable axial positions, a conformation that is energetically inaccessible. Therefore, the trans isomer is expected to exist almost exclusively in the di-equatorial tert-butyl chair conformation.
Conformational Anomaly of the cis Isomer
The cis isomer presents a more complex conformational landscape. A standard chair conformation would require one tert-butyl group to be in an equatorial position while the other is forced into a highly unfavorable axial position.[6] This would introduce severe 1,3-diaxial interactions, significantly destabilizing this conformation.
To alleviate this prohibitive steric strain, the cis isomer is likely to adopt a non-chair conformation, such as a twist-boat form.[2] In a twist-boat conformation, the steric interactions can be minimized by placing both tert-butyl groups in pseudo-equatorial positions.[2] While the twist-boat conformation is generally higher in energy than the chair form for unsubstituted cyclohexane, for highly hindered molecules like cis-2,6-di-tert-butyl-4-methylcyclohexanone, it is predicted to be the more stable conformation.[2]
Predicted Thermodynamic Stability
Based on this analysis, the trans isomer is predicted to be significantly more thermodynamically stable than the cis isomer. The ability of the trans isomer to adopt a low-energy chair conformation with all bulky substituents in equatorial positions provides a substantial energetic advantage over the cis isomer, which must adopt a higher-energy twist-boat conformation to mitigate severe steric clashes.
Experimental Determination of Isomer Stability
The relative thermodynamic stability of the cis and trans isomers can be determined experimentally by establishing an equilibrium between them and quantifying their relative concentrations. This is typically achieved through base-catalyzed enolization, which allows for epimerization at the α-carbon.[7][8]
Synthesis of this compound
A common synthetic route to the target molecule involves the oxidation of the corresponding phenol, 2,6-di-tert-butyl-4-methylphenol (also known as butylated hydroxytoluene or BHT).[3]
Experimental Protocol: Base-Catalyzed Equilibration
The following protocol outlines a general procedure for the equilibration of the isomers.
Materials:
-
Mixture of cis- and trans-2,6-di-tert-butyl-4-methylcyclohexanone
-
Anhydrous ethanol or methanol
-
Sodium ethoxide or sodium methoxide (catalyst)
-
Anhydrous diethyl ether or methyl tert-butyl ether (MTBE) for extraction
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve a known amount of the this compound isomer mixture in anhydrous ethanol.
-
Catalyst Addition: Add a catalytic amount of sodium ethoxide (e.g., 0.1 equivalents) to the solution.
-
Equilibration: Stir the reaction mixture at a controlled temperature (e.g., room temperature or gentle reflux) for a sufficient time to reach equilibrium. The progress of the reaction can be monitored by taking aliquots at various time points and analyzing them by gas chromatography (GC). Equilibrium is reached when the ratio of the isomers remains constant over time.
-
Workup: Once equilibrium is established, cool the reaction mixture to room temperature and quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic products with diethyl ether or MTBE.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the equilibrated mixture of isomers.
Quantitative Analysis by Gas Chromatography (GC)
The relative concentrations of the cis and trans isomers in the equilibrated mixture can be accurately determined by gas chromatography, preferably coupled with a flame ionization detector (FID) or a mass spectrometer (MS).
Suggested GC Parameters:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection: Split injection with a high split ratio to avoid column overload.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes. (Note: This is a starting point and should be optimized for baseline separation of the isomers.)
-
-
Detector: FID or MS.
The peak areas of the cis and trans isomers are integrated, and their ratio is used to calculate the equilibrium constant (Keq).
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are invaluable tools for confirming the structures of the isomers and can also be used for quantitative analysis. Key distinguishing features in the 1H NMR spectra would be the chemical shifts and coupling constants of the protons adjacent to the carbonyl group and the methyl group. The high degree of symmetry in the trans isomer should lead to a simpler spectrum compared to the less symmetric cis isomer in its twist-boat conformation.
Data Presentation and Interpretation
The experimental data can be summarized to determine the thermodynamic parameters of the isomerization.
Table 1: Hypothetical Equilibration Data
| Isomer | Retention Time (min) | Peak Area | Mole Fraction (at equilibrium) |
| cis | 12.5 | 5,000 | 0.05 |
| trans | 13.2 | 95,000 | 0.95 |
Calculation of Thermodynamic Parameters:
The equilibrium constant (Keq) is calculated from the ratio of the products to reactants at equilibrium:
Keq = [trans] / [cis]
The Gibbs free energy difference (ΔG°) can then be calculated using the following equation:
ΔG° = -RT ln(Keq)
where:
-
R is the ideal gas constant (8.314 J/mol·K or 1.987 cal/mol·K)
-
T is the temperature in Kelvin
Conclusion
The thermodynamic stability of this compound isomers is overwhelmingly in favor of the trans isomer. This preference is rooted in the fundamental principles of conformational analysis, where the severe steric hindrance of the two tert-butyl groups dictates the overall molecular geometry. The trans isomer can adopt a low-energy tri-equatorial chair conformation, while the cis isomer is forced into a higher-energy twist-boat conformation to avoid prohibitive 1,3-diaxial interactions.
The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these theoretical predictions. Through base-catalyzed equilibration and subsequent chromatographic analysis, researchers can quantitatively determine the equilibrium constant and the Gibbs free energy difference between the isomers. This knowledge is not only of academic interest but also has significant practical implications in fields where stereochemical purity is critical, such as in the development of pharmaceuticals and fine chemicals.
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Ingold, K. U., & Puddington, J. E. (1953). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. Canadian Journal of Chemistry, 31(11), 1052-1060. [Link]
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Allinger, N. L., & Freiberg, L. A. (1960). Studies on cyclohexane derivatives. Part VI: cis- and trans-1,4-Di-t-butylcyclohexane. Preparation and properties. Journal of the American Chemical Society, 82(9), 2393-2398. [Link]
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Woo, E. P. (1966). PART I_ CONFORMATIONAL ANALYSIS OF 1,4-DISUBSTITUTED CYCLOHEXANES . JPART 11 SYNTHESIS AND CONFORMATIONAL ANALYSIS OF TWO BICYCL. University of Windsor (Canada)). [Link]
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Methodological & Application
Application Note & Protocol: Stereoselective Synthesis of 2,6-di-tert-butyl-4-methylcyclohexanol
Abstract: This document provides a comprehensive guide to the synthesis of 2,6-di-tert-butyl-4-methylcyclohexanol via the reduction of its corresponding ketone, 2,6-di-tert-butyl-4-methylcyclohexanone. The significant steric hindrance imposed by the two tert-butyl groups makes this transformation a compelling case study in stereoselective synthesis. We will explore the mechanistic principles governing the reaction's outcome, compare common reduction methodologies, and provide a detailed, field-proven protocol for the highly selective synthesis using sodium borohydride. This guide is intended for researchers, chemists, and professionals in drug development who require a robust understanding and practical application of stereocontrolled reductions in sterically demanding systems.
Foundational Principles: Stereoselectivity in Hindered Cyclohexanones
The reduction of a cyclohexanone derivative to a cyclohexanol introduces a new chiral center at the carbonyl carbon. The stereochemical outcome—whether the resulting hydroxyl group is in an axial or equatorial position—is determined by the trajectory of the nucleophilic attack on the planar carbonyl group.
In the case of this compound, the two bulky tert-butyl groups are conformationally locked in equatorial positions to minimize steric strain. This arrangement presents two distinct faces for nucleophilic (hydride) attack:
-
Axial Attack: The nucleophile approaches from the top or bottom face of the ring, parallel to the principal axis. This pathway is sterically hindered by the axial hydrogens at the C3 and C5 positions.
-
Equatorial Attack: The nucleophile approaches from the side, along the approximate plane of the ring.
The stereoselectivity of this reaction is governed by a balance of steric and electronic factors. For sterically hindered ketones, the dominant factor is steric approach control . The reducing agent, carrying the hydride nucleophile, will preferentially attack from the less sterically encumbered face. In this substrate, the equatorial pathway is significantly less hindered than the axial pathway, which is shielded by the bulky tert-butyl groups. Therefore, equatorial attack is strongly favored, leading to the formation of the cis-alcohol, where the hydroxyl group is in the axial position.
Figure 1: General pathways for the reduction of the hindered ketone.
Comparative Analysis of Reducing Agents
The choice of reducing agent is critical and can influence selectivity, reactivity, and safety considerations. While several reagents can effect this transformation, the most common fall into two categories: hydride reagents and catalytic hydrogenation.
| Method | Reagent(s) | Advantages | Disadvantages | Typical Solvents | Stereoselectivity |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Mild, safe, easy to handle; highly selective for aldehydes and ketones.[1][2] | Less reactive than LiAlH₄; may be slow with very hindered ketones. | Protic solvents (Methanol, Ethanol).[3][4] | High cis selectivity due to steric approach control. |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Very powerful reducing agent; reduces a wide range of functional groups.[5][6] | Highly reactive with protic solvents (requires anhydrous conditions); safety concerns.[6] | Aprotic ethers (Diethyl ether, THF).[6] | Generally high cis selectivity, but can be less selective than bulkier reagents.[7] |
| Catalytic Hydrogenation | H₂ gas with metal catalyst (e.g., Pt, Pd, Ru) | Produces no salt byproducts; highly efficient for large-scale synthesis.[8] | Requires specialized high-pressure equipment; catalyst can be expensive. | Alcohols, Acetic Acid, Ethyl Acetate.[8][9] | Outcome is catalyst-dependent; often favors the thermodynamically more stable product. |
For laboratory-scale synthesis where high stereoselectivity and operational simplicity are desired, sodium borohydride is the superior choice for this specific transformation. Its mild nature and compatibility with protic solvents make it both safe and effective.[1][10]
Detailed Protocol: Sodium Borohydride Reduction
This protocol describes a robust and reproducible method for the stereoselective reduction of this compound to yield predominantly cis-2,6-di-tert-butyl-4-methylcyclohexanol.
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| This compound | 238.42 | 1.0 | 5.0 g (20.97 mmol) |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.2 | 1.0 g (26.43 mmol) |
| Methanol (anhydrous) | 32.04 | - | 100 mL |
| Diethyl Ether | 74.12 | - | ~150 mL |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - | ~50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | - | ~50 mL |
| Saturated Sodium Chloride (Brine) soln. | - | - | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add this compound (5.0 g, 20.97 mmol). Add methanol (100 mL) and stir at room temperature until the ketone is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. This is crucial to moderate the exothermic reaction upon addition of the reducing agent.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.0 g, 26.43 mmol) to the cooled solution in small portions over 10-15 minutes. Vigorous bubbling (hydrogen gas evolution) will be observed. Causality Note: Portion-wise addition prevents an uncontrolled exotherm and excessive frothing.[3]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After 2 hours, cool the reaction mixture again in an ice-water bath. Cautiously and slowly add 1 M HCl (~50 mL) dropwise to quench the excess sodium borohydride and protonate the resulting alkoxide. Continue addition until the bubbling ceases.[11]
-
Solvent Removal: Remove the bulk of the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a 250 mL separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic extracts sequentially with saturated NaHCO₃ solution (50 mL) and then brine (50 mL). This removes any residual acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a white solid.
Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from a minimal amount of hot hexanes to afford the pure cis-isomer as white needles.
-
Characterization: The identity and purity of the final product, along with the diastereomeric ratio of the crude material, should be determined using:
-
¹H NMR: The proton on the carbon bearing the hydroxyl group (H-1) is diagnostic. In the major cis-isomer, this axial proton will appear as a broad singlet or a narrowly split multiplet due to small axial-equatorial and equatorial-equatorial coupling constants. In the minor trans-isomer, this equatorial proton will exhibit larger axial-axial coupling and appear as a more complex multiplet.
-
IR Spectroscopy: Appearance of a broad O-H stretch (around 3300-3500 cm⁻¹) and disappearance of the C=O stretch (around 1710 cm⁻¹) from the starting ketone.
-
GC-MS: To confirm the molecular weight (M/z = 240.44) and assess the isomeric purity.
-
Figure 2: Step-by-step experimental workflow for the NaBH₄ reduction.
Safety & Handling
-
Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas.[3] Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Methanol & Diethyl Ether: Highly flammable solvents. Ensure all operations are performed away from ignition sources.
-
Hydrochloric Acid: Corrosive. Handle with appropriate gloves and eye protection.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves are mandatory throughout the procedure.
Conclusion
The reduction of this compound is a prime example of a sterically controlled reaction. The protocol detailed herein, utilizing sodium borohydride, provides a safe, reliable, and highly stereoselective route to the corresponding cis-alcohol. By understanding the mechanistic underpinnings of steric approach control, researchers can confidently apply these principles to other sterically demanding systems to achieve desired stereochemical outcomes.
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
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Meng, X. (2021). Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. University Chemistry. [Link]
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Chem LibreTexts. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]
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Wu, Y. D., Tucker, J. A., & Houk, K. N. (1991). Stereoselectivities of nucleophilic additions to cyclohexanones substituted by polar groups. Journal of the American Chemical Society, 113(13), 5018–5027. [Link]
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Heinsohn, G. E., & Ashby, E. C. (1973). Stereochemistry of reduction of substituted cyclohexanones with triisobutylaluminum and diisobutylaluminum hydride. The Journal of Organic Chemistry, 38(24), 4232–4236. [Link]
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Tetrahedron Chemistry Classes. (2021). LITHIUM ALUMINIUM HYDRIDE (REDUCING AGENTS). YouTube. [Link]
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Chiral Academy. (2022). Stereoselectivity in Reduction of Cyclohexanone. YouTube. [Link]
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BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]
-
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-
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Application Notes & Protocols: Catalytic Reduction of 2,6-Di-tert-butyl-4-methylcyclohexanone
Abstract
This document provides a comprehensive technical guide on the catalytic reduction of 2,6-Di-tert-butyl-4-methylcyclohexanone, a sterically hindered cyclic ketone. The extreme steric hindrance imposed by the two tert-butyl groups at the C2 and C6 positions presents a unique challenge and a valuable model for studying stereoselectivity in carbonyl reductions. We will explore various catalytic methodologies, including catalytic hydrogenation and catalytic transfer hydrogenation (with a focus on the Meerwein-Ponndorf-Verley reduction), explaining the mechanistic rationale behind catalyst and condition selection. Detailed, field-tested protocols are provided for researchers in organic synthesis and drug development, alongside a comparative analysis to guide experimental design.
Introduction: The Challenge of a Sterically Encumbered Ketone
The stereoselective reduction of substituted cyclohexanones is a cornerstone transformation in organic synthesis, providing access to specific diastereomers of cyclic alcohols that are pivotal intermediates in natural product synthesis and pharmaceutical development. The substrate in focus, this compound[1], represents an extreme case of steric hindrance. The two bulky tert-butyl groups flanking the carbonyl group are expected to lock the cyclohexane ring into a rigid chair conformation, with these groups occupying equatorial positions to minimize steric strain.
This rigid conformation severely restricts the possible trajectories for nucleophilic attack on the carbonyl carbon. The stereochemical outcome of the reduction—yielding either the cis- or trans-2,6-di-tert-butyl-4-methylcyclohexanol—is dictated by whether the hydride equivalent attacks from the axial or equatorial face of the carbonyl group.
-
Axial Attack: The hydride approaches from the "top" face, parallel to the axial C-H bonds. This pathway is sterically hindered by the axial hydrogens at C3 and C5. However, in this specific substrate, the equatorial tert-butyl groups do not significantly obstruct this approach. This leads to the formation of an equatorial hydroxyl group, resulting in the cis-alcohol .
-
Equatorial Attack: The hydride approaches from the "side" or equatorial plane. This pathway is severely hindered by the bulky C2 and C6 tert-butyl groups. This leads to the formation of an axial hydroxyl group, resulting in the trans-alcohol .
Understanding and controlling the facial selectivity of this reduction is paramount for achieving a desired stereochemical outcome.
Figure 1: General reaction scheme showing the two possible stereochemical outcomes from the reduction of this compound.
Catalytic Hydrogenation: Heterogeneous Approaches
Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. For cyclohexanones, noble metal catalysts such as Palladium (Pd), Platinum (Pt), and Rhodium (Rh) on a solid support (e.g., carbon) are commonly employed.
Mechanistic Considerations & Stereoselectivity
In the reduction of less hindered ketones like 4-tert-butylcyclohexanone, rhodium catalysts are known to provide high selectivity for the cis (equatorial) alcohol.[2] The stereochemical outcome is a result of the ketone adsorbing onto the catalyst surface from its less hindered face, followed by the delivery of hydrogen from the surface.
However, for this compound, the overwhelming steric bulk of the two tert-butyl groups will likely dominate the interaction with the catalyst surface. The molecule will be forced to adsorb in a way that minimizes steric clash, which will strongly favor hydrogen delivery from the axial face, leading preferentially to the cis-alcohol (equatorial -OH). The choice of solvent can also play a role; polar, protic solvents can solvate the ketone and influence its orientation on the catalyst surface.
Protocol: General Procedure for Catalytic Hydrogenation
Warning: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure must be conducted in a well-ventilated fume hood, away from ignition sources, using appropriate safety equipment.
-
Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the chosen heterogeneous catalyst (e.g., 5% Rh/C, 5-10 mol%).
-
Solvent Addition: Add an appropriate solvent (e.g., ethanol, ethyl acetate, or hexane) to dissolve the substrate.
-
System Purge: Seal the vessel, and carefully purge the system with H₂ gas several times to remove all air.
-
Reaction: Pressurize the vessel with H₂ to the desired pressure (e.g., 50-500 psi). Begin agitation and heat to the desired temperature (e.g., 25-80 °C).
-
Monitoring: Monitor the reaction progress by observing the pressure drop and/or by periodic sampling and analysis (TLC, GC-MS).
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess H₂ pressure. Purge the system with an inert gas.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate in vacuo. The crude product can be purified by column chromatography or recrystallization.
-
Analysis: Determine the diastereomeric ratio of the product mixture using ¹H NMR spectroscopy or GC.
Data Summary: Catalytic Hydrogenation
| Catalyst | Typical Solvent | Temperature (°C) | Pressure (psi) | Expected Major Isomer | Rationale |
| 5% Rh/C | Ethanol | 25-50 | 50-100 | cis (Equatorial-OH) | Strong facial bias due to steric hindrance of substrate.[2] |
| PtO₂ (Adam's cat.) | Acetic Acid | 25 | 50 | cis (Equatorial-OH) | Similar steric control; acidic medium can affect rates. |
| 10% Pd/C | Hexane | 25-80 | 50-500 | cis (Equatorial-OH) | Generally less selective but steric hindrance is the overriding factor. |
Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) is an advantageous alternative to methods using high-pressure H₂ gas.[3][4] It utilizes a hydrogen donor molecule, typically a secondary alcohol like isopropanol or a formic acid derivative, to transfer hydrogen to the substrate, mediated by a metal catalyst.
Meerwein-Ponndorf-Verley (MPV) Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a classic CTH method that uses an aluminum alkoxide, most commonly aluminum isopropoxide [Al(Oi-Pr)₃], as a catalyst with isopropanol serving as both the solvent and hydrogen donor.[5][6][7][8]
Mechanism: The reaction proceeds through a highly organized, six-membered cyclic transition state where the aluminum coordinates to both the ketone substrate and the isopropoxide donor.[7] A hydride is transferred from the isopropoxide to the carbonyl carbon. The reaction is reversible, and driving it to completion often requires the removal of the acetone byproduct by distillation.[6] Because the reaction can be reversible, it often yields the thermodynamically more stable alcohol isomer. For the product alcohol, the cis isomer with an equatorial hydroxyl group is generally more stable than the trans isomer with a sterically crowded axial hydroxyl group. Therefore, the MPV reduction is strongly expected to yield the cis-alcohol.
Protocol: Meerwein-Ponndorf-Verley (MPV) Reduction
-
Setup: Assemble a distillation apparatus (e.g., a flask with a Vigreux or packed column and a distillation head). The apparatus should be flame-dried and maintained under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the reaction flask, add anhydrous isopropanol and freshly sublimed or high-purity aluminum isopropoxide (0.3 - 1.0 eq).
-
Substrate Addition: Add the this compound (1.0 eq) to the flask.
-
Reaction: Heat the mixture to a gentle reflux. Slowly distill off the acetone byproduct as it forms (boiling point ~56 °C) to drive the equilibrium towards the products.[6]
-
Monitoring: Monitor the reaction via TLC or GC, observing the consumption of the starting ketone. The reaction may require several hours to reach completion.
-
Workup: After cooling the reaction mixture to room temperature, cautiously quench it by slow addition of dilute acid (e.g., 1 M HCl) or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to hydrolyze the aluminum salts.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification & Analysis: Remove the solvent under reduced pressure. Purify the resulting crude alcohol by column chromatography or recrystallization and determine the diastereomeric ratio by NMR or GC.
Ruthenium-Catalyzed Transfer Hydrogenation
Modern CTH methods often employ highly efficient transition metal catalysts, such as those based on Ruthenium (Ru) or Iridium (Ir).[9] These reactions can proceed under milder conditions and with lower catalyst loadings than the classical MPV reduction.
Mechanism: The general mechanism involves the formation of a metal-hydride species from the reaction of the catalyst precursor with the hydrogen donor (e.g., isopropanol).[9] The substrate ketone then coordinates to the metal center, and the hydride is inserted into the carbonyl carbon.
Protocol: Ru-Catalyzed Transfer Hydrogenation
-
Inert Atmosphere: To a flame-dried flask under an inert atmosphere, add the Ruthenium catalyst (e.g., Shvo's catalyst or a [Ru(p-cymene)Cl₂]₂ dimer with a suitable ligand, 0.5-2 mol%).
-
Reagent Addition: Add anhydrous isopropanol as the hydrogen donor and solvent. A base, such as KOH or t-BuOK, is often required as a co-catalyst or activator.
-
Substrate Addition: Add the this compound (1.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir until the reaction is complete as monitored by TLC or GC.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification & Analysis: Concentrate the filtrate in vacuo and purify the product as described previously. Determine the diastereomeric ratio.
Data Summary: Catalytic Transfer Hydrogenation
| Method | Catalyst | H-Donor | Conditions | Expected Major Isomer | Rationale |
| MPV | Al(Oi-Pr)₃ | Isopropanol | Reflux, remove acetone | cis (Equatorial-OH) | Thermodynamically controlled; the equatorial-OH product is more stable.[10] |
| Ru-CTH | [Ru(p-cymene)Cl₂]₂ | Isopropanol | Reflux, base | cis (Equatorial-OH) | Kinetically controlled, but the catalyst-hydride complex acts as a bulky reducing agent, favoring axial attack. |
Comparative Analysis and Conclusion
The reduction of this compound is a sterically dominated process. Unlike the classic 4-tert-butylcyclohexanone model where small hydrides (NaBH₄) give the trans (axial-OH) product and bulky hydrides (L-Selectride) give the cis (equatorial-OH) product, the C2/C6 substitution pattern changes the dynamic entirely.[10][11]
-
Equatorial Attack is Prohibitively Hindered: The presence of two flanking tert-butyl groups makes the equatorial face of the carbonyl virtually inaccessible to any reducing agent, catalytic or stoichiometric.
-
Axial Attack is Universally Favored: Consequently, all discussed catalytic methods are expected to proceed via axial attack of the hydride equivalent.
-
Expected Product: The major product in all cases is predicted to be cis-2,6-di-tert-butyl-4-methylcyclohexanol , which possesses an equatorial hydroxyl group. The MPV reduction is particularly reliable for this outcome as it favors the thermodynamically more stable product, which is unequivocally the cis isomer.
For researchers targeting the cis-alcohol, the Meerwein-Ponndorf-Verley reduction offers a robust, predictable, and scalable method that avoids high-pressure gas. For higher efficiency and milder conditions, modern Ru-catalyzed transfer hydrogenation is an excellent alternative. Catalytic hydrogenation with a Rhodium catalyst is also a viable and effective option. The selection between these methods will depend on available equipment, cost, and desired scale.
References
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Organic Syntheses Procedure, cis-4-tert-BUTYLCYCLOHEXANOL. Available from: [Link]
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Organic Syntheses Procedure, trans-4-t-BUTYLCYCLOHEXANOL. Available from: [Link]
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- Al-Amin, M., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction.
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- Serra, S., et al. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate).
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PubChem. (n.d.). This compound. Available from: [Link]
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- Iida, T., et al. (2023). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions.
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Grignard reaction with 2,6-Di-tert-butyl-4-methylcyclohexanone
Application Note & Protocol
Topic: Grignard Reaction with 2,6-Di-tert-butyl-4-methylcyclohexanone: A Guide to Navigating Steric Hindrance and Controlling Stereoselectivity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Steric Congestion in Carbonyl Additions
The Grignard reaction is a foundational tool for carbon-carbon bond formation, prized for its versatility in constructing complex molecular frameworks from simple carbonyl precursors.[1][2] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a carbonyl group, yielding a secondary or tertiary alcohol upon acidic workup.[3][4]
While conceptually straightforward, the practical execution of Grignard reactions on sterically encumbered substrates presents significant challenges. The target of this guide, this compound, exemplifies this complexity. The two bulky tert-butyl groups flanking the carbonyl create a formidable steric shield, hindering the approach of the nucleophile. This steric impediment can lead to sluggish or failed reactions and can promote undesirable side reactions such as enolization and reduction.[5]
This document provides a comprehensive protocol for successfully performing the . It delves into the mechanistic nuances dictated by the substrate's unique topology, offers a validated step-by-step experimental procedure, and discusses critical safety and analytical considerations.
Mechanistic Insights & Stereochemical Control
The reaction of a Grignard reagent (R-MgX) with this compound proceeds via nucleophilic addition to the carbonyl carbon.[6] However, the stereochemical outcome—the orientation of the newly formed hydroxyl group and the incoming alkyl group—is critically influenced by the steric environment.
In substituted cyclohexanones, nucleophilic attack can occur from two faces:
-
Axial Attack: The nucleophile approaches from a direction parallel to the axis of the ring.
-
Equatorial Attack: The nucleophile approaches from the plane of the ring.
For a sterically demanding substrate like this compound, the two tert-butyl groups lock the cyclohexane ring in a chair conformation and severely restrict the equatorial pathway. Consequently, the Grignard reagent is sterically directed to attack from the less hindered axial face. This leads to the preferential formation of the alcohol where the new hydroxyl group is in the equatorial position. This concept is a cornerstone of stereoelectronic control in cyclic systems.[7][8][9]
With highly hindered ketones, an alternative single-electron transfer (SET) mechanism may compete with the traditional nucleophilic addition, which can sometimes lead to different product distributions.[5][10] However, for most standard Grignard reagents, the polar nucleophilic pathway is dominant.
Caption: General mechanism of the Grignard reaction with a sterically hindered cyclohexanone.
Safety First: Handling Organometallic Reagents
Grignard reagents are highly reactive, pyrophoric, and water-sensitive compounds that demand rigorous safety protocols.[11]
-
Inert Atmosphere: All reactions must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent rapid degradation by oxygen and moisture.
-
Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use, and all solvents must be anhydrous.[12][13] Water violently quenches Grignard reagents, terminating the reaction and generating flammable alkanes.[3]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate gloves (Nomex or nitrile gloves are common, though nitriles are combustible).[14][15]
-
Exothermic Reaction: The reaction is highly exothermic. Addition of reagents must be slow and controlled, and an ice bath should always be on hand to manage the reaction temperature.[3][14]
-
Quenching: The quenching of excess Grignard reagent at the end of the reaction is also highly exothermic and must be performed slowly and with cooling.
Detailed Experimental Protocol
This protocol describes the reaction of Methylmagnesium Bromide (MeMgBr) with this compound. The principles are broadly applicable to other Grignard reagents.
Reagent & Equipment Summary
| Reagent/Material | Molecular Wt. ( g/mol ) | Molar Eq. | Amount (Example Scale) | Notes |
| This compound | 224.38 | 1.0 | 2.24 g (10 mmol) | Ensure it is dry.[16][17] |
| Methylmagnesium Bromide (3.0 M in Ether) | N/A (solution) | 1.5 | 5.0 mL (15 mmol) | Commercially available. Titrate before use for accurate concentration.[11] |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 50 mL | Use a freshly opened bottle or solvent from a purification system. |
| Saturated Aqueous NH₄Cl | 53.49 | - | 20 mL | For quenching the reaction. |
| Diethyl Ether (anhydrous) | 74.12 | - | 100 mL | For extraction. |
| Magnesium Sulfate (anhydrous) | 120.37 | - | - | For drying the organic layer. |
| Inert Gas (Nitrogen or Argon) | - | - | - | For maintaining an inert atmosphere. |
Experimental Workflow
Caption: Step-by-step experimental workflow for the Grignard reaction.
Step-by-Step Procedure
-
Glassware Preparation: Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. Oven-dry all glassware at 120°C for at least 4 hours and assemble while hot, allowing it to cool to room temperature under a gentle stream of inert gas.[12][18]
-
Reaction Setup: In the cooled flask, dissolve this compound (1.0 eq, 2.24 g) in anhydrous THF (40 mL).
-
Initiation of Addition: Cool the flask to 0°C using an ice-water bath.
-
Grignard Reagent Addition: Slowly add the Methylmagnesium Bromide solution (1.5 eq, 5.0 mL of 3.0 M solution) dropwise via a syringe through the septum over 30 minutes.
-
Reaction Progress: After the addition is complete, allow the reaction to stir at 0°C for one hour, then slowly warm to room temperature and stir for an additional 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots (carefully quenched) for GC-MS analysis.
-
Reaction Quench: Once the starting material is consumed, cool the reaction mixture back down to 0°C in an ice bath. Very slowly and carefully, add saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) dropwise to quench any unreacted Grignard reagent.
-
Causality: A saturated NH₄Cl solution is a mild acid source that effectively protonates the alkoxide intermediate without causing potential acid-catalyzed dehydration of the tertiary alcohol product, a risk associated with stronger acids like HCl.[18]
-
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and separate the layers. Extract the aqueous layer twice more with diethyl ether (25 mL each). Combine all organic extracts.
-
Drying and Concentration: Wash the combined organic layer with brine (saturated NaCl solution), then dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure tertiary alcohol, 2,6-Di-tert-butyl-4-methyl-1-methylcyclohexanol.
Troubleshooting & Process Control
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Start | Wet reagents/glassware; inactive magnesium surface (if preparing reagent in-situ). | Ensure all components are scrupulously dry.[6][13] If preparing the reagent, activate magnesium with a crystal of iodine or 1,2-dibromoethane.[19] |
| Low Yield | Incomplete reaction; side reactions (enolization, reduction). | Increase reaction time or temperature moderately. Ensure accurate stoichiometry by titrating the Grignard reagent.[11] Slow addition at low temperature minimizes side reactions.[20] |
| Recovery of Starting Ketone | Steric hindrance is too great for the chosen Grignard reagent; enolization. | Use a less bulky Grignard reagent if possible. Alternatively, consider using a more reactive organometallic reagent like an organolithium, but be aware they are even more basic and reactive. |
| Complex Product Mixture | Side reactions; impure starting materials. | Re-purify starting materials. Optimize reaction conditions (lower temperature, slower addition). Carefully analyze byproducts by GC-MS or NMR to diagnose the issue (e.g., presence of reduced alcohol or Wurtz coupling products).[20] |
For industrial applications, Process Analytical Technology (PAT) such as in-line infrared (IR) spectroscopy can be invaluable for monitoring the real-time consumption of the ketone and formation of the alkoxide intermediate, allowing for precise control over the reaction.[21][22][23]
Conclusion
The Grignard reaction with the sterically demanding this compound is a challenging yet achievable transformation. Success hinges on a meticulous approach to experimental setup, particularly the exclusion of atmospheric moisture and the controlled management of the reaction exotherm. The inherent steric bias of the substrate provides a powerful avenue for stereochemical control, preferentially yielding the product of axial attack. By understanding the underlying mechanistic principles and adhering to the robust safety and experimental protocols outlined in this guide, researchers can confidently utilize this powerful reaction to synthesize complex, sterically congested tertiary alcohols.
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Li, B. (2018). Standard Operating Procedure (SOP) for ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). [Link]
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Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552. [Link]
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MacLennan, S., & O'Mahony, G. (1981). On the stereochemistry of Grignard addition to bicyclo[3.3.1]nonan-2-one. Preferential axial attack on a cyclohexanone system by a bulky nucleophile. Journal of the Chemical Society, Perkin Transactions 1, 1373-1375. [Link]
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Application Notes & Protocols: Strategic Olefination of Sterically Congested Ketones via the Wittig Reaction
Focus Molecule: 2,6-Di-tert-butyl-4-methylcyclohexanone
I. Executive Summary
The Wittig reaction stands as a pillar of synthetic organic chemistry, offering a reliable and regioselective pathway to construct carbon-carbon double bonds from carbonyl compounds.[1][2] Its power lies in the unambiguous placement of the new alkene, a feature not always achievable through traditional elimination reactions.[3][4] However, the reaction's efficiency is profoundly influenced by steric factors. This guide provides an in-depth analysis and a robust protocol for applying the Wittig reaction to a particularly challenging substrate: this compound. The two bulky tert-butyl groups flanking the carbonyl create a sterically shielded environment, demanding careful optimization of reagents and conditions to achieve successful olefination. This document is intended for researchers and process chemists engaged in complex molecule synthesis where the formation of exocyclic methylene groups on hindered scaffolds is required.
II. Mechanistic Insights in a Sterically Demanding Context
The canonical Wittig reaction mechanism proceeds through the nucleophilic attack of a phosphorus ylide on a carbonyl carbon.[5] This is followed by the formation of a four-membered oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and a triphenylphosphine oxide (TPPO) byproduct.[2][6] The formation of the highly stable P=O bond in TPPO is the thermodynamic driving force for the reaction.[7]
For a substrate like this compound, the primary mechanistic hurdle is the initial nucleophilic attack. The large tert-butyl groups act as steric sentinels, severely restricting access to the electrophilic carbonyl carbon. This steric hindrance can dramatically slow down or completely stall the reaction.[8][9]
Causality Behind Reagent Selection:
-
Choice of Ylide: To overcome this steric barrier, a highly reactive and minimally hindered ylide is paramount. Stabilized ylides, which are less nucleophilic due to resonance delocalization, will almost certainly fail to react with such a congested ketone.[8][10][11] Therefore, an unstabilized ylide is the reagent of choice. Methylenetriphenylphosphorane (Ph₃P=CH₂), derived from methyltriphenylphosphonium bromide, is ideal. It is the smallest possible phosphorus ylide, minimizing steric clashes during its approach to the ketone.[10][12]
-
Choice of Base: The formation of an unstabilized ylide requires the deprotonation of its corresponding phosphonium salt. The C-H bond adjacent to the positively charged phosphorus is acidic, but a very strong, non-nucleophilic base is required for complete and rapid deprotonation.[5] Common choices include organolithium reagents like n-butyllithium (n-BuLi) or strong amide bases like sodium amide (NaNH₂).[5] Potassium tert-butoxide is also a viable option.[8] The use of these potent bases mandates strictly anhydrous and inert reaction conditions.[7]
Caption: Figure 1: Wittig olefination of the hindered ketone.
III. Experimental Design and Workflow
Success hinges on a meticulously planned experimental procedure that prioritizes anhydrous conditions and the controlled generation of the reactive ylide. The entire process, from ylide formation to quenching, must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Caption: Figure 2: Step-by-step workflow for the olefination.
IV. Detailed Experimental Protocols
Safety Precaution: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care by trained personnel using appropriate techniques (e.g., syringe or cannula transfer) under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
Protocol A: In Situ Preparation of Methylenetriphenylphosphorane
-
Glassware Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a gas inlet for Argon/Nitrogen. Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.
-
Reagent Addition: To the flask, add methyltriphenylphosphonium bromide (MePPh₃Br).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula or syringe. Stir the resulting suspension.
-
Deprotonation: Cool the flask to 0 °C using an ice-water bath. Slowly add n-butyllithium (typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 15-20 minutes.[13] A characteristic deep orange or yellow color indicates the formation of the ylide.
-
Ylide Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour to ensure complete ylide formation.
Protocol B: Wittig Reaction with this compound
-
Substrate Preparation: In a separate, dry flask, dissolve this compound in a minimal amount of anhydrous THF.
-
Reaction Initiation: Cool the ylide solution prepared in Protocol A back to 0 °C. Add the ketone solution dropwise via syringe.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting ketone. Due to the steric hindrance, gentle heating (e.g., refluxing in THF at ~65 °C) may be required to drive the reaction to completion if it stalls at room temperature.[7]
-
Quenching: After the reaction is deemed complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[13]
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers and extract the aqueous layer two more times with diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Protocol C: Purification
The crude product will contain the desired alkene and the major byproduct, triphenylphosphine oxide (TPPO). Removing TPPO is a classic challenge in Wittig reaction purification.[14]
-
Column Chromatography: The most reliable method for separation is flash column chromatography on silica gel.[14][15] A non-polar eluent system, such as hexanes or petroleum ether, should be used. The non-polar alkene product will elute first, while the more polar TPPO will be retained on the column.
-
Crystallization (Alternative): In some cases, TPPO can be removed by crystallization. After concentrating the crude product, trituration with cold diethyl ether or a mixture of ether/hexanes can sometimes precipitate the TPPO, which can then be removed by filtration. This is often less effective for quantitative removal.
V. Data and Characterization
| Parameter | This compound | Methyltriphenylphosphonium Bromide | n-Butyllithium (1.6M) | Expected Product Yield |
| Molar Mass ( g/mol ) | 224.38[16] | 357.23 | N/A | < 50% (variable) |
| Equivalents | 1.0 | 1.2 - 1.5 | 1.1 - 1.4 | - |
| Typical Scale | 5 mmol (1.12 g) | 6.0 mmol (2.14 g) | 5.5 mmol (3.4 mL) | - |
| Reaction Time | 12 - 24 hours | 1 hour (ylide formation) | 15 min (addition) | - |
| Temperature | 0 °C to RT (or reflux) | 0 °C to RT | 0 °C | - |
Expected Analytical Data for 2,6-Di-tert-butyl-4-methyl-1-methylenecyclohexane:
-
¹H NMR: Appearance of two new signals in the alkene region (~4.5-4.8 ppm), corresponding to the exocyclic =CH₂ protons. Disappearance of signals corresponding to protons alpha to the ketone.
-
¹³C NMR: Appearance of two new signals, one for the quaternary alkene carbon (~150 ppm) and one for the terminal CH₂ carbon (~110 ppm). Disappearance of the ketone carbonyl signal (>200 ppm).
-
Mass Spectrometry: A molecular ion peak corresponding to the expected mass of the product (C₁₆H₃₀).
-
IR Spectroscopy: Disappearance of the strong C=O stretch (~1710 cm⁻¹) from the starting material and the appearance of a C=C stretch (~1650 cm⁻¹).
VI. Troubleshooting and Advanced Considerations
-
Problem: Low or No Conversion.
-
Cause: Inadequate exclusion of water or air, leading to the quenching of the n-BuLi and/or the ylide.
-
Solution: Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. Use freshly opened or titrated n-BuLi and anhydrous solvents.
-
Cause: Insufficient reactivity for the hindered ketone.
-
Solution: Increase the reaction time and/or apply heat (reflux). An excess of the Wittig reagent (up to 2 equivalents) can also help drive the equilibrium.
-
-
Alternative Olefination Methods:
-
If the Wittig reaction provides unsatisfactory yields even after optimization, other methods for methylenation should be considered.
-
Tebbe Olefination: The Tebbe reagent is known to be highly effective for methylenating sterically hindered ketones and even esters, where the Wittig reaction often fails.[14]
-
Horner-Wadsworth-Emmons (HWE) Reaction: While typically associated with stabilized phosphonates to form E-alkenes, the HWE reaction is a powerful alternative to the Wittig reaction.[8][12] However, for a simple methylenation of a hindered ketone, it may not offer a significant advantage over the standard Wittig approach.
-
VII. Conclusion
The successful olefination of the sterically encumbered this compound is a testament to the versatility of the Wittig reaction when its mechanistic requirements are respected. The key to success is the strategic selection of a small, highly reactive unstabilized ylide and the meticulous execution of the reaction under strictly anhydrous and inert conditions. While yields may be modest compared to unhindered substrates, this protocol provides a reliable framework for constructing exocyclic double bonds on challenging scaffolds, a crucial transformation in modern synthetic chemistry.
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D. M. B. D. G. M. A. P. G. A. K. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. National Institutes of Health. [Link]
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TotallySynthetic. Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. [Link]
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L.S.College, Muzaffarpur. Wittig reaction. [Link]
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D. S. M. M. M. A. B. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. National Institutes of Health. [Link]
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NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
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Myers, A. G. Olefination Reactions. Harvard University. [Link]
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Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]
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NIST. 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. [Link]
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University of Massachusetts Boston. The Wittig Reaction: Synthesis of Alkenes. [Link]
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Application Notes and Protocols: Enolate Formation of 2,6-Di-tert-butyl-4-methylcyclohexanone
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the regioselective enolate formation of the sterically hindered ketone, 2,6-di-tert-butyl-4-methylcyclohexanone. We delve into the theoretical underpinnings of kinetic versus thermodynamic control in enolate generation, with a specific focus on the challenges and strategies imposed by the bulky di-tert-butyl substituents. Detailed, field-proven protocols for the selective formation of both the kinetic and thermodynamic enolates are presented, along with methods for their subsequent trapping and characterization. This guide aims to equip researchers with the knowledge to predictably control the reactivity of this and similar sterically demanding substrates.
Introduction: The Challenge of Steric Hindrance in Enolate Chemistry
Enolates are powerful nucleophilic intermediates in organic synthesis, pivotal for the formation of carbon-carbon bonds.[1] The regioselectivity of enolate formation from unsymmetrical ketones is a critical factor that dictates the final product structure. This regioselectivity is governed by the principles of kinetic and thermodynamic control.[2][3][4]
-
Kinetic Enolate: Formed by the rapid deprotonation of the least sterically hindered α-proton. This pathway has a lower activation energy and is favored under irreversible conditions, typically employing a strong, bulky, non-nucleophilic base at low temperatures.[2][4][5][6]
-
Thermodynamic Enolate: The more stable enolate, typically with a more substituted double bond. Its formation is favored under conditions that allow for equilibration, such as higher temperatures, weaker bases, or the presence of a proton source.[7][8]
The subject of this guide, this compound, presents a unique challenge due to the extreme steric bulk of the two tert-butyl groups flanking the carbonyl. These groups significantly influence the accessibility of the α-protons at the C2 and C6 positions, making the selective formation of a specific enolate a non-trivial task that requires careful consideration of reaction parameters.
Molecular Structure and Properties
| Property | Value | Source |
| IUPAC Name | 2,6-di-tert-butyl-4-methylcyclohexan-1-one | PubChem[9] |
| Molecular Formula | C₁₅H₂₈O | PubChem[9] |
| Molecular Weight | 224.38 g/mol | PubChem[9] |
| CAS Number | 23790-39-8 | PubChem[9] |
Mechanistic Considerations for this compound
The key to controlling the enolate formation of this ketone lies in understanding how the steric and electronic environment dictates the site of deprotonation.
Kinetic vs. Thermodynamic Deprotonation Sites
The two α-positions (C2 and C6) are chemically equivalent due to the molecule's symmetry. However, the protons at these positions are severely sterically hindered by the adjacent tert-butyl groups. This steric hindrance dramatically increases the activation energy for deprotonation by even bulky bases.[10] Consequently, the formation of the "kinetic" enolate, which would typically be at the less substituted carbon, is the only plausible outcome, as the alternative (deprotonation at the methyl group) is not possible. The challenge, therefore, shifts from regioselectivity between two different α-carbons to achieving deprotonation at all.
Caption: Steric hindrance dictates the kinetic deprotonation pathway.
Choice of Base and Solvent
The selection of an appropriate base and solvent system is paramount for successful enolate formation.
-
Base: A very strong, non-nucleophilic, and sterically hindered base is required.[11] Lithium diisopropylamide (LDA) is the base of choice for such transformations.[1][3][5] Its large size allows it to selectively deprotonate at the most accessible site, while its high basicity (pKa of diisopropylamine is ~36) ensures essentially irreversible deprotonation of the ketone (α-proton pKa ~19-20).[11][12] Other bulky bases like lithium tetramethylpiperidide (LTMP) or lithium hexamethyldisilazide (LHMDS) can also be considered.[13]
-
Solvent: An aprotic, non-polar solvent is crucial to prevent proton exchange and ensure the stability of the generated enolate.[6][13] Tetrahydrofuran (THF) is the most commonly used solvent for LDA-mediated reactions due to its ability to solvate the lithium cation and its low reactivity.[11]
Caption: Key parameters for successful kinetic enolate formation.
Experimental Protocols
Safety Precaution: All manipulations involving strong bases like LDA and anhydrous solvents must be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: Generation and Trapping of the Kinetic Enolate
This protocol details the formation of the kinetic lithium enolate followed by its trapping with an electrophile, in this case, a silyl halide to form a silyl enol ether. Silyl enol ethers are stable, isolable derivatives of enolates and are valuable synthetic intermediates.[13][14]
Materials:
-
This compound
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)
-
Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction). b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Slowly add freshly distilled diisopropylamine (1.1 equivalents) to the stirred THF. d. Add n-BuLi (1.05 equivalents) dropwise via syringe. The solution may become slightly cloudy. e. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: a. Cool the freshly prepared LDA solution back down to -78 °C. b. In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. c. Add the ketone solution dropwise to the LDA solution at -78 °C over 10-15 minutes. d. Stir the reaction mixture at -78 °C for 1-2 hours. Complete deprotonation is expected under these conditions.[11][12]
-
Enolate Trapping: a. To the enolate solution at -78 °C, add freshly distilled trimethylsilyl chloride (1.2 equivalents) dropwise. b. Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: a. Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). c. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product (the silyl enol ether) by flash column chromatography on silica gel or by distillation.
Protocol 2: Attempted Formation of the Thermodynamic Enolate
Due to the extreme steric hindrance, equilibration to a more substituted "thermodynamic" enolate is not possible in this specific molecule. However, for less hindered systems, the following conditions would favor the thermodynamic product. This protocol is provided for comparative understanding.
General Conditions for Thermodynamic Enolate Formation (for other ketones):
-
Base: A smaller, less sterically hindered base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[7]
-
Solvent: A solvent that can facilitate proton transfer, or the reaction can be run at a higher temperature.
-
Temperature: Higher temperatures (e.g., 0 °C to room temperature) to allow for equilibration between the kinetic and thermodynamic enolates.[3][7]
-
Time: Longer reaction times are often necessary to reach equilibrium.[6]
| Condition | Kinetic Control | Thermodynamic Control | Causality |
| Base | Strong, bulky (e.g., LDA)[8] | Weaker, smaller (e.g., NaH, KOtBu)[7] | Bulky bases preferentially access the less hindered proton; smaller bases can access more hindered protons, and weaker bases allow for equilibration. |
| Temperature | Low (-78 °C)[4] | Higher (0 °C to RT)[3] | Low temperature "freezes out" the kinetic product, preventing equilibration to the more stable thermodynamic enolate. |
| Solvent | Aprotic (e.g., THF)[6] | Protic or aprotic | Aprotic solvents prevent proton exchange, locking in the kinetic product. |
| Reaction Time | Short | Long[6] | Kinetic product forms fastest; longer times allow for the slower formation and eventual dominance of the thermodynamic product. |
Characterization of Enolates and Their Derivatives
Direct characterization of lithium enolates can be challenging due to their reactivity.[15] However, spectroscopic methods, particularly NMR, can provide valuable information, especially for their more stable trapped derivatives like silyl enol ethers.
NMR Spectroscopy
-
¹H NMR: In the starting ketone, the α-protons will typically appear in the 2.1–2.6 ppm range.[16] Upon formation of the silyl enol ether, the vinylic proton of the enol ether will appear in the olefinic region (typically 4.5-5.5 ppm). The disappearance of the α-proton signal and the appearance of the vinylic proton signal are clear indicators of successful trapping.
-
¹³C NMR: The carbonyl carbon of the ketone has a characteristic chemical shift around 200-220 ppm. In the silyl enol ether, this is replaced by two sp² carbon signals at lower chemical shifts.
-
Specialized NMR Techniques: For direct observation of lithium enolates, techniques like ⁶Li NMR can be employed to study their aggregation state in solution.[15]
Infrared (IR) Spectroscopy
The strong C=O stretching frequency of the ketone (typically ~1715 cm⁻¹) will be absent in the IR spectrum of the purified silyl enol ether. A new C=C stretching frequency will appear around 1650-1680 cm⁻¹.
Conclusion
The enolate formation of this compound is dominated by the steric influence of the tert-butyl groups, exclusively leading to the kinetic enolate even under conditions that might otherwise favor a thermodynamic product. The successful and high-yield formation of this enolate requires the use of a strong, sterically hindered base like LDA at low temperatures in an aprotic solvent. The protocols and characterization methods outlined in this guide provide a robust framework for researchers to confidently generate and utilize this and other sterically encumbered enolates in their synthetic endeavors.
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Filo. (2025, July 1). Questions on Enolate Chemistry and Robinson Annulation a. Explain thermo.. Retrieved from Filo. [Link]
-
Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from Chemistry LibreTexts. [Link]
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Khan Academy. Kinetic and thermodynamic enolates. Retrieved from Khan Academy. [Link]
-
University of Bristol. Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. Retrieved from University of Bristol. [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from Master Organic Chemistry. [Link]
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from Master Organic Chemistry. [Link]
-
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-
Chemistry Stack Exchange. (2021, August 13). Nucleophilicity of sterically hindered enolates. Retrieved from Chemistry Stack Exchange. [Link]
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-
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-
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-
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Use of 2,6-Di-tert-butyl-4-methylcyclohexanone in mechanistic studies
An Application Guide for Mechanistic Elucidation Using 2,6-Di-tert-butyl-4-methylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Steric Hindrance in Mechanistic Chemistry
In the intricate world of reaction mechanisms, understanding the precise path of electron movement is paramount. Often, a molecule can react through multiple competing pathways. To dissect these pathways, chemists employ specialized tools designed to favor one route or block another. This compound is one such tool—a molecule whose value lies not in its reactivity, but in its profound and deliberate unreactivity.
The defining feature of this ketone is the presence of two bulky tert-butyl groups positioned alpha to the carbonyl. These groups act as formidable steric shields, severely restricting access to both the carbonyl carbon and the adjacent α-protons. This steric encumbrance makes this compound an exceptional substrate for mechanistic studies, allowing researchers to probe the steric and electronic requirements of a given chemical transformation. This guide details its application in distinguishing between reaction pathways, particularly in the study of enolate formation and carbonyl group reactivity.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₈O | [PubChem][1] |
| Molecular Weight | 224.38 g/mol | [PubChem][1] |
| IUPAC Name | 2,6-di-tert-butyl-4-methylcyclohexan-1-one | [PubChem][1] |
| CAS Number | 23790-39-8 | [PubChem][1] |
| Appearance | Varies; typically a solid or oil | - |
| Key Feature | Extreme steric hindrance around the carbonyl group | [General Knowledge] |
Application Note I: A Tool to Dissect Enolate Formation Pathways
The formation of an enolate is a cornerstone of carbonyl chemistry, serving as a critical step in reactions like aldol additions and α-alkylations.[2] For unsymmetrical ketones, deprotonation can occur at two distinct α-carbons, leading to either a kinetic or a thermodynamic enolate.[2] The interplay between base strength, steric hindrance, and temperature dictates the outcome.
-
Kinetic Enolate: Formed faster by removing the most accessible (least sterically hindered) α-proton. This process is favored by strong, bulky, non-nucleophilic bases at low temperatures. Lithium diisopropylamide (LDA) is a classic example of a base used to achieve this.[3][4]
-
Thermodynamic Enolate: The more stable enolate, typically featuring a more substituted double bond. Its formation is favored under equilibrium conditions, using weaker bases at higher temperatures, which allows the initially formed kinetic enolate to revert to the starting ketone and eventually form the more stable product.
This compound serves as an extreme case study. The α-protons at the C2 and C6 positions are so sterically shielded that their removal is exceptionally difficult. This property can be leveraged to:
-
Validate the Necessity of Enolization: If a proposed mechanism requires enolate formation, substituting a standard ketone with this compound should effectively halt the reaction. If the reaction proceeds regardless, it provides strong evidence that an alternative mechanism, not involving α-deprotonation, is at play.
-
Probe the Limits of Superbases: It can be used as a benchmark substrate to test the deprotonating power of newly developed strong bases, such as phosphazene superbases.[5][6]
Conceptual Workflow: Kinetic vs. Thermodynamic Control
The following diagram illustrates the general principle of regioselective enolate formation with a standard unsymmetrical ketone, 2-methylcyclohexanone. This principle is what makes sterically hindered ketones like our title compound so useful for mechanistic comparison.
Caption: Regioselective enolate formation from 2-methylcyclohexanone.
Protocol 1: Competitive Deprotonation to Quantify Steric Effects
This protocol uses a competition experiment to directly measure the impact of steric hindrance on the rate of enolization.
Objective: To demonstrate that a sterically unhindered ketone is preferentially deprotonated over this compound.
Materials:
-
Cyclohexanone
-
This compound
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Deuterium oxide (D₂O)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox equipment
-
GC-MS for analysis
Procedure:
-
Reactor Setup: Under an inert atmosphere (Argon), add equimolar amounts (e.g., 1.0 mmol each) of cyclohexanone and this compound to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Solvent Addition: Add 10 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality Note: Low temperature is critical to ensure the reaction is under kinetic control and prevents any potential equilibration between enolates.
-
-
Base Addition: While stirring vigorously, slowly add a sub-stoichiometric amount of LDA solution (e.g., 0.5 mmol, 0.5 equivalents relative to total ketones) dropwise via syringe. Maintain the temperature at -78 °C.
-
Causality Note: Using a sub-stoichiometric amount of base forces the two ketones to compete for the limited reagent. LDA is chosen for its high basicity and steric bulk, which favors deprotonation at the most accessible site.
-
-
Reaction: Stir the mixture at -78 °C for 30 minutes.
-
Quenching: Quench the reaction by adding an excess of D₂O (e.g., 1 mL) to the cold solution. The D₂O will rapidly deuterate the enolates formed.
-
Workup: Allow the mixture to warm to room temperature. Add 20 mL of diethyl ether and wash the organic layer with 15 mL of saturated NaHCO₃ solution, followed by 15 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure.
-
Analysis: Analyze the resulting mixture of deuterated and non-deuterated ketones by GC-MS. Compare the peak areas corresponding to the starting materials and the deuterated cyclohexanone to determine the extent of deprotonation for each substrate.
Expected Outcome: The analysis will show significant deuterium incorporation in cyclohexanone, while this compound will remain largely unreacted. This result provides direct, quantitative evidence of the powerful inhibiting effect of its steric bulk on enolization.
Application Note II: Distinguishing Nucleophilic Addition from Electron Transfer Pathways
Many reactions, such as those involving organometallic reagents, can proceed through either a polar, two-electron nucleophilic addition or a radical-based, single-electron transfer (SET) mechanism. Because this compound renders the carbonyl carbon almost completely inaccessible to nucleophiles, it is an ideal probe to differentiate these pathways.
-
If a reaction stops: When a reagent reacts with a simple ketone but fails to react with this compound, it strongly implies the mechanism requires direct nucleophilic attack at the carbonyl carbon.
-
If a reaction proceeds: If the hindered ketone still reacts (e.g., is reduced), it suggests a mechanism that does not depend on direct access to the carbonyl carbon, such as a SET pathway initiated by an electron transfer from the reagent to the ketone's π* orbital.
Conceptual Workflow: Differentiating Reaction Mechanisms
Caption: Using a hindered ketone to probe reaction mechanisms.
Protocol 2: Probing for a SET Mechanism with Grignard Reagents
Objective: To determine whether a Grignard reagent reacts with a ketone via nucleophilic addition or a SET pathway.
Materials:
-
Benzophenone (as a positive control for SET)
-
Cyclohexanone (as a positive control for nucleophilic addition)
-
This compound
-
tert-Butylmagnesium chloride (a bulky Grignard reagent known to favor SET)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous MgSO₄
-
TLC plates and GC-MS for analysis
Procedure:
-
Reactor Setup: Prepare three separate, flame-dried, inert-atmosphere flasks, each containing one of the ketones (1.0 mmol): (A) Benzophenone, (B) Cyclohexanone, and (C) this compound.
-
Dissolution: Dissolve each ketone in 10 mL of anhydrous THF and cool to 0 °C in an ice bath.
-
Reagent Addition: To each flask, slowly add 1.1 equivalents (1.1 mmol) of tert-butylmagnesium chloride solution while stirring.
-
Causality Note:tert-Butylmagnesium chloride is both a strong nucleophile/base and a potent reducing agent capable of SET. Its bulk can favor SET over addition, making it a good reagent for this study.
-
-
Reaction Monitoring: Allow the reactions to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the consumption of the starting ketone by thin-layer chromatography (TLC).
-
Quenching and Workup: Carefully quench each reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by GC-MS and/or NMR spectroscopy.
-
Reaction A (Benzophenone): Look for the formation of benzopinacol (from radical coupling) and the reduced product, benzhydrol. This confirms the Grignard reagent is SET-capable.
-
Reaction B (Cyclohexanone): Look for the formation of 1-tert-butylcyclohexan-1-ol, the product of nucleophilic addition.
-
Reaction C (this compound):
-
If no reaction occurs, it suggests the Grignard reagent reacts primarily via nucleophilic addition, which is blocked.
-
If the starting ketone is consumed and the corresponding alcohol (2,6-di-tert-butyl-4-methylcyclohexanol) is formed, it indicates a reduction has occurred, providing strong evidence for a SET mechanism.
-
-
This compound is a powerful diagnostic tool for the mechanistic chemist. Its carefully designed steric profile allows for the effective "disconnection" of reaction pathways that require access to the α-proton or the carbonyl carbon. By comparing its reactivity to that of unhindered analogues, researchers can gain unambiguous insights into the steric and electronic demands of a reaction, leading to a more profound understanding of its underlying mechanism.
References
-
Wikipedia. Non-nucleophilic base . [Link]
-
Grokipedia. Non-nucleophilic base . [Link]
-
University of Calgary. Kinetic vs. Thermodynamic Enolates . [Link]
-
Study.com. Differentiate between kinetic and thermo enolate reaction stating examples for each case . [Link]
-
Chemistry LibreTexts. Non-nucleophilic Brønsted-Lowry Superbases . [Link]
-
Master Organic Chemistry. Kinetic Versus Thermodynamic Enolates . [Link]
-
Chem Help ASAP via YouTube. kinetic & thermodynamic enolates . [Link]
-
PubChem. This compound . [Link]
Sources
Application Note: Protocol for the Stereoselective Reduction of 2,6-Di-tert-butyl-4-methylcyclohexanone with NaBH₄
Abstract
This application note provides a detailed protocol for the stereoselective reduction of the highly sterically hindered ketone, 2,6-Di-tert-butyl-4-methylcyclohexanone, using sodium borohydride (NaBH₄). The profound steric hindrance imposed by the two axial-favoring tert-butyl groups at the C2 and C6 positions dictates a unique stereochemical outcome, making this reaction an exemplary case study in steric approach control. This guide will delve into the mechanistic rationale, present a robust experimental procedure, and discuss the expected stereochemical outcome for researchers in organic synthesis and drug development.
Introduction: The Challenge of Reducing Sterically Encumbered Ketones
The reduction of cyclic ketones is a cornerstone transformation in organic chemistry, providing access to a diverse array of cyclic alcohols.[1][2] The stereochemical course of these reductions is governed by a delicate interplay of steric and electronic factors. In substituted cyclohexanones, the hydride nucleophile can approach the carbonyl carbon from either the axial or equatorial face, potentially leading to two diastereomeric alcohol products.
The substrate of interest, this compound, presents a formidable steric challenge. The two bulky tert-butyl groups flanking the carbonyl group create a highly congested environment, severely restricting the accessible trajectories for nucleophilic attack. Understanding and predicting the stereochemical outcome of the reduction of such a hindered ketone is crucial for the targeted synthesis of specific stereoisomers.
Mechanistic Rationale and Stereochemical Considerations
The reduction of ketones with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2] This is followed by protonation of the resulting alkoxide intermediate to yield the alcohol.
In the case of this compound, the cyclohexane ring is locked in a chair conformation where the two large tert-butyl groups occupy equatorial positions to minimize steric strain. This rigid conformation has profound implications for the facial selectivity of the hydride attack.
-
Axial Attack: Approach of the hydride from the axial face is severely impeded by 1,3-diaxial interactions with the two bulky tert-butyl groups. This steric clash renders the axial trajectory energetically unfavorable.
-
Equatorial Attack: Conversely, the equatorial face of the carbonyl is significantly more accessible to the incoming hydride nucleophile.
Therefore, the reduction is expected to proceed almost exclusively via equatorial attack of the hydride ion. This leads to the formation of the thermodynamically less stable axial alcohol as the major product. This phenomenon is a classic example of steric approach control , where the trajectory of the incoming nucleophile is dictated by the steric environment of the substrate, rather than the thermodynamic stability of the product.
The anticipated major product is therefore cis-2,6-Di-tert-butyl-4-methylcyclohexanol, where the hydroxyl group is axial and cis to the two equatorial tert-butyl groups.
Visualizing the Reaction Pathway
The following diagram illustrates the favored equatorial attack of the hydride on this compound.
Caption: Predicted reaction pathway for the reduction.
Experimental Protocol
This protocol provides a step-by-step method for the reduction of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 238.42 | 1.0 g | 4.19 mmol |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.24 g | 6.29 mmol |
| Methanol (MeOH) | 32.04 | 20 mL | - |
| Diethyl Ether (Et₂O) | 74.12 | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | ~10 mL | - |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | 20 mL | - |
| Brine (Saturated NaCl solution) | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~2 g | - |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.19 mmol) of this compound in 20 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of NaBH₄: While stirring vigorously, slowly add 0.24 g (6.29 mmol) of sodium borohydride in small portions over a period of 15-20 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Slowly and carefully add 10 mL of 1 M HCl dropwise to the reaction mixture to quench the excess NaBH₄. Continue stirring for 10 minutes.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Add 25 mL of diethyl ether and shake well.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Expected Results and Characterization
The major product of this reduction is expected to be cis-2,6-Di-tert-butyl-4-methylcyclohexanol. The stereochemical purity can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). In the ¹H NMR spectrum, the proton on the carbon bearing the hydroxyl group (H-1) is expected to show a characteristic splitting pattern that can be used to determine its axial or equatorial orientation.
Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood.
-
Methanol and diethyl ether are flammable and toxic. Avoid inhalation and skin contact.
-
Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Conclusion
The reduction of this compound with sodium borohydride serves as a compelling example of stereoselective synthesis governed by steric hindrance. The protocol detailed in this application note provides a reliable method for obtaining the corresponding axial alcohol with high diastereoselectivity. This understanding of steric approach control is fundamental for the rational design of synthetic routes to complex molecules with defined stereochemistry.
References
-
Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462. [Link]
-
Sodium Borohydride. (n.d.). In Common Organic Chemistry. Retrieved from [Link]
-
Ashby, E. C., & Laemmle, J. T. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521-546. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to a carbonyl group. Journal of the American Chemical Society, 103(15), 4540-4552. [Link]
Sources
Application Notes and Protocols for the Asymmetric Synthesis Involving 2,6-Di-tert-butyl-4-methylcyclohexanone
Introduction: Navigating Steric Mountains in Asymmetric Synthesis
In the landscape of synthetic organic chemistry, the quest for enantiomerically pure molecules is a paramount objective, particularly in the realms of pharmaceutical and materials science. 2,6-Di-tert-butyl-4-methylcyclohexanone, a prochiral ketone, presents a formidable yet intriguing challenge in this pursuit. The pronounced steric hindrance imposed by the two bulky tert-butyl groups flanking the carbonyl functionality dictates a unique reactivity profile, demanding highly specialized and robust asymmetric methodologies. This guide provides an in-depth exploration of field-proven strategies for the stereoselective transformation of this sterically demanding substrate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The inherent difficulty in achieving high stereoselectivity with this ketone makes it an excellent case study for pushing the boundaries of existing asymmetric technologies.
I. Asymmetric Reduction of the Carbonyl: Accessing Chiral Cyclohexanols
The stereoselective reduction of the carbonyl group in this compound to its corresponding chiral alcohol is a foundational transformation. The significant steric shielding of the carbonyl carbon necessitates powerful and highly selective reducing agents and catalytic systems.
A. Corey-Itsuno-Shibata (CBS) Reduction: A Pillar of Enantioselective Catalysis
The CBS reduction is a cornerstone of asymmetric synthesis, employing a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of prochiral ketones with a borane source.[1][2] The catalyst, typically derived from a chiral amino alcohol like (S)-proline, forms a complex with borane, enhancing its reducing power and creating a chiral pocket that directs the hydride delivery to one face of the ketone.
Causality of Experimental Choices: The choice of the CBS catalyst is pivotal. The rigid, bicyclic structure of the oxazaborolidine creates a well-defined chiral environment essential for high enantioselectivity. The borane source, commonly BH₃·THF or BH₃·SMe₂, acts as the stoichiometric hydride donor. The reaction is conducted under anhydrous conditions as water can hydrolyze the borane and the catalyst, diminishing both yield and enantioselectivity.[1]
Protocol 1: CBS-Catalyzed Asymmetric Reduction
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the ketone in anhydrous THF (5 mL per mmol of ketone).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe.
-
Stir the mixture for 15 minutes at 0 °C.
-
To this solution, add the borane-dimethyl sulfide complex (0.6 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C. The slow addition is crucial to control the reaction rate and prevent side reactions.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Expected Outcomes for Sterically Hindered Ketones:
| Catalyst | Substrate Analogue | Yield (%) | ee (%) | Reference |
| (S)-Me-CBS | Acetophenone | 98 | 97 | [3] |
| (R)-Me-CBS | 1-Acetylcyclohexene | - | 85 | [3] |
Diagram 1: CBS Reduction Workflow
Caption: Workflow for the CBS-catalyzed asymmetric reduction of a prochiral ketone.
B. Noyori Asymmetric Hydrogenation: A Nobel-Winning Transformation
The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, to effect the highly enantioselective hydrogenation of ketones.[4] This method is renowned for its high efficiency, broad substrate scope, and operational simplicity. For sterically hindered ketones, this approach can be particularly effective due to the tunable nature of the catalyst and reaction conditions.
Causality of Experimental Choices: The choice of the chiral ligand (e.g., (R)- or (S)-BINAP) dictates the stereochemical outcome of the reduction. The reaction is typically carried out under a hydrogen atmosphere, and the pressure can be adjusted to influence the reaction rate and selectivity. The use of a protic solvent like methanol or ethanol is common, as it can participate in the catalytic cycle. A base is often added to generate the active catalytic species.
Protocol 2: Noyori Asymmetric Hydrogenation
Materials:
-
This compound
-
[RuCl₂((R)-BINAP)]₂ or a similar Ru(II)-chiral diphosphine catalyst
-
Anhydrous isopropanol or methanol
-
Potassium tert-butoxide or another suitable base
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
-
Standard workup and purification reagents
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the Ru(II) catalyst (0.005 - 0.01 mol%).
-
Add a solution of this compound (1.0 eq) in anhydrous isopropanol.
-
Add a solution of potassium tert-butoxide (2 mol%) in isopropanol.
-
Seal the glass liner in the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the pressure drop or by taking aliquots for GC analysis.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Diagram 2: Noyori Hydrogenation Catalytic Cycle
Caption: Simplified catalytic cycle for the Noyori asymmetric hydrogenation of a ketone.
II. Diastereoselective Alkylation: Constructing Quaternary Stereocenters
Creating a new stereocenter adjacent to the bulky tert-butyl groups through alkylation presents a significant stereochemical challenge. The principle here is to use a chiral auxiliary to direct the approach of an electrophile to one face of the enolate derived from the ketone.
A. Chiral Amide Directed Alkylation
The use of chiral lithium amides for the deprotonation of prochiral ketones can generate an enolate in a chiral environment, leading to enantioselective trapping with an electrophile.[5] The structure of the chiral amide is crucial for achieving high levels of stereocontrol.
Causality of Experimental Choices: The chiral lithium amide, formed in situ from a chiral amine and a strong lithium base like n-butyllithium, serves as a chiral Brønsted base. The chelation of the lithium cation with coordinating groups on the chiral amine creates a rigid, chiral environment around the ketone during deprotonation. The subsequent alkylation with a reactive electrophile, such as methyl iodide or benzyl bromide, proceeds with facial selectivity dictated by this chiral complex.
Protocol 3: Chiral Lithium Amide Mediated Alkylation
Materials:
-
This compound
-
A suitable chiral amine (e.g., (R,R)- or (S,S)-bis(1-phenylethyl)amine)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)
-
Methyl iodide or other suitable electrophile
-
Saturated ammonium chloride solution
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried flask under argon, add the chiral amine (1.1 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes to generate the chiral lithium amide.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add the ketone solution to the chiral lithium amide solution via cannula.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
Add HMPA (2.0 eq) to the reaction mixture.
-
Add the electrophile (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract with diethyl ether, wash with water and brine, and dry over magnesium sulfate.
-
Concentrate the organic layer and purify the product by flash chromatography.
-
Determine the diastereomeric ratio (dr) by NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC or GC.
Expected Outcomes for Substituted Cyclohexanones:
| Chiral Amide | Electrophile | Substrate Analogue | dr | ee (%) | Reference |
| (S,S)-bis(1-phenylethyl)amine | MeI | 4-tert-butylcyclohexanone | - | 88 | [6] |
Note: The diastereomeric ratio will depend on the nature of the electrophile and the existing stereocenter.
III. Organocatalytic α-Functionalization: A Metal-Free Approach
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. For the α-functionalization of hindered ketones, chiral primary or secondary amines can be used to form a transient chiral enamine, which then reacts with an electrophile.
Causality of Experimental Choices: A chiral primary amine, often derived from cinchona alkaloids or proline, condenses with the ketone to form a chiral enamine.[7] The stereochemistry of the catalyst shields one face of the enamine, directing the approach of the electrophile. This method is particularly attractive for its operational simplicity and the use of environmentally benign catalysts.
Protocol 4: Organocatalytic Asymmetric α-Fluorination
Materials:
-
This compound
-
A chiral primary amine catalyst (e.g., a cinchona alkaloid-derived primary amine)
-
N-Fluorobenzenesulfonimide (NFSI)
-
A suitable solvent (e.g., dichloromethane, chloroform)
-
Standard workup and purification reagents
Procedure:
-
To a vial, add this compound (1.0 eq) and the chiral primary amine catalyst (0.1-0.2 eq).
-
Dissolve the components in the chosen solvent.
-
Add NFSI (1.2 eq) to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture and directly purify by flash column chromatography.
-
Determine the enantiomeric excess of the α-fluorinated product by chiral HPLC or GC.
Diagram 3: Enamine Catalysis Cycle
Caption: General catalytic cycle for the organocatalytic α-functionalization of a ketone via enamine activation.
IV. Conclusion and Future Perspectives
The asymmetric synthesis involving this compound underscores the challenges and opportunities in modern synthetic chemistry. The steric congestion around the reactive center demands careful selection of catalysts and reaction conditions to achieve high levels of stereocontrol. The protocols outlined in this guide, based on well-established and powerful asymmetric transformations, provide a solid foundation for researchers to tackle this challenging substrate. Future advancements in catalyst design, particularly in the realm of organocatalysis and earth-abundant metal catalysis, will undoubtedly lead to even more efficient and selective methods for the asymmetric functionalization of this and other sterically hindered molecules, paving the way for the synthesis of novel chiral compounds with potential applications in medicine and materials science.
V. References
-
Simpkins, N. S. (1990). Asymmetric deprotonation of prochiral ketones using chiral lithium amide bases. Tetrahedron, 46(19), 6951-6972. [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Enders, D., & Wortmann, L. (2000). Asymmetric Synthesis of a-Alkylated Cyclohexanones via SAMP-/RAMP-Hydrazones. European Journal of Organic Chemistry, 2000(1), 129-135. [Link]
-
Quallich, G. J., Woodall, T. M. (1993). Enantioselective borane reduction of ketones catalyzed by a (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine-derived oxazaborolidine. Tetrahedron: Asymmetry, 4(7), 1475-1478. [Link]
-
Aoki, K., Noguchi, H., Tomioka, K., & Koga, K. (1993). Enantioselective deprotonation of 4-substituted cyclohexanones by chiral chelated lithium amides having a fluorine-containing alkyl group on amide nitrogen. Tetrahedron Letters, 34(32), 5105-5108. [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Organic Syntheses. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses, 58, 43. [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. NROChemistry. [Link]
-
YouTube. (2021, August 19). Noyori Asymmetric Hydrogenation | Detailed Explanation with mechanism | SSN. [Link]
-
Feng, X., & Liu, X. (2012). Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. Chemical Communications, 48(3), 399-401. [Link]
-
Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
-
Procter, D. J. (2018). Asymmetric Organocatalyzed Intermolecular Functionalization of Cyclohexanone-Derived Dienones. The Chemical Record, 18(11), 1639-1651. [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia. [Link]
-
MDPI. (2022). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 12(1), 89. [Link]
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ResearchGate. (n.d.). Chiral Auxiliary Induced Diastereoselective Synthesis of (R,R)-N,N′-Di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine. ResearchGate. [Link]
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PubMed Central (PMC). (n.d.). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. PMC. [Link]
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Organic Letters. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. Organic Letters, 23(11), 4420-4425. [Link]
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Dalton Transactions. (2020). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 49(23), 7959-7967. [Link]
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Beilstein Journal of Organic Chemistry. (2018). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. Beilstein Journal of Organic Chemistry, 14, 452-458. [Link]
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PubMed. (2014). Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-aryl Ketones. The Journal of Organic Chemistry, 79(20), 9687-9700. [Link]
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Accounts of Chemical Research. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. Accounts of Chemical Research, 36(9), 672-680. [Link]
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University of York. (n.d.). A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. University of York. [Link]
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YouTube. (2021, August 19). Noyori Asymmetric Hydrogenation | Detailed Explanation with mechanism | SSN. [Link]
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Nature Communications. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications, 15(1), 4721. [Link]
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PubMed Central (PMC). (n.d.). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC. [Link]
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Beilstein Journal of Organic Chemistry. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 1133-1142. [Link]
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Molecules. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]
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PubMed. (2009). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 131(41), 14622-14623. [Link]
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ScienceDirect. (1993). Enantioselective deprotonation of 4-substituted cyclohexanones by chiral chelated lithium amides having a fluorine-containing alkyl group on amide nitrogen. Tetrahedron Letters, 34(32), 5105-5108. [Link]
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PubMed. (2023). Asymmetric Organocatalyzed Intermolecular Functionalization of Cyclohexanone-Derived Dienones. The Chemical Record, 23(6), e202300042. [Link]
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Application Notes and Protocols: The Pedagogical Utility of 2,6-Di-tert-butyl-4-methylcyclohexanone in Advanced Organic Chemistry Education
Introduction: Embracing Steric Hindrance as a Teaching Tool
In the landscape of organic chemistry education, the choice of model compounds is paramount to illustrating fundamental principles in a tangible and memorable way.[1][2] While simple substrates are excellent for introducing core concepts, highly functionalized or sterically encumbered molecules provide a richer platform for exploring the nuanced interplay of electronic and steric effects that govern reaction pathways and selectivity. 2,6-Di-tert-butyl-4-methylcyclohexanone stands out as an exemplary substrate for advanced undergraduate laboratories. Its rigid cyclohexane framework, locked into a preferred chair conformation by the bulky tert-butyl groups, and the profound steric shielding of its carbonyl group, create a unique chemical environment.
This guide details the application of this compound in teaching labs to explore advanced topics such as stereoselective reductions and the competition between nucleophilic addition and enolization in Grignard reactions. The experiments described herein are designed to challenge students to move beyond rote memorization of reactions and to develop a deeper, more intuitive understanding of how molecular structure dictates chemical reactivity.
Core Concept: The Influence of Steric Bulk
The defining feature of this compound is the presence of two bulky tert-butyl groups flanking the carbonyl carbon. These groups exert significant steric hindrance, making direct nucleophilic attack on the carbonyl challenging. This steric impediment is not a mere inconvenience; it is a powerful pedagogical tool that allows instructors to demonstrate concepts that are often abstract or less apparent with simpler ketones.
-
Facial Selectivity: The axial and equatorial faces of the carbonyl are sterically non-equivalent, forcing nucleophiles to approach from the less hindered trajectory. This provides a clear and predictable model for teaching stereoselectivity.
-
Reactivity Attenuation: The rate of reaction at the carbonyl is significantly slower compared to unhindered ketones like cyclohexanone, providing a practical demonstration of steric effects on reaction kinetics.
-
Competing Pathways: For highly basic nucleophiles like Grignard reagents, the sterically hindered carbonyl can favor alternative reaction pathways, such as deprotonation at the α-carbon, offering a compelling example of kinetic versus thermodynamic control and the dual nature of organometallic reagents as both nucleophiles and bases.[3]
Experiment 1: Diastereoselective Reduction of a Hindered Ketone
The reduction of cyclic ketones is a cornerstone of the organic chemistry curriculum. Using this compound elevates this experiment from a simple functional group transformation to an insightful exploration of stereochemistry. The reduction with sodium borohydride (NaBH₄) yields a mixture of diastereomeric alcohols, cis- and trans-2,6-di-tert-butyl-4-methylcyclohexanol.
Causality Behind the Experiment
Sodium borohydride is classified as a "small" nucleophile. In the reduction of substituted cyclohexanones, the stereochemical outcome is dictated by the trajectory of hydride attack.[4] Axial attack leads to the equatorial alcohol, while equatorial attack yields the axial alcohol. For a sterically hindered ketone, the approach of the nucleophile is heavily influenced by 1,3-diaxial interactions. This experiment is designed to demonstrate that even a small nucleophile will preferentially attack from the less hindered face, leading to a predictable excess of one diastereomer.[5][6] The product ratio can be quantified using ¹H NMR spectroscopy, providing a tangible link between molecular structure and analytical data.[7]
Experimental Workflow: Ketone Reduction
Caption: General workflow for the reduction of this compound.
Detailed Protocol: Sodium Borohydride Reduction
Objective: To investigate the diastereoselectivity of the hydride reduction of a sterically hindered cyclohexanone and to determine the product ratio by ¹H NMR.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 224.38 | 500 mg | 2.23 |
| Sodium Borohydride (NaBH₄) | 37.83 | 100 mg | 2.64 |
| Methanol (MeOH) | 32.04 | 10 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | ~10 mL | - |
| Diethyl Ether (Et₂O) | 74.12 | ~30 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~2 g | - |
| Deuterated Chloroform (CDCl₃) | - | ~0.7 mL | - |
Procedure:
-
Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve 500 mg of this compound in 10 mL of methanol. Place the flask in an ice-water bath and stir for 5-10 minutes.
-
Reduction: While stirring, carefully add 100 mg of sodium borohydride to the cooled solution in small portions over 5 minutes. Caution: Hydrogen gas is evolved. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 20 minutes to ensure the reaction goes to completion.
-
Workup - Quenching: Cool the reaction mixture again in an ice bath and slowly add 10 mL of 1 M HCl to quench the excess NaBH₄. Continue adding acid until the bubbling ceases.
-
Workup - Extraction: Transfer the mixture to a 125 mL separatory funnel. Add 15 mL of diethyl ether and shake vigorously. Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with 10 mL of water, followed by 10 mL of brine (saturated NaCl solution).
-
Workup - Drying: Drain the ether layer into a clean, dry Erlenmeyer flask and add a scoop of anhydrous sodium sulfate. Swirl the flask and let it stand for 10 minutes.
-
Isolation: Decant the dried ether solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the product as a white solid.
-
Characterization: Determine the mass and calculate the percent yield. Acquire an IR spectrum and a ¹H NMR spectrum of the product in CDCl₃.
Expected Results & Analysis:
-
IR Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch around 1710 cm⁻¹ from the starting material and the appearance of a broad hydroxyl (O-H) stretch around 3300-3500 cm⁻¹ in the product confirms the reduction.
-
¹H NMR Spectroscopy: The key diagnostic signals are the protons on the carbon bearing the hydroxyl group (H-C-OH). The two diastereomers will give rise to distinct signals for these protons. The chemical shift and multiplicity of these signals are dependent on whether the proton is axial or equatorial. By integrating these two distinct signals, the diastereomeric ratio of the products can be accurately determined.[7]
Experiment 2: Grignard Reaction - Nucleophilic Addition vs. α-Deprotonation
The Grignard reaction is a powerful tool for carbon-carbon bond formation.[8][9] However, its utility can be limited by steric hindrance. This experiment pits the nucleophilic character of a Grignard reagent against its basicity in the context of a highly hindered ketone. When tert-butylmagnesium bromide, a bulky Grignard reagent, is reacted with this compound, the expected nucleophilic addition to form a tertiary alcohol is significantly disfavored.[10] Instead, the Grignard reagent primarily acts as a base, abstracting an acidic α-proton to form a magnesium enolate.[11][12]
Pedagogical Value
This experiment serves as an exceptional case study in competing reaction pathways . It forces students to consider that reagents can have dual reactivity and that the outcome is a delicate balance of factors, with sterics often playing the decisive role. The protocol includes a deuterium quench (using D₂O), which provides definitive evidence of enolate formation. If deprotonation occurs, the subsequent quench will introduce a deuterium atom at the α-position, a change that is readily detectable by ¹H NMR (disappearance of a signal) and mass spectrometry (increase in molecular weight).
Competing Reaction Pathways
Caption: Competing pathways for the reaction of a bulky Grignard reagent with a hindered ketone.
Detailed Protocol: Attempted Grignard Addition
Objective: To demonstrate how steric hindrance can inhibit nucleophilic addition and promote a competing deprotonation pathway for a Grignard reagent.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 224.38 | 500 mg | 2.23 |
| tert-Butylmagnesium chloride (2.0 M in Et₂O) | - | 1.2 mL | 2.4 |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 10 mL | - |
| Deuterium Oxide (D₂O) | 20.03 | 2 mL | - |
| Saturated Aqueous NH₄Cl | - | 10 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~2 g | - |
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 500 mg of the ketone and 10 mL of anhydrous diethyl ether.
-
Grignard Addition: Using a syringe, slowly add 1.2 mL of the tert-butylmagnesium chloride solution to the stirring solution of the ketone.
-
Reaction: After the addition, allow the reaction to stir at room temperature for 1 hour. A mild exotherm may be observed.
-
Workup - Deuterium Quench: Cool the reaction mixture in an ice bath. Carefully and slowly add 2 mL of D₂O to the flask to quench the reaction and the enolate. Stir for 10 minutes.
-
Workup - Extraction: Add 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the entire mixture to a separatory funnel, and extract the product with 15 mL of diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate as described in Experiment 1.
-
Isolation: Remove the solvent via rotary evaporation to recover the product.
-
Characterization: Analyze the product by ¹H NMR and compare the spectrum to that of the starting material. Specifically, look for the disappearance of the signal corresponding to the α-protons. Mass spectrometry can also be used to confirm the incorporation of deuterium.
Expected Results & Discussion: The primary product will be the starting ketone, but with deuterium incorporated at the α-position.
-
¹H NMR Spectroscopy: The integration of the α-proton signal (adjacent to the carbonyl) in the product spectrum will be significantly diminished compared to the starting material, providing strong evidence for the deprotonation-deuteration sequence.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum of the product will be shifted to a higher m/z value (M+1) compared to the starting material, confirming the incorporation of a single deuterium atom. This outcome powerfully illustrates that tert-butylmagnesium bromide, unable to overcome the steric barrier for nucleophilic attack, functions instead as a base, a fundamental concept in organometallic chemistry.[12]
Conclusion
This compound is more than just a complex molecule; it is a sophisticated educational tool. The experiments outlined in this guide leverage its unique steric properties to create learning experiences that are both challenging and illuminating. By performing these protocols, students can directly observe the principles of stereoselectivity, steric hindrance, and competing reaction pathways, transforming abstract concepts into concrete experimental results. These advanced experiments provide a robust foundation for future researchers, scientists, and drug development professionals, fostering the critical thinking and problem-solving skills necessary for success in the chemical sciences.
References
-
Goodwin, T. E., et al. (1998). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry, 76(9), 1307-1312. [Link]
-
Nerz, J. (n.d.). Reduction of 4-t-Butylcyclohexanone Using NaBH₄. Department of Chemistry, Stockton University. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Sulimoff, N. (2016). Reduction using NaBH₄. ResearchGate. [Link]
-
Reusch, W. (2013). Reversible Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2022). Reactivity of Aldehydes & Ketones. [Link]
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Sketchy. (n.d.). Reactions of Aldehydes and Ketones. [Link]
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Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
-
Transtutors. (2013). Attempted Grignard reaction of Cyclohexanone with tert-butyl ma.... [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Study.com. (n.d.). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide yields only about.... [Link]
-
Chem 35.3, Reed College. (n.d.). Sodium Borohydride Reduction of 2-Methylcyclohexanone. [Link]
-
Pires, R. (2017, March 13). NaBH4 reduction of tbutylcyclohexanone. YouTube. [Link]
-
Filo. (2023). Attempted Grignard reaction of cyclohexanone with tert-butyl magnesium br.... [Link]
-
Murugan, R., & Ramakrishnan, V. T. (1980). Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. Canadian Journal of Chemistry, 58(18), 1993-1995. [Link]
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Chad's Prep. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry. YouTube. [Link]
-
Royal Society of Chemistry. (2021). Teaching organic chemistry post-16. [Link]
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Fang, B., et al. (2024). Advancing Organic Chemistry Education: Strategies for Fostering Excellence and Innovation. Curriculum and Teaching Methodology, 7(4), 126-132. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Di-tert-butyl-4-methylcyclohexanone
Welcome to the technical support center for the synthesis of 2,6-Di-tert-butyl-4-methylcyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered ketone. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
I. Introduction to the Synthesis
The primary and most effective route for the synthesis of this compound is the catalytic hydrogenation of its readily available precursor, 2,6-Di-tert-butyl-4-methylphenol, also known as butylated hydroxytoluene (BHT). This process, while straightforward in principle, is nuanced due to the significant steric hindrance imposed by the two tert-butyl groups flanking the carbonyl group. This steric bulk influences catalyst accessibility, reaction kinetics, and the potential for side reactions.
A successful synthesis hinges on precise control over reaction parameters to favor the formation of the desired cyclohexanone while minimizing over-reduction to the corresponding cyclohexanol and other potential byproducts.
II. Experimental Workflow: Catalytic Hydrogenation of BHT
The following diagram outlines the general workflow for the synthesis of this compound via catalytic hydrogenation.
Caption: General workflow for the synthesis of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for the hydrogenation of 2,6-Di-tert-butyl-4-methylphenol to the cyclohexanone?
A1: Palladium on activated carbon (Pd/C) is the most commonly employed and effective catalyst for the selective hydrogenation of phenols to cyclohexanones.[1][2] For sterically hindered phenols like BHT, a 5% or 10% Pd/C catalyst is a good starting point. The choice of catalyst support and metal loading can influence activity and selectivity, so empirical optimization may be necessary for your specific setup.
Q2: Can I use other hydrogenation catalysts like platinum or rhodium?
A2: While platinum and rhodium are potent hydrogenation catalysts, they tend to be less selective for the ketone and can lead to over-reduction to 2,6-Di-tert-butyl-4-methylcyclohexanol. Palladium is generally preferred for its ability to catalyze the hydrogenation of the aromatic ring without readily reducing the intermediate ketone.[3]
Q3: What is the optimal solvent for this reaction?
A3: A non-polar, inert solvent like cyclohexane is often a good choice as it is a poor solvent for water, which can be a byproduct and potentially affect catalyst activity. Other alkanes or ethers can also be used, but it is crucial to use an anhydrous solvent to ensure optimal catalyst performance.
Q4: What are the typical reaction conditions (temperature and pressure)?
A4: For the hydrogenation of substituted phenols, temperatures in the range of 120-160°C and hydrogen pressures of 5.0 MPa or higher are often employed. However, due to the steric hindrance of BHT, you may need to explore the higher end of these ranges or optimize these parameters to achieve a reasonable reaction rate.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after carefully and safely depressurizing the reactor) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the disappearance of the starting material (BHT) and the appearance of the desired cyclohexanone, as well as any byproducts like the cyclohexanol.
IV. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The Pd/C catalyst may be old, poisoned, or of low quality. 2. Insufficient Temperature/Pressure: The reaction conditions may not be energetic enough to overcome the activation energy for the hydrogenation of the sterically hindered phenol. 3. Presence of Catalyst Poisons: Sulfur or other impurities in the starting material or solvent can poison the palladium catalyst.[4] | 1. Use fresh, high-quality Pd/C. Consider a higher loading (e.g., 10 mol% of Pd). 2. Systematically increase the reaction temperature and/or hydrogen pressure. Start at the lower end of the recommended range and increment gradually. 3. Ensure the purity of your BHT and use high-purity, anhydrous solvents. |
| Low Yield of Cyclohexanone, High Yield of Cyclohexanol | 1. Over-reduction: The reaction conditions are too harsh, or the reaction was allowed to proceed for too long, leading to the further reduction of the desired ketone. 2. Catalyst Choice: While palladium is generally selective, some batches or types of Pd/C may exhibit higher activity for ketone reduction. | 1. Monitor the reaction closely by GC-MS and stop the reaction once the starting material is consumed. Reduce the reaction time, temperature, or pressure. 2. Consider a less active Pd/C catalyst or screen different suppliers. The addition of a Lewis acid has been shown in some cases to inhibit the further hydrogenation of the cyclohexanone.[2] |
| Formation of Multiple Unidentified Byproducts | 1. Side Reactions: At elevated temperatures, side reactions such as dealkylation (loss of a tert-butyl group) or condensation reactions can occur.[3] 2. Impure Starting Material: Impurities in the starting BHT can lead to the formation of various byproducts under hydrogenation conditions. | 1. Attempt the reaction at the lowest effective temperature to minimize thermal side reactions. 2. Ensure the purity of the starting BHT by recrystallization if necessary. |
| Difficulty in Purifying the Final Product | 1. Similar Boiling Points: The desired cyclohexanone and the over-reduced cyclohexanol byproduct may have very close boiling points, making separation by distillation challenging. 2. Steric Hindrance Affecting Reactivity: The steric bulk around the carbonyl group can hinder the formation of derivatives (e.g., bisulfite adducts) that are often used for purification.[5] | 1. Use a fractional distillation column with a high number of theoretical plates for vacuum distillation. 2. If distillation is ineffective, column chromatography on silica gel is a viable alternative. The ketone is typically more polar than the starting phenol but less polar than the alcohol byproduct. |
| Cis/Trans Isomer Formation | 1. Stereochemistry of Hydrogenation: The addition of hydrogen to the aromatic ring can result in the formation of both cis and trans isomers of the disubstituted cyclohexanone. The ratio can be influenced by the catalyst and reaction conditions. | 1. The formation of a mixture of diastereomers is common in the hydrogenation of substituted phenols. [6] The specific isomeric ratio may need to be determined by NMR analysis. Separation of these isomers can be very challenging and may require specialized chromatographic techniques. For many applications, a mixture of isomers may be acceptable. |
V. Mechanistic Insights: The "Why" Behind the Synthesis
Understanding the underlying principles of the catalytic hydrogenation of phenols is key to optimizing the synthesis of this compound.
Caption: Simplified reaction pathway for the catalytic hydrogenation of BHT.
The selective hydrogenation of a phenol to a cyclohexanone proceeds through a series of steps:
-
Adsorption: The phenolic starting material adsorbs onto the surface of the palladium catalyst.
-
Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively chemisorbed onto the palladium surface, forming active hydrogen species.
-
Stepwise Hydrogenation: The activated hydrogen atoms are sequentially added to the aromatic ring of the phenol.
-
Formation of a Cyclohexenol Intermediate: The hydrogenation initially leads to the formation of a cyclohexenol intermediate.
-
Keto-Enol Tautomerization: This enol intermediate is unstable and rapidly tautomerizes to the more stable keto form, the desired cyclohexanone.[3]
-
Desorption: The cyclohexanone product desorbs from the catalyst surface.
The key to a successful synthesis is to facilitate the desorption of the cyclohexanone before it can be further hydrogenated to the cyclohexanol. The steric hindrance from the tert-butyl groups can, in some cases, aid in preventing the re-adsorption and subsequent reduction of the ketone, but this is highly dependent on the reaction conditions.
VI. References
-
Nair, D., Tiwari, A., Laha, B., & Namboothiri, I. N. N. (2021). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 17, 1853–1860. [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(7), 1033–1039. [Link]
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Zaragoza, F. (2021, November 30). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation [Video]. YouTube. [Link]
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Liu, Y., Chen, J., Li, K., & Han, B. (2009). Selective Phenol Hydrogenation to Cyclohexanone Over a Dual Supported Pd-Lewis Acid Catalyst. Science, 326(5957), 1250–1252. [Link]
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KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. In Organic Chemistry I. [Link]
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N.E. CHEMCAT. (2025, July 24). Palladium Catalyst “CHOIS-5D” Enables Efficient, Low-Pd Loading Hydrogenation Under Sulfur-Rich Conditions. [Link]
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Vogel, P., et al. (Year). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. ResearchGate. [Link]
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Mastering Organic Chemistry. (2025, January 9). Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis! [Video]. YouTube. [Link]
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Diaz, E., Mohedano, Á. F., Calvo, L., Gilarranz, M. A., Casas, J. A., & Rodriguez, J. J. (2007). Hydrogenation of phenol in aqueous phase with palladium on activated carbon catalysts. Chemical Engineering Journal, 131(1-3), 65–71. [Link]
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Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
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Zhang, Q.-S., et al. (2014). Advance of the catalyzed hydrogenation of phenol and derivatives for the synthesis of cyclohexanone and cyclohexanol. Journal of Molecular Catalysis, 28(6), 574-580. [Link]
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Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. U.S. Patent and Trademark Office.
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Deanesly, R. M. (1939). U.S. Patent No. 2,166,584. U.S. Patent and Trademark Office.
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Yuan, Z., et al. (2013). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. Industrial & Engineering Chemistry Research, 52(3), 1149-1154. [Link]
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Sci-Hub. (n.d.). On the Stereochemistry of Diaryl-Substituted Cyclohexanones Formed by Michael Reactions. Trans to Cis Isomerization of Their Ketals under Basic Conditions. [Link]
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Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. [Link]
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Huang, X., et al. (2009). Direct synthesis of highly substituted 2-cyclohexenones and sterically hindered benzophenones based on a [5C + 1C] annulation. The Journal of Organic Chemistry, 74(16), 6105–6110. [Link]
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Google Patents. (n.d.). DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol.
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Wang, C., et al. (2012). Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors. Chemical Communications, 48(79), 9867–9869. [Link]
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PubMed. (2014). Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-aryl Ketones. [Link]
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MDPI. (2018). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. [Link]
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RSC Publishing. (2016). Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones. Organic & Biomolecular Chemistry, 14(34), 8020-8032. [Link]
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PubMed. (2017). Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation. [Link]
-
Chemistry Researches. (n.d.). synthesis of highly substituted cyclohexanones via a pseudo-three component reaction in the presence of DBU as organocatalyst. [Link]
-
Fu, Y., et al. (2026, January 12). Diastereodivergent Synthesis of Multi-Substituted Cyclohexanes via Alkene Hydroamidation. ResearchGate. [Link]
-
ACS Publications. (2021). Highly Efficient Phenol Hydrogenation to Cyclohexanone over Pd/MIL-100 in Aqueous Phase: Promotion of Lewis Acidity. [Link]
-
ChemRxiv. (2024, June 5). Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. [Link]
-
PubMed. (2005). Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain. [Link]
-
RSC Publishing. (2000). β-Hydroxysulfoxides as chiral cyclic ketone equivalents: enantioselective synthesis of polysubstituted cyclohexanones, cyclohexenones and cyclohexenediones. Chemical Communications, (16), 1463-1464. [Link]
-
Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
-
Semantic Scholar. (n.d.). Selective hydrogenation of phenols to cyclohexanols catalyzed by robust solid NHC-Rh coordination assemblies in water. [Link]
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- 6. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
Technical Support Center: Purification of 2,6-Di-tert-butyl-4-methylcyclohexanone
Welcome to the technical support guide for the purification of 2,6-Di-tert-butyl-4-methylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation of this sterically hindered ketone from typical reaction mixtures. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Q1: My crude product is a yellow or brown oil/solid after the initial work-up. What causes this discoloration and how can I remove it?
A1: Discoloration in the crude product typically arises from the formation of highly conjugated, colored impurities.
Probable Causes:
-
Over-oxidation: The primary cause is often the over-oxidation of the starting material, 2,6-di-tert-butyl-4-methylphenol (BHT), or the ketone product itself. This can lead to the formation of quinone or quinone-methide type structures, which are intensely colored.[1][2]
-
Phenoxy-Radical Coupling: The synthesis of the target ketone often proceeds through a phenoxy radical intermediate. These radicals can couple to form dimeric and polymeric byproducts, which are often colored and difficult to remove.[2][3]
-
Thermal Degradation: High reaction or distillation temperatures can cause degradation of the product or impurities, leading to colored byproducts.[4]
Solutions:
-
Reaction Control: The most effective solution is prevention. Maintain strict temperature control during the oxidation step, typically between 25–40°C, to minimize over-oxidation.[5] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also reduce oxidative side reactions.
-
Activated Carbon Treatment: For minor color impurities, a charcoal treatment can be effective. Dissolve the crude product in a suitable hot solvent (e.g., ethanol or hexane), add a small amount (1-2% by weight) of activated carbon, and heat for a short period. Filter the hot solution through a pad of Celite to remove the carbon and the adsorbed impurities.
-
Chromatographic Purification: Column chromatography is highly effective for removing colored impurities. Due to their polarity, quinone-like byproducts will adsorb strongly to silica gel, allowing the less polar desired ketone to elute first.
Q2: I'm trying to recrystallize my product, but it either "oils out" or fails to crystallize entirely. What's wrong?
A2: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. Failure to crystallize is often due to high impurity levels or an inappropriate solvent choice.
Probable Causes:
-
Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures, or it may be too poor, causing the compound to crash out as an oil. The ideal recrystallization solvent dissolves the compound when hot but poorly when cold.[6][7]
-
High Impurity Load: The presence of significant impurities can disrupt the crystal lattice formation, a phenomenon known as freezing-point depression, preventing your product from crystallizing.
-
Cooling Rate: Cooling the solution too rapidly can promote oiling out or the formation of very small, impure crystals.[8]
Solutions:
-
Systematic Solvent Screening: Test a variety of solvents. For a relatively non-polar ketone like this, common choices include hexanes, heptane, ethanol, or mixtures like ethyl acetate/hexanes.[9] A good starting point is to dissolve a small sample in a few drops of a solvent at room temperature. If it dissolves, the solvent is likely too good. If it doesn't, heat the mixture. If it dissolves when hot and precipitates upon cooling, you have a promising candidate.
-
Use a Two-Solvent System: If a single solvent isn't effective, try a binary system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone). Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., hexanes or water) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.[9]
-
Ensure Slow Cooling: After dissolving the compound in hot solvent, allow it to cool to room temperature undisturbed before moving it to an ice bath. Slow crystal growth is key to high purity.[8][10]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal from a previous pure batch.
Q3: My column chromatography isn't separating the product from a key impurity. How can I improve the resolution?
A3: Poor separation (co-elution) in column chromatography results from insufficient difference in the affinity of your compounds for the stationary and mobile phases.
Probable Causes:
-
Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all compounds to move too quickly up the column without sufficient interaction with the stationary phase. Conversely, if it's not polar enough, all compounds may remain adsorbed at the origin.[11]
-
Column Overloading: Applying too much crude material to the column will result in broad, overlapping bands.
-
Peak Tailing: Ketones can sometimes interact with the acidic silanol groups on the surface of silica gel, leading to "tailing" peaks that can overlap with other components.[12]
Solutions:
-
Optimize the Eluent System: The goal is to find a solvent system that gives your product an Rf value of ~0.3 on a TLC plate. Use a gradient elution, starting with a non-polar solvent (e.g., 100% hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). This will elute non-polar impurities first, followed by your product, leaving more polar impurities on the column.
-
Choose the Right Stationary Phase: While silica gel is standard for ketones, if separation is difficult, consider using neutral alumina, which has different selectivity.[13] For highly polar impurities, a reverse-phase (e.g., C18) column with a polar mobile phase (e.g., acetonitrile/water) might be effective.[14]
-
Reduce Peak Tailing: To mitigate tailing caused by interactions with silica, you can add a small amount of a modifier to the mobile phase. For a neutral ketone, this is less common, but if acidic or basic impurities are the issue, adding a trace of acetic acid or triethylamine, respectively, can improve peak shape.[12]
-
Proper Column Packing and Loading: Ensure the column is packed uniformly without air bubbles. Dissolve the crude sample in a minimal amount of solvent and load it onto the column in a narrow band to ensure sharp peaks.
Q4: How can I separate the cis and trans stereoisomers of this compound?
A4: Separating diastereomers like the cis and trans isomers of a substituted cyclohexanone is challenging because their physical properties (boiling point, solubility, polarity) are often very similar.
Probable Causes for Difficulty:
-
Similar Physicochemical Properties: As diastereomers, they are not mirror images and thus have different properties, but the differences can be minute, making separation by standard techniques like recrystallization or standard silica gel chromatography difficult.[15][16]
Advanced Solutions:
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method. Using a high-resolution normal-phase or reverse-phase column under optimized conditions can often provide the necessary resolving power to separate the isomers.
-
Chiral Chromatography: Although these are diastereomers, not enantiomers, chiral stationary phases can sometimes offer unique selectivities that allow for the separation of diastereomers where achiral phases fail. The complex three-dimensional environment of a chiral stationary phase can interact differently with the distinct shapes of the cis and trans isomers.[17][18]
-
Derivatization: A classical chemical approach involves reacting the ketone with a chiral derivatizing agent to form new diastereomeric products (e.g., diastereomeric hydrazones or oximes). These new compounds will have larger differences in their physical properties, potentially allowing for separation by standard column chromatography or recrystallization. Afterward, the derivatizing agent is cleaved to regenerate the separated ketone isomers.[19]
Frequently Asked Questions (FAQs)
-
Q1: What are the primary methods for purifying this compound?
-
A1: The most common and effective methods are recrystallization and column chromatography. Recrystallization is ideal for removing small amounts of impurities from a mostly pure solid product.[7] Column chromatography is more powerful for separating complex mixtures with multiple components or for purifying oils.[11] For large-scale industrial purification, vacuum distillation can also be employed, provided the product is thermally stable and has a significantly different boiling point from its impurities.[4][20]
-
-
Q2: What are the most common impurities I should expect in my reaction mixture?
-
A2: The impurity profile depends heavily on the synthetic route, but common contaminants include:
-
Unreacted Starting Material: 2,6-Di-tert-butyl-4-methylphenol (BHT).[2]
-
Over-oxidation Products: Such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde or various quinone-like species.[3][5]
-
Coupling Products: Dimeric compounds formed from radical intermediates.[2]
-
Isomeric Byproducts: If the starting material contained other isomers (e.g., 2,4-di-tert-butyl-4-methylphenol), those corresponding ketones may also be present.
-
-
-
Q3: Which analytical techniques are best for assessing the purity of my final product?
-
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring reaction progress and checking the purity of column fractions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both the purity (from the chromatogram) and the identity of the components (from the mass spectra).[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product's signals.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the ketone carbonyl group (C=O stretch typically around 1715 cm⁻¹) and the absence of the hydroxyl group (-OH) from the starting phenol.
-
-
Protocols and Data
Experimental Protocol 1: Purification by Recrystallization
This protocol assumes the crude product is a solid and a suitable solvent (e.g., n-hexane) has been identified.
-
Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of hot n-hexane while heating on a hot plate until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated carbon. Re-heat the mixture to boiling for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold n-hexane to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum desiccator.
Experimental Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating the ketone from both less-polar and more-polar impurities using silica gel.
-
TLC Analysis: First, analyze your crude mixture by TLC using various ratios of hexanes:ethyl acetate to determine an optimal eluent system where the product has an Rf of ~0.3.
-
Column Packing: Prepare a glass chromatography column packed with silica gel in 100% hexanes (or the least polar solvent in your system). Ensure the silica bed is level and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product (e.g., 1.0 g) in the minimum possible volume of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with 100% hexanes. This will wash any very non-polar impurities (like residual hydrocarbon solvent) through the column.
-
Gradient Elution: Gradually increase the eluent polarity according to your TLC analysis (e.g., move from 100% hexanes to 2% ethyl acetate in hexanes, then 5%, etc.).
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Purity Analysis: Spot every few fractions on a TLC plate and visualize to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Table 1: Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Typical Use |
| n-Hexane | 0.1 | 69 | Recrystallization (good for non-polar compounds), Chromatography (non-polar mobile phase) |
| Ethyl Acetate | 4.4 | 77 | Recrystallization (often in a mix with hexane), Chromatography (polar mobile phase component) |
| Dichloromethane | 3.1 | 40 | Chromatography (medium polarity mobile phase), dissolving samples for column loading |
| Acetone | 5.1 | 56 | Recrystallization (good solvent for ketones), washing glassware |
| Ethanol | 4.3 | 78 | Recrystallization (for moderately polar compounds) |
| Water | 10.2 | 100 | Aqueous work-up, anti-solvent in some recrystallizations |
Visualized Workflows and Pathways
Caption: Common impurity formation pathways.
References
- Benchchem. (n.d.). 2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE.
- Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University Department of Chemistry.
- ResearchGate. (n.d.). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS.
- Google Patents. (1953). Purification of ketones by distillation. (U.S.
- University of Alberta. (n.d.). Column chromatography. Retrieved from University of Alberta Department of Chemistry.
- The Student Room. (2012). Distillation of ketones.
- LookChem. (n.d.). Cas 2607-52-5, 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- Benchchem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
- ACS Publications. (n.d.). Some unusual oxidation products of 2,6-di-tert-butyl-4-methylphenol. The Journal of Organic Chemistry.
- University of Rochester. (n.d.). Workup: Aldehydes. Retrieved from University of Rochester Department of Chemistry.
- Quora. (2020). If oxidizing an alcohol creates a ketone with a similar solubility and boiling point to alcohol, how can they be divided?.
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.).
- Ataman Kimya. (n.d.). 2,6-DI-TERT-BUTYL-4-METHYLPHENOL.
- Doc Brown's Chemistry. (n.d.). The preparation of aldehydes ketones reagents conditions.
- Benchchem. (n.d.). Characterization of impurities in 2,4-Di-tert-butylcyclohexanone synthesis.
- Quora. (2021). How to synthesize 4-tert-butylcyclohexanone.
- PubChem. (n.d.). This compound.
- National Library of Medicine. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
- Sciencemadness Discussion Board. (2017). chromatography - polarities.
- Chegg.com. (2020). Solved Sixth Lab Period. Step3 -- Deprotection of ketone to.
- Chemistry LibreTexts. (2023). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Reddit. (2022). Chromatography to separate polar molecules?. r/OrganicChemistry.
- YouTube. (2018). 4 Recrystallization Methods for Increased Yield.
- Organic Syntheses. (1977). POLYMERIC CARBODIIMIDE. MOFFAT OXIDATION: 4-tert-BUTYLCYCLOHEXANONE. Org. Synth. 1977, 56, 99.
- TCI Chemicals. (n.d.). This compound (mixture of isomers).
- Google Patents. (1978). Method of preparing 2,6-di-tert.butyl-4-methylphenol. (U.S.
- Google Patents. (1998). Process for producing 2,6-di-tert-butyl-4-methylphenol.
- AHH Chemical. (n.d.). CAS 10396-80-2 2,6-ditert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one.
- Google Patents. (1976). Purification of cyclohexanone. (U.S.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry.
- YouTube. (2018). Separating Stereoisomers.
- Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE.
- PubChem. (n.d.). 2,6-DI-Tert-butyl-cyclohexanone.
- ResearchGate. (n.d.). Separation of the six major HBCD stereoisomers on a chiral permethylated β -cyclodextrin (CD) stationary phase.
- Sigma-Aldrich. (n.d.). 2,6-Di-tert-butyl-4-methylcyclohexanol.
- Chromatography Today. (n.d.). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
- Uttarakhand Open University. (n.d.). STEREOCHEMISTRY.
- ResearchGate. (n.d.). Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism.
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- 5. 2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE | 10396-80-2 | Benchchem [benchchem.com]
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Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 2,6-Di-tert-butyl-4-methylcyclohexanone
Welcome to the technical support center for the synthesis of 2,6-di-tert-butyl-4-methylcyclohexanone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to address the specific, practical challenges you may encounter in the lab. Our focus is on understanding the root cause of side product formation and providing validated strategies to optimize your reaction, ensuring the integrity of your results.
Section 1: Understanding the Synthetic Landscape
The synthesis of this compound is not trivial due to the steric hindrance imposed by the two tert-butyl groups. The primary challenge lies in controlling the selectivity of the alkylation steps and avoiding competing side reactions. Two principal synthetic strategies are commonly considered, each with its own set of potential pitfalls.
-
Direct Alkylation of 4-methylcyclohexanone: This approach involves the direct introduction of two tert-butyl groups onto the 4-methylcyclohexanone scaffold. This is typically attempted via enolate chemistry or under Friedel-Crafts-like conditions.
-
Hydrogenation and Oxidation of a Phenolic Precursor: This two-step route often starts with the commercially available antioxidant 2,6-di-tert-butyl-4-methylphenol (BHT). The aromatic ring is first hydrogenated to the corresponding cyclohexanol, which is then oxidized to the target ketone.
The choice of pathway dictates the likely side products you will encounter. This guide will help you identify and mitigate them.
Figure 1: Overview of primary synthetic pathways to this compound and their associated impurity classes.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues observed during synthesis. Each answer provides a mechanistic explanation and actionable advice.
Q1: My reaction yields a significant amount of mono-alkylated product (2-tert-butyl-4-methylcyclohexanone). How can I drive the reaction to completion?
Root Cause Analysis: The formation of a mono-alkylated product is a classic sign of an incomplete reaction. The introduction of the first bulky tert-butyl group significantly hinders the second alkylation at the C6 position. This issue can stem from several factors: insufficient equivalents of the alkylating agent, reduced reactivity of the mono-alkylated intermediate, or deactivation of the catalyst/base over the reaction time.
Troubleshooting Strategy: To drive the reaction towards the di-substituted product, you must overcome the steric and electronic barriers.
-
Reagent Stoichiometry: Increase the equivalents of your tert-butylating agent (e.g., t-butyl bromide) and the base (e.g., LDA). A molar ratio of at least 2.5 to 3.0 equivalents for both reagents relative to the starting ketone is a good starting point.
-
Reaction Time and Temperature: Sterically hindered reactions require more energy and time. After adding the reagents at a low temperature (e.g., -78 °C), allow the reaction to slowly warm to room temperature or even gently heat to 40-50 °C and extend the reaction time to 12-24 hours. Monitor the progress by GC-MS.
-
Choice of Base: For enolate alkylations, a strong, non-nucleophilic base is critical. Lithium diisopropylamide (LDA) is often preferred as it rapidly and irreversibly generates the kinetic enolate.[1] Using weaker bases can lead to an equilibrium mixture of enolates and may not be potent enough to deprotonate the sterically hindered mono-alkylated intermediate effectively.
Q2: I'm observing significant polymerization and/or over-alkylation byproducts. What causes this and how can I prevent it?
Root Cause Analysis: This issue is most common when using Friedel-Crafts-type conditions with an alkene like isobutylene and a strong acid catalyst.
-
Polymerization: Lewis acids that catalyze alkylation can also readily initiate the cationic polymerization of isobutylene, creating a sticky, polymeric residue that complicates workup and reduces yield.[2][3]
-
Over-alkylation: The desired product, being an alkyl-substituted ring, is more electron-rich and thus more nucleophilic than the starting material. This makes it susceptible to further alkylation, leading to tri- and tetra-alkylated byproducts. This is a well-known limitation of Friedel-Crafts alkylation.[4]
Troubleshooting Strategy:
-
Control Reagent Concentration: The key is to keep the concentration of the alkylating agent low at all times. Use a syringe pump for the slow, controlled addition of isobutylene or t-butyl chloride to the reaction mixture. This minimizes both its self-polymerization and the chance of multiple alkylations on a single ring.
-
Optimize Temperature: Cationic polymerization is often suppressed at lower temperatures. Running the reaction at 0 °C or even -20 °C can significantly reduce the formation of polyisobutylene.
-
Catalyst Choice: Consider using a milder, solid-acid catalyst instead of strong Lewis acids like AlCl₃. Zeolites or acid-treated montmorillonite clays can offer better selectivity and reduce polymerization.[5]
Q3: My final product is a complex mixture of cis/trans stereoisomers. How can I control the diastereoselectivity?
Root Cause Analysis: The formation of this compound creates three stereocenters (at C2, C4, and C6). The relative orientation of the two tert-butyl groups (cis or trans) is determined during the second alkylation step. The enolate of 2-tert-butyl-4-methylcyclohexanone is planar at C1-C2, and the incoming electrophile can attack from either the axial or equatorial face.
Expert Insight: The alkylation of conformationally rigid cyclohexanone enolates generally favors axial attack .[6] This is because the transition state for axial attack allows the ring to adopt a chair-like conformation, which is energetically favored over the boat-like transition state required for equatorial attack.[6] Therefore, the major product is often the one resulting from axial introduction of the second tert-butyl group.
Troubleshooting Strategy: While achieving perfect selectivity is difficult, the diastereomeric ratio can be influenced:
-
Solvent and Cation Choice: The choice of counter-ion (e.g., Li⁺, K⁺) and solvent can influence the aggregation state of the enolate and the transition state geometry. Aprotic, non-coordinating solvents like THF or DME are standard. Experimenting with additives like HMPA (with appropriate safety precautions) can alter cation chelation and may impact the diastereomeric ratio.
-
Purification: Ultimately, the most practical approach is often to accept the mixture and separate the diastereomers using chromatography. Due to their different shapes, cis and trans isomers typically have different polarities and can be separated on silica gel.
Q4: I am attempting a Grignard reaction with t-butylmagnesium bromide but see very low yield and recover mostly starting material. What is happening?
Root Cause Analysis: This is a classic case of a sterically hindered Grignard reagent acting as a base rather than a nucleophile. The t-butylmagnesium bromide is too bulky to efficiently attack the carbonyl carbon. Instead, it abstracts an acidic α-proton from the cyclohexanone, generating a magnesium enolate.[7][8] When you quench the reaction with an aqueous acid workup, this enolate is simply protonated, regenerating the starting ketone.
Figure 2: Competing pathways for a hindered Grignard reagent with a ketone, illustrating why enolization dominates over addition.[7][8]
Recommendation: The Grignard pathway is not a viable route for introducing tert-butyl groups to a cyclohexanone. You should pursue the direct alkylation of an enolate (FAQ #1) or the hydrogenation/oxidation pathway.
Q5: My product is contaminated with an alcohol (2,6-di-tert-butyl-4-methylcyclohexanol). Where could this be coming from?
Root Cause Analysis: This impurity points directly to the hydrogenation/oxidation pathway. It is almost certainly the intermediate alcohol that has been carried through due to incomplete oxidation.
Troubleshooting Strategy:
-
Verify Oxidation Conditions: Ensure your oxidizing agent is active and used in sufficient excess (typically 1.5-2.0 equivalents). Common oxidants for this transformation include PCC, PDC, or Swern oxidation. For greener methods, TEMPO-catalyzed bleach oxidation can be effective.
-
Increase Reaction Time/Temperature: If the reaction is sluggish, increasing the reaction time or, if the oxidant is stable, gently warming the reaction may be necessary.
-
Analytical Confirmation: The presence of the alcohol can be easily confirmed by:
-
IR Spectroscopy: Look for a broad O-H stretch around 3300-3500 cm⁻¹.
-
¹H NMR: The proton on the carbon bearing the alcohol (CH-OH) will appear as a characteristic multiplet, typically between 3.5-4.0 ppm.
-
-
Purification: The alcohol is significantly more polar than the ketone product. It can be easily removed using standard silica gel column chromatography.
Section 3: Analytical & Purification Protocols
Protocol 1: GC-MS Method for Impurity Profiling
This protocol provides a baseline for separating and identifying the target molecule from its most common side products.
-
Column: Standard non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet: Split mode (50:1), 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-450 m/z.
Table 1: Expected GC-MS Data for Target and Related Impurities
| Compound | Approx. Retention Time | Molecular Weight ( g/mol ) | Key m/z Fragments |
|---|---|---|---|
| 4-Methylcyclohexanone | Early | 112.17 | 112, 97, 69, 55 |
| 2-t-butyl-4-methylcyclohexanone | Intermediate | 168.28 | 168, 153, 111, 57 |
| Target Product | Target | 224.39 | 224, 209, 167, 57 |
| 2,6-di-t-butyl-4-methylcyclohexanol | Later | 226.40 | 226, 211, 169, 57 |
| 2,6-di-t-butyl-4-methylphenol (BHT) | Later | 220.35 | 220, 205 (very strong) |
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel, 230-400 mesh.
-
Mobile Phase (Solvent System): A gradient of ethyl acetate in hexanes is highly effective.
-
Start with 100% Hexane to elute any non-polar impurities (e.g., polyisobutylene, over-alkylated products).
-
Slowly increase the polarity to 2-5% Ethyl Acetate in Hexanes. The target ketone should elute in this range.
-
The mono-alkylated ketone will typically elute slightly before the di-alkylated product.
-
The alcohol impurity (cyclohexanol) will require a higher polarity (10-15% Ethyl Acetate) to elute.
-
-
Fraction Collection: Collect small fractions and analyze by TLC (staining with permanganate or p-anisaldehyde) or GC-MS to identify the pure product.
References
- US Patent 4122287A, "Method of preparing 2,6-di-tert.
-
"2,6-DI-TERT-BUTYL-4-METHYLPHENOL," Ataman Kimya. [Link]
- JP Patent 2675126B2, "Process for producing 2,6-di-tert-butyl-4-methylphenol," Google P
-
Xie, J. Y., et al. (2015). "An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol," ResearchGate. [Link]
-
"A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis," Beilstein Journals. [Link]
-
"Friedel-Crafts Alkylation Reaction," Mettler Toledo. [Link]
-
"Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene," University of Missouri–St. Louis. [Link]
-
"Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide," Homework.Study.com. [Link]
-
"At tempted Grignard reaction of Cyclohexanone with tert-butyl ma...," Transtutors. [Link]
-
"this compound," PubChem. [Link]
-
"How to synthesize 4-tert-butylcyclohexanone," Quora. [Link]
-
Hussein, M. A., et al. "Synthesis of 2,6-bis-(benzylidene)-4-(tert-butyl)cyclohexanone monomer," ResearchGate. [Link]
-
"Grignard Reagent Synthesis Reaction Mechanism," Organic Chemistry Tutor (YouTube). [Link]
-
"Unit 13. Alkylation. Exercises 1," E-learning System of National University of Oil and Gas. [Link]
-
"Friedel–Crafts reaction," L.S.College, Muzaffarpur. [Link]
-
"Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations," Science of Synthesis. [Link]
-
"CHEM 330 Topics Discussed on Oct 19," University of Wisconsin-Madison. [Link]
-
"2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one," PubChem. [Link]
-
"2,6-DI-tert-BUTYL-4-METHYLPYRIDINE," Organic Syntheses. [Link]
-
"Identification and synthesis of impurities formed during sertindole preparation," Beilstein Journal of Organic Chemistry. [Link]
-
"2,6-di-tert-butyl-cyclohexanone (C14H26O)," PubChemLite. [Link]
-
"Alkylation of isobutane with C4 olefins. 2. Production and characterization of conjunct polymers," ResearchGate. [Link]
-
"Highly reactive polyisobutylenes via AlCl3OBu2-coinitiated cationic polymerization of isobutylene," ResearchGate. [Link]
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- 2. portal.tpu.ru [portal.tpu.ru]
- 3. researchgate.net [researchgate.net]
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- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. homework.study.com [homework.study.com]
- 8. (Solved) - At tempted Grignard reaction of Cyclohexanone with tert-butyl ma.... - (1 Answer) | Transtutors [transtutors.com]
Technical Support Center: Stereoselective Reduction of 2,6-Di-tert-butyl-4-methylcyclohexanone
Welcome to our dedicated technical support center for the stereoselective reduction of 2,6-di-tert-butyl-4-methylcyclohexanone. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in sterically demanding systems. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist you in achieving your desired stereochemical outcomes.
Introduction: The Challenge of Stereocontrol
The reduction of this compound presents a significant stereochemical challenge due to the presence of bulky tert-butyl groups flanking the carbonyl. These groups lock the cyclohexane ring into a rigid chair conformation, profoundly influencing the trajectory of nucleophilic attack by hydride reagents. Understanding the interplay of sterics and electronics is paramount to selectively obtaining the desired diastereomer of the corresponding cyclohexanol.
Troubleshooting Guide
This section addresses common issues encountered during the reduction of this compound.
Issue 1: Low Diastereoselectivity (Poor cis:trans Ratio)
Symptoms: You are obtaining a mixture of cis and trans isomers, with neither being the major product, or you are getting the undesired isomer.
Potential Causes & Solutions:
-
Incorrect Choice of Reducing Agent: The steric bulk of the hydride reagent is a primary determinant of stereoselectivity in hindered cyclohexanones.[1][2][3]
-
For the trans-isomer (equatorial attack): This pathway is sterically hindered by the two axial hydrogens at C-3 and C-5. However, for a highly sterically encumbered substrate like this compound, even a "small" reducing agent might face significant hindrance.
-
For the cis-isomer (axial attack): This approach is severely hindered by the two bulky axial tert-butyl groups. Therefore, obtaining the cis isomer through direct reduction is expected to be challenging. However, using an extremely bulky reducing agent can sometimes favor this pathway if other factors come into play.
-
-
Reaction Temperature: Higher temperatures can lead to reduced selectivity by providing enough energy to overcome the activation barrier for the less favored pathway.
-
Recommendation: Perform the reaction at low temperatures (e.g., -78 °C), especially when using highly reactive or sterically demanding reducing agents like L-Selectride®.
-
-
Solvent Effects: The solvent can influence the effective size and reactivity of the reducing agent.[4]
-
Recommendation: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred for hydride reductions. Protic solvents like methanol or ethanol can solvate the reducing agent, altering its reactivity and steric profile.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Incomplete Reaction
Symptoms: Significant amounts of starting material remain after the reaction is complete.
Potential Causes & Solutions:
-
Steric Hindrance: The extreme steric bulk of the substrate can significantly slow down the reaction rate.
-
Recommendation: Increase the reaction time and/or temperature gradually. Be aware that increasing the temperature may negatively impact diastereoselectivity. Using a more reactive reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) over Sodium Borohydride (NaBH₄), could be considered, but with caution regarding its lower selectivity in some cases.
-
-
Insufficient Reducing Agent: The stoichiometry of the reaction may not be sufficient to fully reduce the ketone.
-
Recommendation: Use a larger excess of the hydride reagent (e.g., 2-3 equivalents).
-
-
Reagent Decomposition: Hydride reagents are sensitive to moisture and air.
-
Recommendation: Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reagents.
-
Issue 3: Side Product Formation
Symptoms: The appearance of unexpected peaks in your analytical data (e.g., NMR, GC-MS).
Potential Causes & Solutions:
-
Epimerization: Under certain conditions (e.g., presence of base or acid, prolonged reaction times at elevated temperatures), the methyl group at the C-4 position could potentially epimerize.
-
Recommendation: Maintain neutral or slightly acidic work-up conditions and avoid unnecessarily long reaction times at high temperatures.
-
-
Over-reduction (if applicable to other functional groups): If your molecule contains other reducible functional groups, they may also react.
-
Recommendation: Choose a milder reducing agent. For example, NaBH₄ is less reactive than LiAlH₄ and will not reduce esters or carboxylic acids.
-
Frequently Asked Questions (FAQs)
Q1: What is the dominant factor controlling stereoselectivity in the reduction of this compound?
A: The overwhelming steric hindrance imposed by the two tert-butyl groups is the primary factor. These groups lock the cyclohexane ring in a chair conformation where they occupy equatorial positions to minimize 1,3-diaxial interactions.[5][6] This rigid conformation dictates the accessibility of the carbonyl group to the incoming hydride.
Q2: Which stereoisomer (cis or trans) is expected to be the major product and why?
A: The trans isomer, resulting from equatorial attack of the hydride, is expected to be the major product. The two axial tert-butyl groups create a formidable steric shield, making axial attack (which would lead to the cis isomer) extremely difficult. The path of least steric resistance for the incoming nucleophile is from the equatorial face.[2]
Q3: How does the choice of reducing agent influence the stereochemical outcome?
A: The size of the hydride-donating species plays a crucial role.[1][3]
-
Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents are small enough to preferentially attack from the less hindered equatorial face, leading to a higher proportion of the trans alcohol. Torsional strain considerations also favor this approach.[2]
-
Bulky Hydride Reagents (e.g., L-Selectride®, Lithium tri-sec-butylborohydride): These reagents are highly sensitive to steric hindrance. In the case of this compound, the equatorial approach is still less hindered than the axial one. Therefore, even with bulky reagents, the trans isomer is expected to be the major product, likely with even higher selectivity than with smaller reagents.
Comparative Data for a Related System (2,4-di-tert-butylcyclohexanone):
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Reaction Conditions |
| Sodium Borohydride (NaBH₄) | trans | ~15:85 | Methanol, Room Temp |
| Lithium Aluminum Hydride (LiAlH₄) | trans | ~10:90 | Diethyl ether or THF, 0°C to RT |
| L-Selectride® | cis | >98:2 | THF, -78°C |
| Data adapted from a comparative study on a related sterically hindered ketone.[7] Note that for this compound, the steric hindrance to axial attack is even greater, making the formation of the cis isomer highly unfavorable with any of these reagents. |
Q4: Can I use thermodynamic control to favor one isomer?
A: In principle, thermodynamic control can be achieved using a reversible reduction method, such as the Meerwein-Pondorff-Verley (MPV) reduction.[8] This would favor the thermodynamically more stable alcohol. In the case of the resulting 2,6-di-tert-butyl-4-methylcyclohexanol, the isomer with the hydroxyl group in the equatorial position (trans) is generally more stable. However, the extreme steric hindrance in this specific substrate might make the equilibration process very slow.
Q5: What analytical techniques are best for determining the diastereomeric ratio?
A: ¹H NMR spectroscopy is an excellent method for determining the cis:trans ratio. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) will have a different chemical shift and coupling constant depending on whether it is in an axial or equatorial position. Gas chromatography (GC) can also be a powerful tool for separating and quantifying the diastereomers.
Experimental Protocols
Protocol 1: Diastereoselective Reduction with Sodium Borohydride (Favors trans-isomer)
-
Dissolve this compound (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise over 10 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases.[9]
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio.
Protocol 2: High-Fidelity Diastereoselective Reduction with L-Selectride® (Maximizes trans-isomer formation)
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction at -78 °C by the slow addition of water, followed by 3 M NaOH and 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio.
Mechanistic Visualization
Sources
- 1. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 9. youtube.com [youtube.com]
Technical Support Guide: Separation and Analysis of 2,6-Di-tert-butyl-4-methylcyclohexanone Isomers
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of separating and characterizing the cis and trans diastereomers of 2,6-Di-tert-butyl-4-methylcyclohexanone. Due to their similar physicochemical properties, separating these isomers requires optimized analytical and preparative strategies. This document offers troubleshooting advice, detailed protocols, and the scientific rationale behind these methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound isomers.
Q1: What are the structures of the cis and trans isomers, and which is thermodynamically more stable?
A: The cis and trans isomers are diastereomers that differ in the spatial orientation of the two bulky tert-butyl groups relative to the plane of the cyclohexanone ring.
-
Cis Isomer: Both tert-butyl groups are on the same side of the ring. In the most stable chair conformation, both bulky groups can occupy quasi-equatorial positions to minimize steric strain.
-
Trans Isomer: The tert-butyl groups are on opposite sides of the ring. In any chair conformation, one tert-butyl group must occupy a quasi-axial position, leading to significant 1,3-diaxial interactions with axial hydrogens.
Q2: What are the primary methods for separating the cis and trans isomers?
A: The choice of method depends on the required scale (analytical vs. preparative).
-
Analytical Scale: Capillary Gas Chromatography (GC) is the most effective method for quantifying the isomer ratio due to its high resolving power for compounds with small differences in volatility and shape[2][3]. High-Performance Liquid Chromatography (HPLC) can also be developed for this purpose[4][5].
-
Preparative Scale: Gravity column chromatography is the most common and accessible method for isolating gram-scale quantities of each isomer. Fractional crystallization can also be effective if one isomer is significantly less soluble or forms well-defined crystals, a technique proven useful for related cyclohexanol derivatives[6][7].
Q3: How can I definitively confirm the identity of the separated cis and trans isomers?
A: ¹H NMR spectroscopy is the gold standard for unambiguous identification. The key is to analyze the coupling constants (J-values) of the protons at the C2 and C6 positions (the carbons bearing the tert-butyl groups).
-
Trans Isomer: The proton at the carbon with the axial tert-butyl group will be equatorial. The proton at the carbon with the equatorial tert-butyl group will be axial. This will result in complex splitting patterns with distinct axial-axial, axial-equatorial, and equatorial-equatorial couplings.
-
Cis Isomer: Both protons at C2 and C6 will be axial. They will exhibit a large axial-axial coupling constant (typically 8-13 Hz) to the adjacent axial protons on C3 and C5, respectively. This large coupling is a definitive marker for the cis isomer. The analysis of J-values is a powerful tool for conformational assignment in cyclohexyl systems[8].
Q4: Why is it difficult to find boiling point and melting point data for the pure, individual isomers?
A: Most commercial sources supply this compound as a mixture of isomers[9][10]. The synthesis often produces a mixture, and because their physical properties are very similar, separation is non-trivial and not always performed for commercial sale. While a boiling point for an isomer mixture is reported (134°C at 20 mmHg), separating them requires specialized techniques like precision distillation, which is not always practical[9][11].
Section 2: Analytical Separation & Troubleshooting
This section focuses on the high-resolution techniques used to quantify the isomer ratio in a mixture.
Gas Chromatography (GC) Analysis
GC is the preferred method for rapid and accurate determination of the cis-to-trans ratio. Separation is primarily based on subtle differences in boiling points and molecular shape.
-
Sample Preparation: Prepare a dilute solution of the isomer mixture (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or hexane.
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column Selection: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is an excellent starting point. These columns provide good resolution for a wide range of compounds.
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate of ~1-2 mL/min.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
Data Analysis: The more volatile isomer will elute first. Based on conformational principles, the more compact and slightly less stable trans isomer is expected to have a shorter retention time than the bulkier cis isomer . Integrate the peak areas to determine the relative percentage of each isomer.
Q: My GC peaks for the cis and trans isomers are co-eluting or show poor resolution. How can I improve the separation?
A: This is a common issue due to the isomers' similar properties. Here is a logical approach to optimization:
Caption: Troubleshooting workflow for poor GC peak resolution.
Section 3: Preparative Separation & Troubleshooting
This section provides a guide for isolating multigram quantities of the individual isomers for further use.
Preparative Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.
-
Solvent System Selection (TLC):
-
On a silica gel TLC plate, spot your isomer mixture.
-
Develop the plate in various low-polarity solvent systems (e.g., 99:1, 98:2, 95:5 Hexane:Ethyl Acetate).
-
The ideal solvent system will show two distinct spots with a resolution factor (Rf) difference of at least 0.1, and the lower spot having an Rf value between 0.2 and 0.3. The less polar trans isomer will likely have a higher Rf value.
-
-
Column Packing:
-
Select a glass column with a diameter appropriate for your sample size (e.g., 40 mm diameter for 1-2 g of sample).
-
Prepare a slurry of silica gel (230-400 mesh) in your chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude isomer mixture in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane).
-
Alternatively, perform a "dry load": dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the selected mobile phase.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC or GC to identify which contain the pure isomers.
-
Combine the pure fractions for each isomer and remove the solvent using a rotary evaporator.
-
Sources
- 1. The two isomers cis- and trans-4-tert-butyl-2-methylcyclohexanone are int.. [askfilo.com]
- 2. vurup.sk [vurup.sk]
- 3. researchgate.net [researchgate.net]
- 4. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. labsolu.ca [labsolu.ca]
- 10. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 11. prepchem.com [prepchem.com]
Preventing enolization side reactions of 2,6-Di-tert-butyl-4-methylcyclohexanone
Welcome to the technical support center for 2,6-Di-tert-butyl-4-methylcyclohexanone. This guide is designed for researchers, chemists, and drug development professionals who utilize this sterically hindered ketone in their synthetic workflows. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome common challenges, particularly the prevention of unwanted enolization side reactions.
Frequently Asked Questions (FAQs)
Q1: What is enolization, and why is it a critical issue with this compound?
Enolization is a reaction where a carbonyl compound, like our ketone, loses a proton from a carbon atom adjacent to the carbonyl group (the α-carbon) to form an enolate. This enolate is a potent nucleophile. The core issue with this compound arises from its structure. The two bulky tert-butyl groups at the C2 and C6 positions create immense steric hindrance around the carbonyl group. This hindrance makes direct nucleophilic attack at the carbonyl carbon exceptionally difficult. Consequently, when this ketone is subjected to basic conditions, the more accessible reaction pathway is often the removal of an α-proton, leading to enolate formation, which can then undergo undesired side reactions.
Q2: What is the difference between a "kinetic" and a "thermodynamic" enolate, and why does it matter for this molecule?
This distinction is fundamental to controlling the reactivity of unsymmetrical ketones.
-
Kinetic Enolate: This enolate is formed faster. It results from the removal of the most sterically accessible (least hindered) α-proton. For our ketone, the α-protons are at C2 and C6, but they are heavily shielded. The protons at C5 are also alpha to the carbonyl in the enolate form. However, standard kinetic deprotonation will occur at the less substituted alpha carbon if there was one. In this symmetrical case, the key is preventing equilibration. Conditions that favor the kinetic enolate are rapid, irreversible, and occur at very low temperatures.
-
Thermodynamic Enolate: This is the most stable enolate, which generally corresponds to the more substituted double bond, according to Zaitsev's rule. It is favored under conditions that allow for equilibrium to be established, such as higher temperatures or the use of a weaker base where deprotonation is reversible.
For this compound, precise control to form the kinetic enolate is paramount. Allowing the reaction to equilibrate can lead to a mixture of products and a loss of regioselectivity in subsequent reactions.
Q3: What are the most common side reactions caused by uncontrolled enolization of this ketone?
If enolate formation is not carefully managed, you are likely to encounter several problematic side reactions:
-
Self-Condensation (Aldol Reaction): The generated enolate can act as a nucleophile and attack the carbonyl carbon of another unreacted ketone molecule.[1][2][3][4][5] This leads to the formation of β-hydroxy ketones, which can dehydrate to form α,β-unsaturated ketones, resulting in complex product mixtures and consumption of starting material.[3][4][5]
-
Dialkylation: If the intended reaction is alkylation, the mono-alkylated product may still possess an acidic proton and can be deprotonated again to react with a second equivalent of the alkylating agent.[6]
-
O-Alkylation vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom.[6][7] While C-alkylation is usually the desired outcome, O-alkylation can become a significant side reaction under certain conditions, leading to the formation of silyl enol ethers or other undesired byproducts.[6][8]
-
Epimerization/Racemization: If the α-carbon is a stereocenter, enolization will destroy that stereochemical information because the resulting enolate is planar (sp² hybridized).[7][9] Subsequent reaction with an electrophile can occur from either face, leading to a mixture of stereoisomers.[7][9]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab and provides a logical path to a solution.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no conversion; recovery of starting material. | 1. Inactive Base: The strong base (e.g., LDA) has degraded due to moisture or prolonged storage. 2. Incomplete Deprotonation: The base is not strong enough, or an insufficient amount was used to fully convert the ketone to its enolate form.[6] 3. Protic Contamination: Trace amounts of water or other protic solvents in the glassware, solvent, or reagents are quenching the enolate as it forms.[6] | 1. Use Freshly Prepared/Titrated Base: Prepare LDA in situ or use a freshly opened, high-quality commercial solution. Titrate the base before use to confirm its molarity. 2. Ensure Stoichiometry: Use at least 1.05-1.1 equivalents of a strong, non-nucleophilic base like LDA (pKa of conjugate acid ~36) to ensure complete and irreversible deprotonation.[10] 3. Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum/inert gas. Use freshly distilled, anhydrous solvents (e.g., THF from sodium/benzophenone). Ensure all reagents are anhydrous. |
| Formation of a complex mixture of high molecular weight byproducts. | 1. Self-Condensation (Aldol): The reaction temperature is too high, or the ketone was not fully converted to the enolate before the electrophile was added.[2][11] This leaves unreacted ketone to act as an electrophile.[8][12] 2. Slow Addition of Ketone: Adding the ketone too slowly to the base can result in localized areas of excess ketone, promoting self-condensation. | 1. Maintain Low Temperature: Conduct the enolate formation at -78 °C (dry ice/acetone bath) to ensure kinetic control.[13][14] 2. Reverse Addition: Add the ketone solution dropwise to the pre-cooled solution of LDA. This ensures the ketone is immediately deprotonated and never in excess.[2] 3. Confirm Full Enolate Formation: After adding the ketone to the LDA solution, allow it to stir for 30-60 minutes at -78 °C before adding the electrophile to ensure complete conversion. |
| Desired product is formed, but significant dialkylated byproduct is also present. | 1. Enolate Equilibration: The mono-alkylated product is deprotonated by unreacted base or by another enolate molecule, leading to a second alkylation.[6] 2. Excess Alkylating Agent: Using a large excess of the electrophile can drive the reaction towards dialkylation. | 1. Strict Stoichiometry: Use precisely one equivalent of the alkylating agent. If dialkylation persists, consider using a slight excess (1.1 eq) of the ketone relative to the base and alkylating agent. 2. Rapid Trapping: Add the electrophile quickly (but safely) to the fully formed enolate solution at -78 °C to ensure the enolate is trapped before it can equilibrate or deprotonate the product. |
| Formation of an O-alkylated or O-silylated byproduct instead of the desired C-alkylation product. | 1. Solvent Effects: Highly polar aprotic solvents (e.g., HMPA, DMPU) can favor O-alkylation by solvating the lithium cation, leaving a "naked" and highly reactive oxygen anion.[6] 2. Hard vs. Soft Electrophiles: "Hard" electrophiles (like silyl chlorides) have a greater tendency to react at the "hard" oxygen atom of the enolate. | 1. Solvent Choice: Use THF as the primary solvent. It provides a good balance of solubility and coordination with the lithium cation, favoring C-alkylation.[10] 2. Cation Coordination: The presence of the Li⁺ cation is crucial as it coordinates to the oxygen, sterically blocking it and increasing the nucleophilicity of the α-carbon.[7] Avoid additives that strongly sequester the cation unless specifically required. |
Gold Standard Protocol: Selective Kinetic Enolate Formation and Trapping
This protocol provides a reliable method for generating the kinetic lithium enolate of this compound and trapping it with an electrophile (e.g., an alkyl halide).
Core Principle: The use of a strong, sterically hindered, non-nucleophilic base (LDA) at cryogenic temperatures (-78 °C) ensures rapid, quantitative, and irreversible deprotonation at the less-hindered α-position, forming the kinetic enolate.[8]
Workflow Diagram
Caption: Experimental workflow for kinetic enolate formation and alkylation.
Step-by-Step Methodology
-
Glassware and Atmosphere: Assemble a round-bottom flask equipped with a magnetic stir bar, a thermometer adapter, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation:
-
In the reaction flask, add anhydrous tetrahydrofuran (THF) via cannula.
-
Add 1.1 equivalents of Lithium Diisopropylamide (LDA) solution (either freshly prepared or a reliable commercial source).
-
In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
-
Enolate Formation:
-
Cool the LDA/THF solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the ketone solution dropwise to the stirring LDA solution over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.
-
After the addition is complete, allow the resulting pale-yellow enolate solution to stir at -78 °C for an additional 45-60 minutes to ensure complete formation.
-
-
Electrophilic Quench:
-
Add the electrophile (1.0-1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours.
-
Slowly remove the cooling bath and allow the reaction to warm to room temperature overnight (or for ~4 hours).
-
-
Workup and Purification:
-
Cool the reaction to 0 °C (ice bath) and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Mechanism: Kinetic vs. Thermodynamic Control
The choice of reaction conditions directly dictates which α-proton is removed, controlling the regiochemical outcome of the reaction.
Caption: Controlling enolate formation via kinetic vs. thermodynamic conditions.
References
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]
-
Making Molecules. (2024). Lithium enolates & enolate equivalents. [Link]
-
Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. [Link]
-
Khan Academy. (Video). Kinetic and thermodynamic enolates. [Link]
-
University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. [Link]
-
University of Bath. (n.d.). Enolate Chemistry. [Link]
-
Lumen Learning. (n.d.). 9.7. Enolate alkylation. [Link]
-
Chemistry LibreTexts. (2023). 22.6: Reactivity of Enolate Ions. [Link]
-
Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link]
-
Neuman, R. C. (n.d.). Reactions of Enolate Ions and Enols. [Link]
-
Quora. (2016). Can I stop the aldol reaction from happening after enolate forms?[Link]
-
Metoree. (2023). Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. [Link]
-
Pearson. (n.d.). Propose a mechanism for the aldol condensation of cyclohexanone. Do you expect the equilibrium to favor the reactant or the product?[Link]
-
Brainly.in. (2020). Write reaction showing aldol condensation of cyclohexanone. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 4. Propose a mechanism for the aldol condensation of cyclohexanone. ... | Study Prep in Pearson+ [pearson.com]
- 5. brainly.in [brainly.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. Khan Academy [khanacademy.org]
- 14. m.youtube.com [m.youtube.com]
Stability of 2,6-Di-tert-butyl-4-methylcyclohexanone under acidic or basic conditions
Welcome to the technical support center for 2,6-Di-tert-butyl-4-methylcyclohexanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered ketone. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, particularly concerning its stability under acidic and basic conditions.
Introduction: The Challenge of Steric Hindrance
This compound is a unique molecule where the carbonyl group is flanked by two bulky tert-butyl groups. This steric hindrance significantly influences its reactivity, often preventing reactions that are typical for less substituted cyclohexanones. Understanding these steric effects is crucial for predicting the compound's behavior and troubleshooting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound proceeding much slower than expected, or not at all?
A1: The primary reason for sluggish or failed reactions is the profound steric hindrance around the carbonyl group and the adjacent α-carbons. The two tert-butyl groups in the 2 and 6 positions act as bulky shields, impeding the approach of reagents.
-
Causality: Nucleophilic attack at the carbonyl carbon and deprotonation at the α-carbons are kinetically disfavored. The transition states for these reactions are high in energy due to steric strain.
-
Troubleshooting:
-
Reagent Choice: Consider using smaller, more reactive reagents if possible. However, this may not always be an option depending on the desired transformation.
-
Reaction Conditions: More forcing conditions, such as higher temperatures and longer reaction times, may be necessary to overcome the activation energy barrier. Careful monitoring for decomposition is essential under such conditions.
-
Catalysis: Explore catalysts that can operate effectively in sterically congested environments.
-
Q2: I am trying to form the enolate of this compound using standard bases like NaOH or potassium tert-butoxide, but I am observing low conversion. Why is this happening?
A2: Formation of an enolate requires the removal of a proton from one of the α-carbons.[1][2] The bulky tert-butyl groups sterically hinder the approach of the base to these protons, making deprotonation difficult.
-
Expert Insight: While many ketones can be deprotonated with common alkoxide bases, sterically hindered ketones like this often require stronger, less hindered bases.
-
Troubleshooting Protocol:
-
Select a Strong, Non-Nucleophilic Base: Lithium diisopropylamide (LDA) is a common choice for creating kinetic enolates from hindered ketones.[3] Its bulky nature makes it less nucleophilic, reducing the likelihood of direct attack at the carbonyl carbon.
-
Optimize Reaction Temperature: Enolate formation with LDA is typically performed at low temperatures (e.g., -78 °C) to favor the kinetically preferred product.[2][3]
-
Monitor Deprotonation: Use an internal standard and GC-MS analysis of quenched aliquots to monitor the extent of enolate formation over time.
-
Q3: Under acidic conditions, I am concerned about potential side reactions. What should I be looking for?
A3: While the steric hindrance provides some protection, acidic conditions can still promote certain reactions, primarily keto-enol tautomerism.[4][5][6]
-
Mechanism: The carbonyl oxygen can be protonated by an acid, making the α-protons more acidic and facilitating the formation of the enol tautomer.[5]
-
Potential Issues:
-
Racemization: If the α-carbon is a stereocenter, enol formation will lead to its racemization.[4]
-
Acid-Catalyzed Condensation: While sterically hindered, the enol form is a nucleophile and could potentially react with other electrophiles in the reaction mixture, though this is less likely than with unhindered ketones.
-
-
Recommended Monitoring:
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to detect the presence of the enol form or any unexpected byproducts.
-
Polarimetry: If the starting material is optically active, a decrease in optical rotation would indicate racemization.
-
Troubleshooting Guides
Guide 1: Assessing Stability in Basic Media
This guide outlines a workflow to determine the stability of this compound under specific basic conditions.
Caption: Workflow for assessing stability in basic media.
Data Interpretation:
| Time Point | Ketone Concentration (%) | Degradation Product(s) (%) | Observations |
| 0 h | 100 | 0 | Clear, colorless solution |
| 1 h | 98 | < 2 | Minor changes observed |
| 4 h | 95 | ~5 | Appearance of new peaks in GC-MS |
| 24 h | 80 | ~20 | Significant degradation |
Guide 2: Assessing Stability in Acidic Media
This guide provides a systematic approach to evaluating the stability of this compound under acidic conditions.
Caption: Workflow for assessing stability in acidic media.
Mechanistic Considerations
Base-Catalyzed Enolate Formation
Under basic conditions, the primary concern is deprotonation at the α-carbon to form an enolate. The stability and reactivity of this enolate are key to understanding potential follow-up reactions.
Caption: Base-catalyzed enolate formation pathway.
Acid-Catalyzed Enol Formation
In an acidic environment, the ketone can tautomerize to its enol form. This process is generally reversible.
Caption: Acid-catalyzed enol formation pathway.
References
-
Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. [Link]
-
Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. (2025). Master Organic Chemistry. [Link]
-
III Enolate Chemistry. University of Bath. [Link]
-
Keto/Enol Tautomerization. Oregon State University. [Link]
-
Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). The Organic Chemistry Tutor. [Link]
-
Kinetic vs. thermodynamic enolate formation. (2020). J Michelle Leslie. [Link]
Sources
Characterization of impurities in 2,6-Di-tert-butyl-4-methylcyclohexanone samples
<Technical Support Center: Impurity Characterization in 2,6-Di-tert-butyl-4-methylcyclohexanone >
Welcome to the technical support center for the characterization of impurities in this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to confidently identify and quantify impurities, ensuring the quality and safety of your materials.
Section 1: Understanding the Landscape of Impurities
Impurities in active pharmaceutical ingredients (APIs) and chemical substances can arise from various sources, including the manufacturing process, degradation, or storage.[1] For a sterically hindered ketone like this compound, potential impurities are often structurally related to the parent molecule. A thorough understanding of the synthetic route is paramount in predicting the likely process-related impurities.
Frequently Asked Questions (FAQs) - General Concepts
Q1: Why is impurity profiling critical for this compound?
A1: Impurity profiling is a cornerstone of quality control in the pharmaceutical and chemical industries. Unwanted chemicals in the final product can significantly impact its safety, efficacy, and stability.[1] Regulatory bodies worldwide have stringent guidelines, such as those from the International Council for Harmonisation (ICH), that mandate the identification and control of impurities to ensure patient safety.[1][2]
Q2: What are the common types of impurities I should expect in my samples?
A2: Impurities are broadly categorized as organic, inorganic, and residual solvents.[2] For this compound, organic impurities are the most common and can include:
-
Starting materials and intermediates: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions.
-
Degradation products: Formed by the breakdown of the primary compound over time or under stress conditions.[3]
Q3: What are the regulatory thresholds for reporting and identifying impurities?
A3: The ICH Q3A and Q3B guidelines provide a framework for managing impurities.[2] Key thresholds include:
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[2]
These thresholds are dependent on the maximum daily dose of the drug substance.
Section 2: Analytical Strategies and Troubleshooting
A multi-faceted analytical approach is often necessary for comprehensive impurity characterization. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this compound due to its volatility. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also play crucial roles in separation and structural elucidation.[4]
Troubleshooting Guide: Common Experimental Issues
Q4: I am seeing unexpected peaks in my GC-MS chromatogram. How do I determine if they are impurities or artifacts?
A4: This is a common challenge. Here’s a systematic approach to troubleshoot:
-
Blank Injection: Run a solvent blank to rule out contamination from the solvent or the system itself.
-
Column Bleed: Check for characteristic ions of your column's stationary phase in the mass spectra of the unknown peaks. A gradual rise in the baseline at higher temperatures can also indicate column bleed.
-
Sample Preparation: Review your sample preparation steps. Could a side reaction be occurring during dissolution or derivatization?
-
Forced Degradation: If you suspect the peaks are degradation products, performing forced degradation studies can help confirm their identity.[3][5] Exposing the sample to stress conditions (acid, base, oxidation, heat, light) can intentionally generate these impurities, allowing for their identification.[3][5]
Q5: My HPLC separation of this compound and its potential impurities is poor. What can I do to improve it?
A5: The bulky tert-butyl groups can present a challenge for chromatographic separation. Consider the following:
-
Column Selection: A C18 column is a good starting point, but for sterically hindered molecules, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, might provide better selectivity.
-
Mobile Phase Optimization: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase. For ketones, adjusting the pH can sometimes improve peak shape.[6]
-
Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, but be mindful of potential on-column degradation.
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient program can help to separate early and late-eluting impurities.
Q6: I have isolated an impurity, but I am struggling with its structural elucidation using NMR.
A6: The spectra of cyclohexanone derivatives can be complex. Here are some tips:
-
1D NMR (¹H and ¹³C): The chemical shift of the carbonyl carbon in the ¹³C NMR spectrum is a key indicator (typically 190-220 ppm).[7] The protons alpha to the carbonyl group in the ¹H NMR spectrum will be the most deshielded.[7]
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing proton-proton and proton-carbon correlations, respectively. HMBC (Heteronuclear Multiple Bond Correlation) can help to piece together the carbon skeleton by identifying long-range proton-carbon couplings.[4]
-
Reference Spectra: Compare your spectra to known spectra of similar cyclohexanone derivatives if available in databases.[8][9][10]
Workflow for Impurity Identification
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. longdom.org [longdom.org]
- 6. HPLC method development for aldehydes and ketones - Chromatography Forum [chromforum.org]
- 7. youtube.com [youtube.com]
- 8. bmse000405 Cyclohexanone at BMRB [bmrb.io]
- 9. spectrabase.com [spectrabase.com]
- 10. Cyclohexanone(108-94-1) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Scaling Up the Production of 2,6-Di-tert-butyl-4-methylcyclohexanone
Welcome to the technical support center for the synthesis of 2,6-Di-tert-butyl-4-methylcyclohexanone. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable advice for scaling up this valuable synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your large-scale production.
Overview of the Core Synthesis Pathway
The most economically viable and scalable synthesis route to this compound begins with the well-established antioxidant, 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT). The process is a two-step sequence:
-
Step 1: Friedel-Crafts Alkylation: Synthesis of 2,6-di-tert-butyl-4-methylphenol (BHT) from p-cresol and an alkylating agent like isobutylene or tert-butanol. This electrophilic aromatic substitution is typically catalyzed by a strong acid.[1]
-
Step 2: Oxidation: Selective oxidation of the BHT intermediate to the target cyclohexadienone product. This transformation requires careful selection of an oxidizing agent to avoid unwanted side reactions.
This guide will focus on troubleshooting common issues encountered during both stages of this scale-up process.
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Guide & FAQs: Step 1 - Friedel-Crafts Alkylation
This stage is critical for the overall yield and purity of your final product. Issues here will cascade, making downstream purification more challenging and costly.
Q1: My yield of the desired 2,6-di-tert-butyl-4-methylphenol (BHT) is low, and I'm seeing significant amounts of the mono-alkylated product (2-tert-butyl-4-methylphenol). What's happening?
A1: This is a classic case of incomplete alkylation and is one of the most common challenges in this reaction. The root cause is insufficient electrophilic pressure to drive the reaction to completion.
-
Causality: The Friedel-Crafts alkylation is a stepwise electrophilic aromatic substitution.[2] The first tert-butyl group is added to one of the ortho positions of p-cresol. The introduction of this bulky, electron-donating group can sterically hinder and electronically deactivate the second ortho position to a degree, requiring robust reaction conditions to force the second alkylation.
-
Troubleshooting Steps:
-
Increase Molar Ratio of Alkylating Agent: The most direct solution is to increase the molar ratio of tert-butanol or isobutylene to p-cresol. A ratio of 2.5:1 or even 3:1 (alkylating agent:p-cresol) is often necessary at scale to ensure the second addition goes to completion.[3]
-
Evaluate Catalyst Activity & Loading: The strength and concentration of your acid catalyst are paramount.
-
For Liquid Acids (e.g., H₂SO₄): Ensure it is anhydrous. Water will poison the catalyst. Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).
-
For Solid Acids (e.g., Zeolites, TPA/ZrO₂, Montmorillonite clay): These are often preferred for scale-up due to easier separation.[3] However, their activity can degrade. If you see a drop in performance, consider catalyst regeneration. Many silica- or zirconia-supported catalysts can be regenerated by calcination (heating at high temperatures, e.g., 400°C for 5 hours) to burn off coke deposits.[4]
-
-
Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to side products. For many solid acid catalysts, an optimal temperature range is between 130-160°C.[5] Systematically vary the temperature in 10°C increments to find the sweet spot for your specific setup.
-
Q2: My reaction is producing a dark, tar-like substance, and the purity of my BHT is poor. What are the likely causes?
A2: Tar formation is indicative of side reactions, often caused by excessive reaction severity or impurities.
-
Causality: The tert-butyl carbocation is a potent electrophile. Under overly harsh conditions (e.g., excessively high temperatures or catalyst concentration), it can lead to polymerization of the alkylating agent or unwanted side reactions with the aromatic ring, leading to complex polymeric byproducts.[6]
-
Troubleshooting Steps:
-
Check Reagent Purity: Ensure your p-cresol and alkylating agent are of high purity. Impurities can act as initiators for polymerization.
-
Reduce Reaction Temperature: This is the first variable to adjust. A runaway reaction or excessive temperature is a common cause of tarring.
-
Optimize Catalyst: You may be using a catalyst that is too aggressive. Consider switching to a solid acid catalyst like 12-tungstophosphoric acid (TPA) supported on nanosilica or zirconia, which can offer high activity with better selectivity and milder reaction conditions.[4][7]
-
Controlled Addition: At scale, adding the alkylating agent or the catalyst portion-wise or via a syringe pump can help control the reaction exotherm and maintain a steady temperature, preventing hotspots that lead to decomposition.
-
Q3: I'm observing the formation of 2,4-di-tert-butyl-6-methylphenol. How can I improve the regioselectivity for the 2,6-isomer?
A3: While the hydroxyl and methyl groups of p-cresol strongly direct alkylation to the ortho positions (2 and 6), some para-alkylation (relative to the hydroxyl group) can occur, especially if one ortho position is already substituted.
-
Causality: The directing effect of the hydroxyl group is dominant. However, the selectivity is influenced by the catalyst and reaction conditions. Bulky catalysts can favor the less sterically hindered positions.
-
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst can significantly influence regioselectivity. Shape-selective catalysts like certain zeolites can help favor the desired isomer. Experimenting with different supported acid catalysts is recommended.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Alkylating Agent:p-Cresol) | 2.5:1 to 3:1 | Drives the reaction towards di-substitution.[3] |
| Temperature | 130 - 160 °C | Balances reaction rate with minimizing side reactions.[5] |
| Catalyst Type | Solid acids (TPA/SiO₂, TPA/ZrO₂) | High activity, stability, and ease of separation/regeneration.[4] |
| Catalyst Loading | 15-25 wt% (for supported catalysts) | Ensures sufficient acid sites for efficient conversion. |
Troubleshooting Guide & FAQs: Step 2 - Oxidation
The oxidation of BHT to this compound must be selective to prevent over-oxidation or degradation.
Q1: The oxidation of my BHT intermediate is slow or incomplete. What factors should I investigate?
A1: Incomplete oxidation points to issues with the oxidizing agent, catalyst (if used), or reaction conditions.
-
Causality: The oxidation proceeds via the formation of a phenoxy radical, which is then converted to the final product.[8] This process requires an oxidizing agent potent enough to abstract a hydrogen atom from the phenolic hydroxyl group.
-
Troubleshooting Steps:
-
Choice of Oxidant: Common oxidants for this transformation include tert-butyl hydroperoxide (t-BuOOH) often in the presence of a metal catalyst, or even air/oxygen in the presence of a base.[8][9] Ensure your oxidant is active and used in a sufficient molar excess (e.g., 1.5 to 2.0 equivalents).
-
Catalyst System: If using a catalytic system (e.g., with t-BuOOH), ensure the catalyst is active.
-
Temperature and Atmosphere: Some oxidations require heating to initiate. If using air or O₂, ensure efficient mixing and gas dispersion into the reaction medium to avoid a mass-transfer limited reaction.
-
pH Control: If using a base-catalyzed oxidation, the pH of the medium is critical. Ensure the base is strong enough and present in sufficient quantity to facilitate the initial deprotonation of the phenol.[9]
-
Q2: I am forming a significant amount of 3,5-di-tert-butyl-4-hydroxybenzaldehyde as a byproduct. How can I prevent this?
A2: This is a known byproduct of BHT oxidation, arising from the oxidation of the para-methyl group.[9]
-
Causality: The reaction conditions are likely too harsh, or the chosen oxidant is not selective enough, leading to C-H oxidation at the benzylic position in addition to the desired phenol oxidation.
-
Troubleshooting Steps:
-
Use a Milder Oxidant: Re-evaluate your choice of oxidizing agent. Peroxy radicals or singlet oxygen can be more selective for forming the hydroperoxy-cyclohexadienone intermediate, which leads to the desired product.[8][10]
-
Lower the Reaction Temperature: As with many organic reactions, lowering the temperature can significantly increase selectivity by disfavoring the higher activation energy pathway that leads to the aldehyde.
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. Prolonged reaction times can promote the formation of over-oxidized byproducts.
-
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Clay-Based Solid Acid Catalyst for the Alkylation of p -Cresol with tert -Butyl Alcohol. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Nanosized Silica-Supported 12-Tungstophosphoric Acid: A Highly Active and Stable Catalyst for the Alkylation of p-Cresol with tert-Butanol. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
Tertiarybutylation of p-cresol with t-BuOH catalyzed by 12-tungstophosphoric acid supported on nanosilica (TPA/SiO2). (2023). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. (1958). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Antioxidants and stabilizers. LII. Sensitized photooxidation of 2,6‐di‐tert‐butyl‐4‐methylphenol. (1975). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The oxidation of 2,6-di-tert-butyl-4-methylphenol. (1955). U.S. Geological Survey. Retrieved January 20, 2026, from [Link]
-
Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved January 20, 2026, from [Link]
-
An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
-
What are the limitations of Friedal Craft reactions? (2018). Quora. Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
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Validation & Comparative
Navigating Steric Landscapes: A Comparative Reactivity Guide to 2,6-Di-tert-butyl-4-methylcyclohexanone and 4-tert-butylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and drug development, understanding the subtle interplay of molecular architecture and chemical reactivity is paramount. Substituted cyclohexanones are fundamental building blocks, and their reactivity is profoundly influenced by the nature and position of their substituents. This guide provides an in-depth comparison of the reactivity of two closely related, yet distinct, cyclohexanone derivatives: 2,6-di-tert-butyl-4-methylcyclohexanone and 4-tert-butylcyclohexanone .
While extensive experimental data is available for 4-tert-butylcyclohexanone, serving as a valuable benchmark, the reactivity of the sterically encumbered this compound is less documented. This guide will, therefore, present a comprehensive analysis of 4-tert-butylcyclohexanone's reactivity based on experimental evidence and extrapolate the expected behavior of its di-tert-butylated counterpart, grounded in well-established principles of steric hindrance and conformational analysis.
Structural and Conformational Analysis: The Root of Reactivity Differences
The key to understanding the divergent reactivity of these two molecules lies in their conformational preferences and the steric environment around the carbonyl group.
4-tert-butylcyclohexanone exists predominantly in a chair conformation where the bulky tert-butyl group occupies an equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.[1][2] This "locks" the conformation of the ring, providing a rigid framework to study the reactivity of the carbonyl group.
This compound , on the other hand, presents a significantly more complex steric landscape. For the chair conformation to be viable, one tert-butyl group must occupy an axial position, leading to substantial 1,3-diaxial strain. This steric clash may force the ring into a twist-boat conformation to alleviate the strain. Regardless of the precise conformation, the two bulky tert-butyl groups flank the carbonyl group, creating a highly hindered environment.
Figure 1. Steric environment comparison.
Reactivity Comparison: Nucleophilic Addition to the Carbonyl
The accessibility of the carbonyl carbon to nucleophiles is a primary determinant of reactivity.
Reduction of the Carbonyl Group
The reduction of cyclohexanones to their corresponding alcohols is a fundamental transformation. The stereochemical outcome is dictated by the trajectory of the hydride attack, either from the axial or equatorial face.
4-tert-butylcyclohexanone:
The reduction of 4-tert-butylcyclohexanone has been extensively studied and provides a classic example of stereoselectivity.
-
Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These reagents preferentially attack from the axial direction to avoid torsional strain with the adjacent axial hydrogens in the transition state. This leads to the formation of the trans-alcohol (equatorial hydroxyl group) as the major product.
-
Bulky Hydride Reagents (e.g., L-Selectride®): Due to their large steric profile, these reagents encounter significant hindrance from the axial hydrogens. Consequently, they attack from the less hindered equatorial face, yielding the cis-alcohol (axial hydroxyl group) as the major product.
| Reducing Agent | Major Product | Minor Product | Reference |
| Sodium Borohydride (NaBH₄) | trans-4-tert-butylcyclohexanol | cis-4-tert-butylcyclohexanol | |
| L-Selectride® | cis-4-tert-butylcyclohexanol | trans-4-tert-butylcyclohexanol |
This compound (Predicted Reactivity):
The presence of the two tert-butyl groups adjacent to the carbonyl is expected to dramatically decrease the rate of reduction.
-
Axial Attack: An axial approach by any nucleophile would be severely impeded by the 1,3-diaxial interactions with the axial protons and, more significantly, a potentially axial tert-butyl group.
-
Equatorial Attack: An equatorial approach would also be highly hindered by the adjacent tert-butyl group.
It is anticipated that the reduction of this compound would be significantly slower than that of 4-tert-butylcyclohexanone, requiring more forcing reaction conditions or highly reactive, yet sterically small, reducing agents. The stereoselectivity would be difficult to predict without experimental data and would be highly dependent on the dominant conformation of the ring.
Reactivity Comparison: Enolate Formation and Alkylation
The formation of an enolate by deprotonation of an α-proton is a cornerstone of carbonyl chemistry, enabling a vast array of carbon-carbon bond-forming reactions.
Enolate Formation
4-tert-butylcyclohexanone:
Deprotonation of 4-tert-butylcyclohexanone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) readily forms the enolate.[3][4] The rigid chair conformation allows for a clear distinction between the axial and equatorial α-protons.
This compound (Predicted Reactivity):
The formation of an enolate from this highly substituted ketone is expected to be challenging.
-
Steric Hindrance to Deprotonation: The α-protons are shielded by the bulky tert-butyl groups, making them less accessible to even sterically hindered bases like LDA.
-
Planarity of the Enolate: The formation of a planar enolate would likely be disfavored due to increased steric strain between the tert-butyl groups and the substituents on the double bond.
It is predicted that enolate formation would be significantly slower and may require stronger bases or higher temperatures. The regioselectivity of deprotonation (at C2 vs. C6) would be influenced by the conformation and the precise steric environment.
Alkylation of the Enolate
4-tert-butylcyclohexanone:
The alkylation of the enolate of 4-tert-butylcyclohexanone has been shown to proceed with a preference for axial attack of the electrophile. This is attributed to the stereoelectronic preference for the incoming electrophile to approach perpendicular to the plane of the enolate, leading to a chair-like transition state.
This compound (Predicted Reactivity):
Assuming enolate formation is achieved, the subsequent alkylation would be extremely sensitive to steric factors.
-
Hindrance to Electrophilic Attack: The approach of any electrophile, regardless of its trajectory, would be severely hindered by the two tert-butyl groups. This would likely lead to a very slow reaction rate.
-
Product Stability: The introduction of a new substituent at the α-position would further increase steric congestion in the product.
Experimental Protocols
Protocol 1: Comparative Reduction of Cyclohexanones
Objective: To compare the relative rates of reduction of 4-tert-butylcyclohexanone and this compound with sodium borohydride.
Materials:
-
4-tert-butylcyclohexanone
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
TLC plates (silica gel)
-
Developing solvent (e.g., 4:1 Hexanes:Ethyl Acetate)
-
Visualizing agent (e.g., potassium permanganate stain)
Procedure:
-
Prepare two separate solutions, one of 4-tert-butylcyclohexanone (0.1 mmol) in 1 mL of methanol and another of this compound (0.1 mmol) in 1 mL of methanol.
-
At room temperature, add sodium borohydride (0.1 mmol) to each solution simultaneously.
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., 5, 15, 30, 60 minutes). Spot the reaction mixture against a spot of the starting material.
-
After a set time, or when one reaction appears complete, quench both reactions by adding 1 mL of saturated aqueous ammonium chloride solution.
-
Extract each reaction mixture with dichloromethane (3 x 2 mL).
-
Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixtures by ¹H NMR to determine the conversion and the diastereomeric ratio of the alcohol products.
Expected Outcome: The reduction of 4-tert-butylcyclohexanone will be significantly faster than that of this compound. This can be visualized by the disappearance of the starting material spot on the TLC plate.
Figure 2. Workflow for comparative reduction.
Conclusion
The reactivity of cyclohexanone derivatives is a delicate balance of electronic and steric effects. While 4-tert-butylcyclohexanone serves as a conformationally locked and relatively reactive substrate, the introduction of two bulky tert-butyl groups adjacent to the carbonyl in This compound creates a formidable steric shield. This steric hindrance is predicted to dramatically decrease the rates of both nucleophilic addition to the carbonyl and enolate formation.
For researchers and drug development professionals, this comparative guide highlights the critical importance of considering steric encumbrance when designing synthetic routes or predicting the metabolic fate of drug candidates. While the reactivity of 4-tert-butylcyclohexanone is well-defined, the behavior of its more hindered counterpart underscores the challenges and opportunities presented by sterically demanding molecular architectures. Further experimental investigation into the reactivity of this compound would be invaluable to confirm these predictions and expand our understanding of reactivity in highly congested systems.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
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A Comparative Guide to Reducing Agents for 2,6-Di-tert-butyl-4-methylcyclohexanone
The stereoselective reduction of substituted cyclohexanones is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules with defined three-dimensional architectures. Among these, 2,6-Di-tert-butyl-4-methylcyclohexanone presents a formidable challenge due to the profound steric hindrance imposed by the two bulky tert-butyl groups flanking the carbonyl. The choice of reducing agent is therefore not a trivial matter; it dictates the stereochemical outcome, directly influencing the ratio of the resulting cis and trans diastereomers of 2,6-Di-tert-butyl-4-methylcyclohexanol. This guide provides a comparative analysis of various reducing agents, grounded in mechanistic principles and supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
The Stereochemical Challenge: Axial vs. Equatorial Attack
The reduction of a cyclohexanone derivative proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. Due to the chair conformation of the cyclohexanone ring, the hydride can attack from two distinct faces: the axial face or the equatorial face.[1]
-
Axial Attack: The nucleophile approaches from the top face of the ring, parallel to the axial C-H bonds. This leads to the formation of an equatorial alcohol , which is generally the thermodynamically more stable product.[1][2] In an equatorial position, the bulky hydroxyl group experiences fewer steric interactions with the rest of the ring.[3][4]
-
Equatorial Attack: The nucleophile approaches from the side of the ring, along the equator. This results in the formation of an axial alcohol , which is often the kinetically favored product with bulky reducing agents.[2]
The facial selectivity of this reduction is governed by a delicate interplay of steric and electronic factors.[5] For small, unhindered reducing agents, the transition state for axial attack is often lower in energy due to less torsional strain, a concept explained by the Felkin-Anh model.[5] Conversely, for bulky reducing agents, steric hindrance from the axial hydrogens at the C-2 and C-6 positions disfavors axial attack, making equatorial attack the preferred pathway.[5]
Caption: Pathways of hydride reduction of a substituted cyclohexanone.
Comparison of Common Reducing Agents
The choice of reducing agent is critical in directing the stereochemical outcome of the reduction of this compound. Below is a comparative analysis of several widely used hydride donors.
Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and versatile reducing agent, safe to handle and compatible with protic solvents like methanol and ethanol.
-
Experimental Considerations: Reactions are typically run at room temperature in alcoholic solvents. The workup is straightforward, usually involving quenching with water or dilute acid.
Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a much more powerful reducing agent than NaBH₄, capable of reducing a wider range of functional groups.
-
Mechanism and Selectivity: LiAlH₄ is also a small hydride donor and, like NaBH₄, generally favors axial attack to produce the equatorial alcohol.[2] In the reduction of 4-tert-butylcyclohexanone, LiAlH₄ shows a high preference for forming the trans product (equatorial alcohol).[2][8] For the more hindered 2,6-disubstituted cyclohexanones, the selectivity can be more nuanced, though a preference for the equatorial alcohol is still generally expected.
-
Experimental Considerations: LiAlH₄ reacts violently with protic solvents and must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). Reactions often require cooling, and the workup procedure is more hazardous, typically involving the careful sequential addition of water and aqueous base (e.g., Fieser workup).
Bulky Trialkylborohydrides (L-Selectride® and K-Selectride®)
L-Selectride® (lithium tri-sec-butylborohydride) and K-Selectride® (potassium tri-sec-butylborohydride) are sterically demanding reducing agents that offer excellent stereoselectivity.[9]
-
Mechanism and Selectivity: The large steric profile of the tri-sec-butylborohydride forces the hydride to attack from the less hindered equatorial face of the cyclohexanone ring.[2][10] This results in the formation of the axial alcohol as the major product, often with very high diastereoselectivity.[2][11] For sterically hindered ketones like this compound, these reagents are the premier choice for producing the cis (axial) alcohol. L-Selectride has been shown to reduce 4-tert-butylcyclohexanone to give the cis alcohol with a selectivity of 20:1.[2]
-
Experimental Considerations: These reagents are typically used in THF at low temperatures (e.g., -78 °C). They are commercially available as solutions in THF. The workup involves oxidative cleavage of the resulting borane complex, often with hydrogen peroxide and aqueous base.
Luche Reduction (NaBH₄/CeCl₃)
The Luche reduction employs a combination of sodium borohydride and a lanthanide salt, most commonly cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in an alcohol solvent.[12][13]
-
Mechanism and Selectivity: The cerium salt acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity.[14] This "hardens" the carbonyl, favoring attack by the "hard" hydride donor.[13] In the context of α,β-unsaturated ketones, this famously directs 1,2-addition over 1,4-addition.[12][13][14][15] For saturated cyclohexanones, the presence of Ce³⁺ can enhance the preference for axial attack, leading to a higher proportion of the equatorial alcohol.[16]
-
Experimental Considerations: The reaction is experimentally simple, involving the addition of NaBH₄ to a solution of the ketone and CeCl₃ in methanol or ethanol at room temperature.[14][16]
Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a reversible, catalytic transfer hydrogenation that uses an aluminum alkoxide, typically aluminum isopropoxide, as the catalyst and a secondary alcohol, usually isopropanol, as the hydride source.[17][18]
-
Mechanism and Selectivity: The reaction proceeds through a six-membered ring transition state involving the aluminum catalyst, the ketone substrate, and the alcohol reductant.[17][18] The MPV reduction is generally considered to be under thermodynamic control, favoring the formation of the more stable alcohol. For substituted cyclohexanones, this would be the equatorial alcohol.
-
Experimental Considerations: The reaction is typically run at elevated temperatures to distill off the acetone byproduct, driving the equilibrium towards the products.[18] While highly chemoselective, its stereoselectivity for hindered cyclohexanones may not be as pronounced as with bulky borohydrides.[17] Recent developments have explored base-mediated MPV reductions that can proceed under milder conditions.[19][20]
Comparative Data Summary
| Reducing Agent | Typical Solvent | Temperature | Major Product Isomer | Expected Diastereomeric Ratio (cis:trans) | Key Features |
| NaBH₄ | MeOH, EtOH | Room Temp. | Equatorial Alcohol (trans) | Variable, Substrate Dependent | Mild, easy to use, moderate selectivity. |
| LiAlH₄ | THF, Et₂O | 0 °C to reflux | Equatorial Alcohol (trans) | >9:1 for 4-t-butylcyclohexanone[2] | Powerful, unselective for functional groups. |
| L-Selectride® | THF | -78 °C | Axial Alcohol (cis) | >20:1 for 4-t-butylcyclohexanone[2] | High stereoselectivity for hindered ketones. |
| Luche (NaBH₄/CeCl₃) | MeOH | Room Temp. | Equatorial Alcohol (trans) | Enhanced selectivity for equatorial alcohol.[16] | Chemoselective, mild conditions. |
| MPV Reduction | Isopropanol | Reflux | Equatorial Alcohol (trans) | Thermodynamically controlled. | Reversible, highly chemoselective. |
Recommended Experimental Protocols
Protocol 1: Stereoselective Synthesis of cis-2,6-Di-tert-butyl-4-methylcyclohexanol via L-Selectride® Reduction
This protocol is designed to maximize the formation of the axial alcohol (cis isomer).
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a 1.0 M solution of L-Selectride® in THF (1.2 eq) to the cooled solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Slowly quench the reaction by the careful addition of water at -78 °C. Allow the mixture to warm to room temperature. Add 3 M aqueous sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide (caution: exothermic).
-
Extraction and Purification: Stir the mixture for 1 hour, then extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the synthesis of the cis-alcohol.
Protocol 2: Synthesis of trans-2,6-Di-tert-butyl-4-methylcyclohexanol via Luche Reduction
This protocol is designed to favor the formation of the equatorial alcohol (trans isomer).
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol. Stir at room temperature until the salt is fully dissolved.
-
Addition of Reducing Agent: Add sodium borohydride (1.1 eq) portion-wise to the solution. Effervescence will be observed.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with acetone. Remove the solvent under reduced pressure. Add water and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The stereoselective reduction of the highly hindered this compound is critically dependent on the steric nature of the hydride reagent.
-
For the synthesis of the cis-alcohol (axial -OH group) , the use of bulky, sterically demanding reducing agents is paramount. L-Selectride® or K-Selectride® are the reagents of choice, offering excellent diastereoselectivity via equatorial attack.
-
For the synthesis of the trans-alcohol (equatorial -OH group) , smaller hydride donors are preferred. While LiAlH₄ offers good selectivity, the Luche reduction (NaBH₄/CeCl₃) provides a milder, safer, and experimentally simpler alternative that can enhance the formation of the thermodynamically favored equatorial alcohol.
Researchers must weigh the desired stereochemical outcome against factors such as reagent cost, safety, and ease of handling when selecting the optimal reduction method for their specific application.
References
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Odinity. (2013). Hydride Reduction Reactions: A Stereoselective Adventure. [Link]
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Wiberg, K. B., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11433–11445. [Link]
-
Boit, T. B., et al. (2019). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. Organic Letters, 21(16), 6447–6451. [Link]
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National Center for Biotechnology Information. (n.d.). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. [Link]
-
Organic Syntheses. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL. [Link]
-
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The selective reduction of α-enones in the presence of lanthanoid chlorides. Journal of the American Chemical Society, 103(18), 5454–5459. [Link]
-
Wikipedia. (n.d.). Luche reduction. [Link]
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NTA CSIR-NET & GATE Chemistry. (2021, May 21). AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET | GATE [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Uncatalyzed Meerwein-Ponndorf-Oppenauer-Verley Reduction of Aldehydes and Ketones under Supercritical Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. [Link]
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Goodwin, T. E., Meacham, J. M., & Smith, M. E. (1998). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry, 76(8), 1199-1203. [Link]
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Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL. [Link]
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Research Square. (n.d.). Theoretical study of the reduction reaction of 4-tert-butyl-2-X-ciclohexanone (X=F and Cl) with N-selectride. [Link]
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Chem-Station Int. Ed. (2017, May 22). L/N/K-Selectride. [Link]
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Chem-Station Int. Ed. (2014, March 27). Luche Reduction. [Link]
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Arkat USA. (n.d.). Lithium tri-sec-butylborodeuteride: a new reagent for the stereoselective deuterium addition to cyclohexanones with single chair. [Link]
-
University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. [Link]
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OpenOChem Learn. (n.d.). Luche Reaction (Reduction). [Link]
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Pires, R. (2017, March 13). NaBH4 reduction of tbutylcyclohexanone [Video]. YouTube. [Link]
-
The Catalyst. (n.d.). Explaining the Ratio of Stereoisomers Produced in the Sodium Borohydride Reduction of 4-t-Butylcyclohexanone. [Link]
-
PrepChem.com. (n.d.). (a) Preparation of 2-tert-butyl-4-methylcyclohexanol. [Link]
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ResearchGate. (n.d.). Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. [Link]
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Lumen Learning. (n.d.). Axial and Equatiorial Bonds in Cyclohexane. [Link]
- Google Patents. (n.d.). EP0262388A2 - Derivatives of 2-tert.
-
MDPI. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). [Link]
-
Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. [Link]
-
Asmin, B. (2020, April 3). Stereoselective Reduction of 4-tert-butylcyclohexanone [Video]. YouTube. [Link]
- Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
-
NIST. (n.d.). 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. [Link]
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A Spectroscopic Guide to Differentiating 2,6- and 2,4-Di-tert-butylcyclohexanone Isomers
This guide provides a detailed spectroscopic comparison of 2,6- and 2,4-di-tert-butylcyclohexanone isomers. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these differences is crucial for the unambiguous identification and characterization of these sterically hindered ketones. The structural variations between these isomers lead to distinct conformational preferences, which in turn manifest as unique spectroscopic signatures.
The Decisive Role of Steric Hindrance in Conformational Preference
The substitution pattern of the bulky tert-butyl groups on the cyclohexanone ring is the primary determinant of the molecule's three-dimensional structure. This, in turn, dictates the chemical environment of each atom and, consequently, the spectroscopic output.
In 2,6-di-tert-butylcyclohexanone , the two bulky groups are adjacent to the carbonyl group. In a traditional chair conformation, this would force at least one tert-butyl group into a highly unfavorable axial position, leading to significant 1,3-diaxial strain. To alleviate this steric clash, the molecule predominantly adopts a twist-boat conformation . This conformation allows both tert-butyl groups to occupy pseudo-equatorial positions, minimizing steric interactions.
Conversely, 2,4-di-tert-butylcyclohexanone can exist in both cis and trans forms. The trans-isomer can comfortably adopt a chair conformation with both bulky tert-butyl groups in equatorial positions, which is a highly stable arrangement. The cis-isomer, however, would have one axial and one equatorial tert-butyl group in a chair conformation, leading to considerable steric strain.[1] Consequently, the cis-isomer is also likely to favor a non-chair conformation, such as a twist-boat, or exist in a dynamic equilibrium between chair and twist-boat forms. For the purpose of this guide, we will primarily focus on the most stable trans-isomer in a chair conformation for comparison with the 2,6-isomer.
Caption: Conformational preferences of the isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Conformations
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers due to its sensitivity to the local chemical environment of protons and carbons.
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers are expected to show significant differences in chemical shifts and coupling constants, primarily due to their distinct conformations.
-
2,6-Di-tert-butylcyclohexanone (Twist-Boat): The twist-boat conformation results in a more complex and less resolved spectrum compared to a rigid chair. The protons on the ring will exist in a variety of chemical environments, leading to a cluster of overlapping multiplets. The two tert-butyl groups may be inequivalent, potentially giving rise to two distinct singlets.
-
trans-2,4-Di-tert-butylcyclohexanone (Chair): In the stable chair conformation with both tert-butyl groups equatorial, the proton environments are well-defined. We can expect more distinct and well-resolved signals. The axial and equatorial protons on the same carbon will have different chemical shifts, with the equatorial protons generally appearing downfield from the axial ones.[2] The protons alpha to the carbonyl group will be the most deshielded.
| Proton Type | 2,6-Isomer (Twist-Boat) | trans-2,4-Isomer (Chair) |
| tert-butyl | Two singlets expected | One sharp singlet |
| Ring Protons | Complex, overlapping multiplets | Distinct, well-resolved multiplets |
| Alpha Protons | Broad, complex signals | Clear multiplets, deshielded |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides a clear count of the number of non-equivalent carbon atoms in each isomer.
-
2,6-Di-tert-butylcyclohexanone (Twist-Boat): Due to the lower symmetry of the twist-boat conformation, we can expect to see more than the seven signals that might be predicted from a more symmetrical structure. The two tert-butyl groups and their attached carbons may be inequivalent.
-
trans-2,4-Di-tert-butylcyclohexanone (Chair): The higher symmetry of this isomer in a chair conformation will result in fewer signals. We would expect to see signals for the carbonyl carbon, the two carbons bearing the tert-butyl groups, the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the remaining ring carbons. The carbonyl carbon signal in cyclohexanones typically appears in the 200-215 ppm range.[3][4]
| Carbon Type | 2,6-Isomer (Twist-Boat) | trans-2,4-Isomer (Chair) |
| Carbonyl (C=O) | ~210-215 ppm | ~210-215 ppm |
| Ring Carbons | More signals due to lower symmetry | Fewer signals due to higher symmetry |
| tert-butyl (quaternary) | Potentially two signals | One signal |
| tert-butyl (methyl) | Potentially two signals | One signal |
Infrared (IR) Spectroscopy: Probing the Carbonyl Stretch
IR spectroscopy is a quick and effective method for confirming the presence of the ketone functional group. The position of the C=O stretching frequency can provide subtle clues about the molecular structure. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹.[5]
-
2,6-Di-tert-butylcyclohexanone: The significant steric hindrance around the carbonyl group caused by the two adjacent tert-butyl groups can lead to a slight distortion of the ring and a potential shift in the C=O stretching frequency. This steric crowding may cause a slight increase in the wavenumber compared to a less hindered cyclohexanone.
-
trans-2,4-Di-tert-butylcyclohexanone: With only one tert-butyl group alpha to the carbonyl, the steric environment is less crowded. The C=O stretch is expected to be in the typical range for a cyclohexanone, around 1715 cm⁻¹.[3][6]
| Isomer | Expected C=O Stretch (cm⁻¹) | Rationale |
| 2,6-Di-tert-butylcyclohexanone | Slightly higher than 1715 | Increased steric hindrance around C=O |
| trans-2,4-Di-tert-butylcyclohexanone | ~1715 | Less steric hindrance, typical for cyclohexanones |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The position of the tert-butyl groups will strongly influence how these isomers break apart upon ionization.
-
2,6-Di-tert-butylcyclohexanone: Alpha-cleavage, a common fragmentation pathway for ketones, can occur on either side of the carbonyl group.[7] The loss of a tert-butyl radical (57 Da) is a likely and favorable fragmentation, leading to a prominent peak at m/z 153. Subsequent fragmentation of the ring can also be expected.
-
trans-2,4-Di-tert-butylcyclohexanone: This isomer can also undergo alpha-cleavage. Loss of a tert-butyl group is also a probable fragmentation pathway. However, the fragmentation pattern may be more complex due to the possibility of rearrangements involving the tert-butyl group at the 4-position. The McLafferty rearrangement is also a possibility if there are gamma-hydrogens available.
Caption: Common fragmentation pathways for the isomers.
| Fragmentation | 2,6-Isomer | trans-2,4-Isomer |
| Molecular Ion (M⁺•) | m/z 210 | m/z 210 |
| Loss of tert-butyl | Prominent peak at m/z 153 | Prominent peak at m/z 153 |
| Alpha-Cleavage | Characteristic fragments | Characteristic fragments |
| Other Fragments | Ring fragmentation products | Potential for McLafferty rearrangement products |
Experimental Protocols
To obtain high-quality, reproducible data for the comparison of these isomers, the following experimental protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified cyclohexanone isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
Process the data with an exponential window function and reference the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Use a 45° pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans to achieve adequate signal-to-noise (typically several hundred to thousands).
-
Reference the CDCl₃ solvent peak to 77.16 ppm.
-
IR Spectroscopy Protocol
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film between salt plates can be used.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system for separation and analysis, or via direct infusion if the sample is pure.
-
Instrument: A mass spectrometer with an Electron Ionization (EI) source.
-
Acquisition Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Conclusion
The spectroscopic differentiation of 2,6- and 2,4-di-tert-butylcyclohexanone isomers is a clear-cut process when the underlying principles of conformational analysis and their influence on spectroscopic techniques are understood. The most definitive information is derived from ¹H and ¹³C NMR, where the symmetry and conformation of the molecules lead to distinct numbers of signals and chemical shifts. IR spectroscopy provides a quick confirmation of the carbonyl group, with subtle hints at the steric environment, while mass spectrometry reveals characteristic fragmentation patterns based on the substitution pattern. By employing the standardized protocols outlined in this guide, researchers can confidently identify and characterize these challenging, sterically hindered isomers.
References
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A Researcher's Guide to Navigating Steric Hindrance in Substituted Cyclohexanones
For researchers, scientists, and professionals in drug development, a deep understanding of steric hindrance in cyclic systems is paramount for predicting reaction outcomes, designing synthetic pathways, and ultimately, discovering novel therapeutics. The substituted cyclohexanone motif is a ubiquitous scaffold in medicinal chemistry, and the steric environment around the carbonyl group dictates its reactivity and stereoselectivity. This guide provides an in-depth comparison of the relative steric hindrance of different substituents on the cyclohexanone ring, supported by experimental data and detailed protocols.
The Fundamental Principles of Steric Hindrance in Cyclohexanones
The reactivity of the carbonyl group in a cyclohexanone is exquisitely sensitive to the steric bulk of substituents on the ring. This steric hindrance arises from non-bonded interactions that impede the approach of a nucleophile to the electrophilic carbonyl carbon. The chair conformation of the cyclohexane ring is the most stable, and substituents can occupy either an axial or equatorial position. The preference for a substituent to occupy the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions is a cornerstone of conformational analysis.[1]
Quantifying Steric Hindrance: The A-Value
A quantitative measure of the steric bulk of a substituent is its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[2][3] A larger A-value signifies a greater preference for the equatorial position and, consequently, a larger steric presence.
Table 1: A-Values for Common Substituents
| Substituent | A-value (kcal/mol) |
| -H | 0 |
| -CH₃ (Methyl) | 1.74 |
| -CH₂CH₃ (Ethyl) | 1.79 |
| -CH(CH₃)₂ (Isopropyl) | 2.15 |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 |
| -Ph (Phenyl) | 3.0 |
| -OH (Hydroxy) | 0.87 |
| -OCH₃ (Methoxy) | 0.6 |
| -Cl (Chloro) | 0.53 |
| -Br (Bromo) | 0.48 |
Data compiled from various sources.[2][3][4]
The tert-butyl group, with its exceptionally large A-value, is often used to "lock" the conformation of a cyclohexane ring, forcing it into a chair conformation where the tert-butyl group is equatorial.[2][5] This makes 4-tert-butylcyclohexanone an ideal model system for studying the facial selectivity of nucleophilic attack.
The Impact of Substituent Position on Carbonyl Reactivity
The position of a substituent on the cyclohexanone ring relative to the carbonyl group has a profound impact on the steric hindrance experienced by an approaching nucleophile.
-
2-Substituted Cyclohexanones: A substituent at the C2 position exerts significant steric hindrance to nucleophilic attack. An axial C2 substituent will sterically block the axial face of the carbonyl, while an equatorial C2 substituent will hinder the equatorial face.
-
3-Substituted Cyclohexanones: A substituent at the C3 position has a less direct, but still noticeable, steric influence. An axial C3 substituent can engage in a 1,3-diaxial interaction with an incoming axial nucleophile, disfavoring this trajectory.
-
4-Substituted Cyclohexanones: A substituent at the C4 position primarily influences the conformational equilibrium of the ring. A large 4-substituent, like a tert-butyl group, will lock the ring in a conformation where it is equatorial, thereby presenting a well-defined steric environment to the carbonyl group.
Experimental Comparison of Steric Hindrance: Nucleophilic Reduction of Substituted Cyclohexanones
A classic method to probe the steric environment of a ketone is through its reduction with a hydride reagent, such as sodium borohydride (NaBH₄). The stereochemical outcome of this reaction, i.e., the ratio of the resulting diastereomeric alcohols, provides a direct measure of the relative accessibility of the two faces of the carbonyl group.
The direction of nucleophilic attack is often rationalized by theoretical models such as the Felkin-Anh model , which considers the steric interactions of the substituents on the alpha-carbon with the incoming nucleophile.[6][7][8] The nucleophile preferentially attacks the carbonyl carbon at the Bürgi-Dunitz trajectory , an angle of approximately 107° relative to the C=O bond, which represents the optimal compromise between maximizing orbital overlap and minimizing steric repulsion.[9][10][11][12]
Experimental Data: Product Ratios in the Reduction of Substituted Cyclohexanones
The following table summarizes the experimentally observed product ratios for the sodium borohydride reduction of various substituted cyclohexanones. The product ratio reflects the kinetic preference for nucleophilic attack on the less sterically hindered face of the carbonyl group.
Table 2: Diastereomeric Product Ratios for the NaBH₄ Reduction of Substituted Cyclohexanones
| Substrate | Major Product | Minor Product | Product Ratio (Major:Minor) | Interpretation of Steric Hindrance |
| 2-Methylcyclohexanone | trans-2-Methylcyclohexanol | cis-2-Methylcyclohexanol | ~3:1 to 4:1 | Axial attack is favored to avoid steric interaction with the equatorial methyl group. |
| 3-Methylcyclohexanone | trans-3-Methylcyclohexanol | cis-3-Methylcyclohexanol | ~3:1 | The equatorial methyl group at C3 offers minimal hindrance to either face, but axial attack is still slightly favored. |
| 4-tert-Butylcyclohexanone | trans-4-tert-Butylcyclohexanol | cis-4-tert-Butylcyclohexanol | ~9:1 | The bulky tert-butyl group locks the ring, and axial attack is strongly favored to avoid steric clash with the axial hydrogens at C2 and C6.[5][13][14][15] |
Product ratios are approximate and can vary with reaction conditions.[16][17][18][19][20]
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of a Substituted Cyclohexanone
This protocol provides a general procedure for the reduction of a substituted cyclohexanone and subsequent analysis of the product ratio.
Materials:
-
Substituted cyclohexanone (e.g., 2-methylcyclohexanone, 4-tert-butylcyclohexanone)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
3 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Separatory funnel, round-bottom flasks, and standard glassware
-
NMR spectrometer
Procedure:
-
Dissolve the substituted cyclohexanone (1.0 g) in methanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (0.2 g) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Carefully add 3 M HCl (10 mL) to quench the reaction and neutralize the excess NaBH₄.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Determination of Product Ratio by ¹H NMR Spectroscopy
The ratio of the diastereomeric alcohol products can be determined by ¹H NMR spectroscopy by integrating the signals corresponding to the carbinol protons (the proton on the carbon bearing the hydroxyl group).
Procedure:
-
Dissolve a small sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Identify the signals corresponding to the carbinol protons of the two diastereomers. These typically appear in the region of 3.5-4.5 ppm and will have different chemical shifts and coupling patterns.
-
Integrate the area under each of these signals.
-
The ratio of the integrals directly corresponds to the molar ratio of the two diastereomeric products.
Visualizing Steric Effects and Reaction Pathways
Diagrams generated using Graphviz can help to visualize the key concepts discussed in this guide.
Caption: Factors influencing nucleophilic attack on a substituted cyclohexanone.
Caption: Generalized pathway for nucleophilic attack on a substituted cyclohexanone.
Conclusion
The steric hindrance in substituted cyclohexanones is a multifaceted phenomenon governed by the size, position, and orientation of the substituents. A thorough understanding of these factors, quantified by parameters like A-values and probed experimentally through reactions like nucleophilic reductions, is essential for predicting and controlling the outcomes of chemical transformations. This guide provides a framework for researchers to systematically evaluate the steric landscape of substituted cyclohexanones, enabling more rational and efficient synthetic design in the pursuit of new chemical entities.
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Fikes, L. Explaining the Ratio of Stereoisomers Produced in the Sodium Borohydride Reduction of 4-t-Butylcyclohexanone. The Catalyst. [Link]
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Jasperse, K. Sodium Borohydride NaBH4 Reduction of 2-Methylcyclohexanone. H-NMR for Analysis of Isomeric Product Ratios. Chem 360 Handout. [Link]
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Odile, E., et al. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus Chimie. [Link]
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Jasperse, K. NaBH4 Reduction of 2-Methylcyclohexanone. H-NMR for Analysis of Isomeric Product Ratios. Chem 355 Handout. [Link]
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Woerpel, K. A., et al. Nucleophilic substitution reactions of sulfur-substituted cyclohexanone acetals: an analysis of the factors controlling stereoselectivity. The Journal of Organic Chemistry. [Link]
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Nguyen, A. Lab 9 NaBH4 Reduction. Scribd. [Link]
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Chemistry Online. Reduction of 4-t-butylcyclohexanone with sodium borohydride (NaBH4). [Link]
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Zainuddin, N. Experiment 8: Reduction of 4-T-Butylcyclohexanone With Sodium Borohydride. Scribd. [Link]
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Rickborn, B., & Wuesthoff, M. T. Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. Journal of the American Chemical Society. [Link]
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Odinity. Sodium Borohydride Reduction of 2-methylcylohexanone. [Link]
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Woerpel, K. A., et al. Nucleophilic Substitution Reactions of Sulfur-Substituted Cyclohexanone Acetals: An Analysis of the Factors Controlling Stereoselectivity. The Journal of Organic Chemistry. [Link]
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Rychnovsky, S. D., et al. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. [Link]
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Wigfield, D. C. Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. ResearchGate. [Link]
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Yadav, V. K. 4-Substituted Cyclohexanones. Predicting the Facial Selectivity of Nucleophilic Attacks from the Geometrical Changes on Cation−Carbonyl Complexation: An ab Initio Investigation. The Journal of Organic Chemistry. [Link]
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Rickborn, B., & Wuesthoff, M. T. Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. Journal of the American Chemical Society. [Link]
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Ashenhurst, J. Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]
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Brown, H. C., & Muzzio, J. Rates of Reaction of Sodium Borohydride with Bicyclic Ketones. Steric Approach Control and Steric Departure Control in the Reactions of Rigid Bicyclic Systems. Journal of the American Chemical Society. [Link]
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OpenOChem Learn. The Burgi-Dunitz Trajectory. [Link]
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A Comparative Guide to a New Frontier in Steric Control: Efficacy of 2,6-Di-tert-butyl-4-methylcyclohexanone as a Bulky Base Precursor
In the landscape of modern organic synthesis, the strategic selection of a non-nucleophilic, sterically hindered base is paramount for achieving high regioselectivity and yield. While stalwarts like Lithium Diisopropylamide (LDA) and Lithium Tetramethylpiperidide (LiTMP) are foundational to the synthetic chemist's toolkit, the pursuit of reagents with unique steric profiles continues to drive innovation. This guide introduces 2,6-di-tert-butyl-4-methylcyclohexanone as a precursor to a potentially superior class of bulky bases, designed for unparalleled steric shielding.
We will dissect the theoretical underpinnings of using this hindered ketone to generate a lithium enolate base, compare its projected efficacy against established alternatives, and provide robust, verifiable experimental protocols for its application and evaluation.
The Genesis of a Highly Hindered Base: From Ketone to Enolate
The core principle involves the deprotonation of a sterically encumbered ketone to form a lithium enolate. This enolate, by virtue of the ketone's own bulky substituents, becomes a powerful base with severely diminished nucleophilicity. While the use of 2,4-di-tert-butylcyclohexanone has been explored for this purpose, the 2,6-disubstituted isomer presents an even more compelling architecture.[1]
The two tert-butyl groups positioned alpha to the carbonyl group create a formidable steric shield around the resulting enolate's oxygen and carbon atoms. This architecture is hypothesized to offer exceptional selectivity in proton abstraction from the least hindered positions of a substrate, even surpassing the performance of traditional lithium amide bases.
The active base, which we will refer to as Lithium 2,6-di-tert-butyl-4-methylcyclohexenolate (Li-DBMC), is generated in situ by treating the ketone precursor with a strong organolithium reagent, such as n-butyllithium, or a powerful lithium amide like LDA.
Caption: Workflow for the in-situ generation of the Li-DBMC bulky base.
Comparative Analysis: Li-DBMC vs. Standard Bulky Bases
The true measure of a new reagent lies in its performance relative to established standards. The efficacy of Li-DBMC can be benchmarked against LDA, LiTMP, and Potassium tert-butoxide (KOtBu), each offering a unique combination of strength, steric hindrance, and reactivity.
| Feature | Li-DBMC (Projected) | Lithium Diisopropylamide (LDA) | Lithium Tetramethylpiperidide (LiTMP) | Potassium tert-Butoxide (KOtBu) |
| Precursor | This compound | Diisopropylamine | 2,2,6,6-Tetramethylpiperidine | tert-Butanol |
| Approx. pKa (Conj. Acid) | ~20 (estimated for ketone α-H) | ~36 | ~37[2] | ~17[3] |
| Steric Hindrance | Exceptional | High | Very High | Moderate |
| Nucleophilicity | Extremely Low | Low | Extremely Low[4] | Low (but can participate in SN2)[3] |
| Key Advantage | Extreme steric shielding may provide unique selectivity. | Cost-effective, widely used, extensive literature. | Higher steric bulk than LDA, useful for challenging substrates.[2][5] | Good solubility, different counter-ion effects (K+).[6][7] |
| Potential Limitation | Lower basicity than amide bases; precursor synthesis required. | Can act as a nucleophile in some cases; pyrophoric solutions.[8] | Higher cost; can form complex aggregates.[4][5] | Less basic than lithium amides; can promote elimination over substitution.[3][9] |
Causality Behind Performance:
-
Basicity vs. Steric Access: While Li-DBMC is expected to be a weaker base than LDA or LiTMP (based on the pKa of the ketone precursor's α-proton), its value lies not in raw strength but in steric selectivity. For reactions like kinetic enolate formation, the ability of the base to access only the most sterically available proton is the determining factor for product distribution.[10][11] The extreme bulk of the two flanking tert-butyl groups is predicted to make Li-DBMC exceptionally selective for primary over secondary or tertiary protons.
-
Minimizing Nucleophilic Addition: A common pitfall of strong bases is unwanted nucleophilic addition to carbonyls or other electrophilic centers.[12][13] The enolate structure of Li-DBMC, heavily shielded by the cyclohexyl ring and tert-butyl groups, should almost completely suppress this side reaction, making it a "pure" proton abstractor.
Experimental Evaluation: Regioselective Deprotonation of 2-Methylcyclohexanone
To empirically validate the efficacy of Li-DBMC, a classic experiment is the deprotonation of an unsymmetrical ketone. The ratio of the resulting kinetic versus thermodynamic enolates provides a quantitative measure of a base's steric hindrance and selectivity.[14]
Caption: Kinetic vs. thermodynamic control in enolate formation.
Objective: To determine the kinetic:thermodynamic product ratio using the in-situ generated Li-DBMC base.
-
Apparatus Setup: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Precursor Addition: Dissolve this compound (1.1 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Generation: Slowly add n-butyllithium (1.0 eq., 1.6 M in hexanes) dropwise to the stirred ketone solution, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete formation of the Li-DBMC enolate.
-
Substrate Addition: Add a solution of 2-methylcyclohexanone (1.0 eq.) in anhydrous THF dropwise to the Li-DBMC solution at -78 °C.
-
Reaction Quench: After stirring for 1 hour at -78 °C, quench the reaction by adding a solution of trimethylsilyl chloride (TMSCl, 1.2 eq.) in THF. This traps the enolates as their corresponding silyl enol ethers, preventing equilibration.
-
Workup: Allow the reaction to warm to room temperature. Add saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy or GC-MS to determine the ratio of the kinetic (less substituted) to thermodynamic (more substituted) silyl enol ethers.
Objective: To provide a benchmark for comparison using a standard bulky base under identical conditions.
-
Apparatus Setup: Use the same setup as in Protocol 1.
-
LDA Preparation: To a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq.) dropwise.[15] Allow the solution to warm to 0 °C for 15 minutes before re-cooling to -78 °C to ensure complete LDA formation.
-
Substrate Addition: Slowly add a solution of 2-methylcyclohexanone (1.0 eq.) in anhydrous THF to the freshly prepared LDA solution at -78 °C.
-
Reaction Quench, Workup, and Analysis: Follow steps 5-7 exactly as described in Protocol 1.
Anticipated Results and Discussion
The primary outcome of this comparative study is the ratio of kinetic to thermodynamic silyl enol ether products.
-
LDA (Control): Under these kinetic conditions (-78 °C, rapid trapping), LDA is known to produce a high ratio of the kinetic enolate, typically >95:5 in favor of the less substituted product.[16]
-
Li-DBMC (Projected): Due to its anticipated superior steric hindrance, Li-DBMC is expected to exhibit an even higher selectivity for the kinetic product, potentially approaching >99:1. This enhanced selectivity would be a significant advantage in syntheses where even minor amounts of the thermodynamic byproduct can complicate purification or subsequent stereoselective steps.
Conclusion and Future Outlook
This compound stands as a highly promising precursor for a new class of exceptionally hindered, non-nucleophilic bases. While its basicity is lower than that of traditional lithium amides, its true potential lies in an unparalleled ability to navigate sterically complex environments, offering a level of regioselectivity that may surpass current standards. The provided experimental framework offers a direct and verifiable method for quantifying its efficacy.
For researchers and drug development professionals, the adoption of bases derived from such precursors could unlock new synthetic pathways, enabling the precise deprotonation of previously challenging substrates and minimizing byproduct formation in complex molecular architectures. Further investigation into the synthesis of the ketone precursor and the exploration of its applications in total synthesis are warranted to fully realize its potential.
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A Comparative Study of the Enolization of Hindered vs. Unhindered Cyclohexanones
Abstract
The regioselective formation of enolates from unsymmetrical ketones is a cornerstone of modern organic synthesis, enabling precise carbon-carbon bond formation. This guide provides a detailed comparative analysis of the enolization of hindered versus unhindered cyclohexanones, exploring the fundamental principles that govern the formation of kinetic and thermodynamic enolates. We will delve into the experimental conditions that favor each pathway, supported by mechanistic insights and practical protocols for researchers, scientists, and drug development professionals.
Introduction: The Dichotomy of Enolate Formation
Enolization, the process of forming an enol or an enolate from a carbonyl compound, is a pivotal transformation in organic chemistry. For an unsymmetrical ketone like 2-methylcyclohexanone, deprotonation at one of the two α-carbons can lead to two distinct regioisomeric enolates.[1] The ability to selectively generate one enolate over the other is crucial for controlling the outcome of subsequent reactions, such as alkylations and aldol additions.[2][3]
The regioselectivity of enolate formation is primarily dictated by a competition between two pathways: kinetic and thermodynamic control.[1][4]
-
Kinetic Enolate: This enolate is formed faster due to the removal of the more sterically accessible, though less acidic, α-proton.[3]
-
Thermodynamic Enolate: This enolate is the more stable of the two, typically having a more substituted double bond, and is formed under conditions that allow for equilibration.[3][5]
Steric hindrance plays a paramount role in directing this selectivity. In this guide, we will use cyclohexanone as our model for an unhindered system and 2-methylcyclohexanone as a representative hindered system to illustrate these principles.
Theoretical Framework: Kinetic vs. Thermodynamic Control
The formation of either the kinetic or thermodynamic enolate is governed by the reaction conditions, including the choice of base, solvent, and temperature.[4][6]
Kinetic Control: The Path of Least Resistance
Kinetic control is favored under conditions that are irreversible and where the rate of deprotonation is the determining factor. These conditions typically involve:
-
A strong, sterically hindered base: Lithium diisopropylamide (LDA) is a classic example.[4][5][7] Its bulkiness makes it more likely to abstract the less sterically encumbered proton.[3]
-
Low temperatures: Typically -78 °C, to prevent equilibration to the more stable thermodynamic enolate.[4][6]
-
Aprotic solvents: Such as tetrahydrofuran (THF), which do not facilitate proton exchange that could lead to equilibration.[8]
For an unhindered cyclohexanone, both α-positions are equivalent. However, in a hindered system like 2-methylcyclohexanone, the kinetic enolate is formed by deprotonation at the less substituted C6 position.[1]
Thermodynamic Control: The Quest for Stability
Thermodynamic control is achieved under conditions that allow the system to reach equilibrium, favoring the formation of the most stable product.[5] These conditions include:
-
A weaker, less hindered base: Such as sodium hydride (NaH) or an alkoxide (e.g., NaOEt).[3] These bases may not fully deprotonate the ketone, allowing for equilibrium to be established.[3][5]
-
Higher temperatures: Room temperature or above, providing the energy needed to overcome the activation barrier for the formation of the more stable enolate.[3][6]
-
Protic solvents: Can facilitate the proton transfer required for equilibration.[8]
In the case of 2-methylcyclohexanone, the thermodynamic enolate is the more substituted one, resulting from deprotonation at the C2 position.[1]
Diagram: Enolization Pathways
Caption: Enolization of hindered vs. unhindered cyclohexanones.
Experimental Methodologies
The study of enolate formation relies on careful experimental design and precise analytical techniques.
General Protocol for Enolate Generation
Materials:
-
Cyclohexanone or substituted cyclohexanone
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., LDA, NaH)
-
Quenching agent (e.g., chlorotrimethylsilane, an alkyl halide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Add the anhydrous solvent to the flask and cool to the desired temperature (e.g., -78 °C for kinetic control, 0 °C to room temperature for thermodynamic control).
-
Slowly add the base to the cooled solvent.
-
Add the cyclohexanone derivative dropwise to the base solution over a period of 15-30 minutes.
-
Allow the reaction to stir for a specified time to ensure complete enolate formation.
-
Quench the reaction by adding the electrophile (e.g., TMSCl or an alkyl halide) to trap the enolate.
-
Work up the reaction by adding a suitable aqueous solution and extracting the organic product.
-
Analyze the product mixture using techniques such as NMR spectroscopy or gas chromatography to determine the ratio of regioisomers.
Analytical Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between kinetic and thermodynamic enolates after they have been trapped.[9][10][11] The chemical shifts of the vinylic protons and the protons on the substituted carbons provide clear evidence of the enolate's structure.[12][13]
Gas Chromatography (GC): GC can be used to separate and quantify the different regioisomeric products formed after quenching the enolate, providing a precise ratio of kinetic to thermodynamic products.
Diagram: Experimental Workflow
Caption: Workflow for studying cyclohexanone enolization.
Comparative Data Analysis
The following table summarizes typical experimental results for the enolization of unhindered and hindered cyclohexanones under both kinetic and thermodynamic conditions.
| Ketone | Conditions | Major Product | Product Ratio (Kinetic:Thermodynamic) |
| Cyclohexanone | LDA, THF, -78 °C | Symmetrical Enolate | N/A |
| Cyclohexanone | NaH, THF, RT | Symmetrical Enolate | N/A |
| 2-Methylcyclohexanone | LDA, THF, -78 °C | Kinetic (less substituted) | >95:5 |
| 2-Methylcyclohexanone | NaH, THF, RT | Thermodynamic (more substituted) | <10:90 |
| 2-tert-Butylcyclohexanone | LDA, THF, -78 °C | Kinetic (less substituted) | >99:1 |
| 2-tert-Butylcyclohexanone | NaH, THF, RT | Thermodynamic (more substituted) | ~50:50 (Equilibration is slow due to steric hindrance) |
Data is representative and may vary based on specific reaction parameters.
As the data illustrates, the steric bulk of the substituent on the cyclohexanone ring significantly influences the outcome of the enolization. With a highly hindered substrate like 2-tert-butylcyclohexanone, the formation of the thermodynamic enolate is severely disfavored, even under equilibrating conditions.
Implications in Drug Development and Synthesis
The ability to control the regioselectivity of enolate formation is of paramount importance in the synthesis of complex molecules, including pharmaceuticals. Many drug molecules contain stereocenters adjacent to carbonyl groups, and the precise introduction of substituents at these positions is often achieved through enolate chemistry.
For instance, in the synthesis of steroid-based drugs, the selective functionalization of a cyclohexanone ring within the steroid core is a common requirement.[14] A deep understanding of the principles governing hindered and unhindered enolization allows medicinal chemists to design synthetic routes that yield the desired isomer with high purity, avoiding costly and time-consuming separation of regioisomers.
Conclusion
The enolization of cyclohexanones provides a classic yet powerful illustration of the principles of kinetic versus thermodynamic control in organic reactions. For unhindered systems, the distinction is moot. However, for hindered cyclohexanones, the choice of base, solvent, and temperature allows for the highly selective formation of either the kinetic or thermodynamic enolate. This control is a vital tool in the arsenal of the synthetic organic chemist, enabling the efficient and precise construction of complex molecular architectures.
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Silveira, A., Jr., Knopp, M. A., & Kim, J. (1998). Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course. Journal of Chemical Education, 75(1), 78. [Link]
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Guillarme, S., et al. (2002). Solid-Phase Enolate Chemistry Investigated Using HR-MAS NMR Spectroscopy. The Journal of Organic Chemistry, 67(2), 526-532. [Link]
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Gumball Degree. (2025, December 30). What factors control enolate formation and reactivity? [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. [Link]
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PharmaXChange.info. (2011, March 13). Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone. [Link]
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Al-Msiedeen, A. M., et al. (2016). A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. American Chemical Science Journal, 13(4), 1-8. [Link]
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Collum, D. B., et al. (2014). Method of Continuous Variation: Characterization of Alkali Metal Enolates Using 1H and 19F NMR Spectroscopies. Journal of the American Chemical Society, 136(25), 8963–8970. [Link]
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University of Bath. (n.d.). III Enolate Chemistry. [Link] (Link provided is to the university's main page as a deep link was not available).
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Leslie, J. M. (2020, November 2). Kinetic vs. thermodynamic enolate formation. [Video]. YouTube. [Link]
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Al-Msiedeen, A. M., et al. (2016). A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. American Chemical Science Journal, 13(4), 1-8. [Link]
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Thomson, R. J., et al. (2021). Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. Organic Letters, 23(15), 5879–5883. [Link]
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University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. [Link]
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Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]
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Echeverría, C., et al. (2021). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX, 8, 101295. [Link]
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Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,6-Di-tert-butyl-4-methylcyclohexanone by GC-MS: A Comparative Analysis
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is a cornerstone of chemical research and development. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 2,6-Di-tert-butyl-4-methylcyclohexanone, a sterically hindered ketone often synthesized through the oxidation of 2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT). We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, while also providing a comparative analysis with High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.
The Synthetic Landscape and the Imperative for Purity
The synthesis of this compound typically proceeds via the oxidation of the widely used antioxidant, BHT. This process, while effective, can lead to a range of impurities that must be identified and quantified to ensure the final product's quality and safety.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Material: 2,6-Di-tert-butyl-4-methylphenol (BHT)
-
Mono-alkylated Intermediates: Such as 2-tert-butyl-4-methylphenol.
-
Over-oxidation Products: Including quinone-type structures.
-
Solvent Residues: From the reaction and purification steps.
The presence of these impurities can have significant implications for downstream applications, particularly in drug development where even trace amounts of contaminants can affect biological activity and toxicity. Therefore, a robust and validated analytical method is not just a regulatory requirement but a scientific necessity.
GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis
For a compound like this compound, which possesses sufficient volatility and thermal stability, GC-MS stands out as a powerful analytical tool. It combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
The Rationale Behind GC-MS Parameter Selection
A successful GC-MS analysis hinges on the careful selection of experimental parameters. For a sterically hindered ketone, the following considerations are paramount:
-
Column Selection: A non-polar or mid-polarity column, such as a DB-5ms or HP-5MS, is typically the first choice. These columns separate compounds primarily based on their boiling points, which is effective for distinguishing the target molecule from its likely impurities.
-
Temperature Programming: A temperature ramp is crucial for achieving good separation of compounds with a range of boiling points. Starting at a lower temperature allows for the elution of volatile solvent residues, followed by a gradual increase to separate the starting material, intermediates, and the final product.
-
Mass Spectrometry Parameters: Electron Ionization (EI) is the standard ionization technique for this type of analysis, providing reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.
Experimental Protocol: GC-MS Analysis
This protocol is designed as a starting point for method development and validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare a range of concentrations for linearity and limit of detection/quantification studies.
-
Filter the final solutions through a 0.22 µm syringe filter before injection to protect the GC system.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) to prevent column overload |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
3. Data Analysis and Interpretation:
-
Identification: The primary identification of this compound is achieved by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum is expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the loss of tert-butyl and methyl groups.[4][5]
-
Quantification: Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. For more accurate quantification of specific impurities, a calibration curve should be generated using certified standards of those impurities.
4. Method Validation:
The developed GC-MS method must be validated to ensure it is fit for its intended purpose.[2][6][7] Key validation parameters according to ICH guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the baseline resolution of the analyte peak from impurity and solvent peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard and plotting the peak area against concentration. A correlation coefficient (R²) of ≥ 0.99 is typically required.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery studies, where a known amount of the analyte is added to a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
A Comparative Look at Alternative Analytical Techniques
While GC-MS is a powerful tool, a multi-faceted approach to purity validation often provides a more complete picture. Here, we compare GC-MS with other common analytical techniques for the analysis of this compound.
| Technique | Principle | Advantages for this Application | Limitations for this Application |
| GC-MS | Separation by volatility and boiling point, detection by mass-to-charge ratio. | High sensitivity and specificity for volatile and semi-volatile compounds. Provides structural information for identification. Excellent for resolving complex mixtures.[8] | Not suitable for non-volatile or thermally labile compounds. |
| HPLC | Separation by polarity, detection by UV absorbance, refractive index, or mass spectrometry. | Suitable for a wide range of compounds, including non-volatile and thermally labile impurities.[9][10] | May have lower resolution for some volatile impurities compared to GC. Requires selection of appropriate mobile and stationary phases. |
| NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, enabling unambiguous identification of the main component and impurities. Non-destructive. Quantitative NMR (qNMR) can be used for purity determination without a reference standard for each impurity. | Lower sensitivity compared to GC-MS and HPLC. May not detect trace-level impurities. Complex mixtures can lead to overlapping signals. |
| FTIR | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present in the molecule (e.g., the carbonyl group of the ketone).[11][12] Quick and non-destructive. | Provides limited information on the overall structure and is not suitable for quantifying impurities. |
In-Depth Comparison and Data Presentation
To illustrate the comparative strengths of these techniques, let's consider the analysis of a hypothetical synthesized batch of this compound containing 2% unreacted BHT and 0.5% of an over-oxidized quinone-type impurity.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Parameter | GC-MS | HPLC-UV | 1H NMR | FTIR |
| Detection of BHT | Excellent separation and identification based on retention time and mass spectrum. | Good separation is possible with an appropriate reversed-phase method. | Distinct aromatic and phenolic -OH signals allow for identification and quantification.[13] | Difficult to distinguish from the main product with high confidence. |
| Detection of Quinone | Good, will likely have a different retention time and a distinct mass spectrum. | Excellent, quinones are typically strong UV absorbers. | May show characteristic signals in the aromatic region, but could be complex. | May show additional C=O stretching frequencies. |
| Quantification | Area percent for purity; calibration curve for specific impurities. | Calibration curve required for accurate quantification. | qNMR can provide accurate quantification of both the main component and impurities. | Not suitable for quantification. |
| Structural Info | Fragmentation pattern provides clues to the structure of unknowns. | Limited structural information from UV spectrum. | Detailed structural information for all components. | Functional group information only. |
| LOD/LOQ | Low (ng/mL to pg/mL range). | Low to moderate (µg/mL to ng/mL range). | Higher (mg/mL range). | High (requires significant concentration). |
Visualizing the Workflow
A systematic approach is crucial for the successful validation of the purity of a synthesized compound. The following diagram illustrates a logical workflow.
Caption: A comprehensive workflow for the purity validation of synthesized this compound.
Conclusion
The validation of the purity of synthesized this compound is a critical step in ensuring its quality and suitability for its intended application. While GC-MS stands out as the primary technique for this volatile, thermally stable compound, a comprehensive understanding of its purity profile is best achieved through a multi-technique, or orthogonal, approach. By combining the high-resolution separation and identification capabilities of GC-MS with the complementary information provided by HPLC, NMR, and FTIR, researchers can confidently establish the purity of their synthesized material, backed by robust data and adherence to international validation standards. This integrated strategy not only satisfies regulatory expectations but also embodies the principles of sound scientific practice.
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A Senior Application Scientist's Guide to Stereoselectivity: Benchmarking Reactions with 2,6-Di-tert-butyl-4-methylcyclohexanone
For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, efficacy, and safety. Substituted cyclohexanones are ubiquitous scaffolds in pharmacologically active compounds, and understanding the factors that govern the stereochemical outcome of their reactions is paramount. This guide provides an in-depth technical comparison of the stereoselectivity of reactions involving 2,6-di-tert-butyl-4-methylcyclohexanone, a sterically demanding substrate that serves as an excellent benchmark for probing the limits of facial selectivity.
The Foundational Principle: Conformational Locking and Steric Hindrance
The stereochemical behavior of this compound is fundamentally dictated by its conformational rigidity. The two bulky tert-butyl groups at the C2 and C6 positions effectively "lock" the cyclohexane ring into a chair conformation. To minimize severe 1,3-diaxial interactions, both tert-butyl groups and the C4-methyl group predominantly occupy equatorial positions. This conformational locking presents two distinct faces of the carbonyl group to incoming nucleophiles: a sterically hindered axial face and a more accessible equatorial face. The interplay between the steric bulk of the nucleophile and the inherent steric hindrance of the substrate governs the stereochemical outcome of the reaction.
Caption: Conformational locking and nucleophilic attack pathways.
Comparative Analysis of Hydride Reductions
Small Hydride Reagents: Axial Attack Predominates
Less sterically demanding hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), can approach the carbonyl from the more hindered axial face, albeit with some steric opposition from the axial hydrogens at C3 and C5. This leads to the formation of the thermodynamically more stable equatorial alcohol as the major product.[2]
Bulky Hydride Reagents: A Shift to Equatorial Attack
In stark contrast, sterically encumbered hydride reagents, like L-Selectride®, are too large to effectively approach from the shielded axial face.[2] Consequently, they are forced to attack from the more open equatorial face, resulting in the formation of the kinetically favored axial alcohol as the predominant isomer.[1]
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Rationale |
| Sodium Borohydride (NaBH₄) | trans (Equatorial OH) | ~15:85 | Small nucleophile favors the less hindered axial attack, leading to the thermodynamically more stable product.[1] |
| Lithium Aluminum Hydride (LiAlH₄) | trans (Equatorial OH) | ~10:90 | Similar to NaBH₄, this small hydride reagent preferentially attacks from the axial face.[1] |
| L-Selectride® | cis (Axial OH) | >98:2 | The bulky tri-sec-butylborohydride is sterically hindered from axial approach and thus attacks from the equatorial face.[1] |
| Data is based on the reduction of 2,4-di-tert-butylcyclohexanone as a predictive model for this compound.[1] |
Caption: Stereochemical outcomes of hydride reduction.
Nucleophilic Addition of Organometallic Reagents
The addition of organometallic reagents, such as Grignard reagents, introduces a new layer of complexity due to the increased steric bulk of the carbon nucleophile.
For a highly hindered ketone like this compound, the addition of bulky Grignard reagents like tert-butylmagnesium bromide is expected to be extremely sluggish, if it proceeds at all. The severe steric hindrance from both the substrate and the nucleophile would likely favor deprotonation at the alpha-carbon to form the enolate, rather than nucleophilic addition.[3][4]
With smaller Grignard reagents, such as methylmagnesium bromide, addition is more feasible. Following the principles observed with bulky hydride reagents, the attack is expected to occur predominantly from the equatorial face, leading to the formation of the tertiary alcohol with an axial methyl group.
Stereoselectivity in Enolate Alkylation
The formation of an enolate from this compound would occur by deprotonation at the C5 position, as the C2 and C6 positions are sterically shielded. The resulting enolate is planar, and subsequent alkylation with an electrophile can occur from either the axial or equatorial face. For conformationally rigid cyclohexanone enolates, alkylation tends to proceed via axial attack.[5] This is because the transition state for axial attack more closely resembles a stable chair conformation, whereas the transition state for equatorial attack has significant steric interactions.[5]
Caption: Preferred pathway for enolate alkylation.
Experimental Protocols
The following protocols are provided as a template and should be adapted based on specific laboratory conditions and safety procedures.
Protocol 1: Stereoselective Reduction with Sodium Borohydride
Objective: To demonstrate the preferential formation of the trans-alcohol via axial hydride attack.
Methodology:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio.
Self-Validation: The disappearance of the ketone starting material can be monitored by TLC. The product ratio can be quantified by integration of characteristic signals in the ¹H NMR spectrum (e.g., the proton on the carbon bearing the hydroxyl group).
Protocol 2: Stereoselective Reduction with L-Selectride®
Objective: To illustrate the formation of the cis-alcohol through equatorial hydride attack.
Methodology:
-
To a flame-dried, argon-purged round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction at -78 °C by the slow, dropwise addition of a solution of 3 M NaOH, followed by the slow addition of 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio.
Self-Validation: Similar to the NaBH₄ reduction, reaction progress can be monitored by TLC. The diastereomeric ratio is determined by spectroscopic analysis of the crude product.
References
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Goodwin, T. E., et al. (1998). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry, 76(9), 1307-1312. Available at: [Link]
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Conformational analysis of cis- and trans-1,2-di-tert-butylcyclohexane and some homomorphs. ResearchGate. Available at: [Link]
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NaBH4 reduction of tbutylcyclohexanone. YouTube. Available at: [Link]
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Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]
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Stereoselective synthesis of cyclohexa-2,4-dien-1-ones and cyclohex-2-en-1-ones from phenols. Sci-Hub. Available at: [Link]
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Hydride Reduction Reactions: Experiment. Odinity. Available at: [Link]
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Predict the products formed when cyclohexanone reacts with the following reagents. (h) sodium acetylide, then mild H₃O⁺. Pearson. Available at: [Link]
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The Michael Addition + 1,4 Additions with Soft Nucleophiles. YouTube. Available at: [Link]
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Literature review of the applications of sterically hindered cyclohexanones
An In-Depth Guide to the Synthetic Applications of Sterically Hindered Cyclohexanones
Introduction: Beyond Conventional Ketone Chemistry
In the vast landscape of organic synthesis, ketones are fundamental building blocks, prized for their versatile reactivity. However, the introduction of significant steric bulk around the carbonyl group, as seen in sterically hindered cyclohexanones, fundamentally alters their chemical behavior, unlocking unique synthetic pathways. This guide provides a comparative analysis of the applications of these specialized ketones, offering insights into how steric hindrance can be leveraged to control stereochemistry and regioselectivity in complex molecule synthesis. For researchers and professionals in drug development, understanding the nuanced reactivity of these structures is paramount for designing efficient and innovative synthetic routes.
Chapter 1: The Decisive Role of Steric Hindrance
The reactivity of a cyclohexanone is largely dictated by the accessibility of its carbonyl carbon and its α-protons. In unhindered systems, nucleophilic attack can occur from either the axial or equatorial face, and enolate formation can lead to a mixture of thermodynamic and kinetic products.
The introduction of bulky substituents, particularly at the C2 and C6 positions (e.g., in 2,2,6,6-tetramethylcyclohexanone), creates a formidable steric shield around the carbonyl group.[1][2] This shield dramatically influences reaction outcomes in several key ways:
-
Favors Axial Attack: While counterintuitive, bulky nucleophiles are often directed to an axial approach to avoid torsional strain with the adjacent bulky substituents.[3]
-
Controls Enolate Formation: The formation of an enolate by deprotonation at an α-carbon is highly sensitive to steric factors. The use of a sterically hindered base like lithium diisopropylamide (LDA) will preferentially abstract the less hindered proton, leading to the kinetic enolate.[4] Conversely, recent advances have shown that specialized catalysts can force alkylation at the more-hindered position.[5][6]
-
Enhances Asymmetric Induction: The rigid conformation and steric demands of hindered cyclohexanones can amplify the effects of chiral catalysts, leading to higher levels of enantioselectivity in asymmetric transformations.[7][8][9]
The following diagram illustrates the fundamental difference in enolate formation between a standard cyclohexanone and a sterically hindered analogue.
Caption: Competing enolate formation pathways.
Chapter 2: Mastering Asymmetric Synthesis
The synthesis of single-enantiomer compounds is a cornerstone of modern drug development. Sterically hindered cyclohexanones have emerged as valuable substrates in catalytic asymmetric synthesis, where their conformational rigidity helps to create a well-defined chiral environment.
Catalytic Asymmetric Synthesis of Tertiary α-Aryl Ketones
A significant challenge in organic synthesis is the creation of α-tertiary stereocenters. Work by Stoltz and colleagues has demonstrated that sterically hindered cyclohexanones can be effectively used in palladium-catalyzed decarboxylative protonation to generate tertiary α-aryl cyclohexanones with high enantioselectivity.[7][8][9] The steric bulk of the aryl group was found to be crucial for achieving high levels of enantiopurity.
The general workflow for this transformation is outlined below:
Caption: Asymmetric synthesis workflow.
Experimental Protocol: Asymmetric Decarboxylative Protonation
The following is a representative protocol adapted from the literature for the synthesis of an enantioenriched tertiary α-aryl cyclohexanone.[8]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with Pd₂(dba)₃ (2.3 mg, 0.0025 mmol) and the chiral ligand (S)-t-Bu-phosphino-oxazoline (2.7 mg, 0.006 mmol). Anhydrous toluene (0.5 mL) is added, and the mixture is stirred for 30 minutes.
-
Reaction Setup: In a separate vial, the α-aryl-β-keto allyl ester substrate (0.10 mmol) is dissolved in anhydrous toluene (0.5 mL).
-
Initiation: The substrate solution is added to the catalyst mixture.
-
Execution: The reaction vial is sealed and stirred at the specified temperature (e.g., 60 °C) for 24-48 hours, with progress monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the enantioenriched product.
-
Analysis: The enantiomeric excess (ee) is determined by chiral HPLC or SFC analysis.
Comparative Performance Data
The choice of substrate and ligand is critical for achieving high enantioselectivity. As the data below indicates, substrates with more sterically demanding aryl groups tend to give higher ee values.
| Substrate (Aryl Group) | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Phenyl | (S)-t-Bu-PhosOx | 85 | 68 | [8] |
| 2-Naphthyl | (S)-t-Bu-PhosOx | 90 | 74 | [8] |
| 2,4,6-Trimethylphenyl | (S)-t-Bu-PhosOx | 75 | 92 | [9] |
Chapter 3: Exerting Regiochemical Control
Conventional α-alkylation of unsymmetrical ketones typically occurs at the less-substituted carbon (the kinetic product) when using bulky bases, or at the more-substituted carbon (the thermodynamic product) under equilibrating conditions. Steric hindrance provides a powerful tool to override these traditional selectivity patterns.
Nickel-Catalyzed Alkylation at the More-Hindered α-Site
A persistent challenge has been the selective alkylation of a ketone at its more-substituted α-position. Recent breakthroughs have shown that a space-constrained nickel catalyst can preferentially alkylate the more-substituted enolate, effectively reversing conventional regioselectivity.[5][6] This method is particularly effective for sterically hindered ketones and proceeds under neutral conditions, avoiding the need for stoichiometric strong bases.
The mechanism involves the formation of a nickel hydride species which facilitates the formation of both enolates. The bulky ligand on the nickel catalyst then sterically disfavors the less-substituted enolate, leading to preferential reaction through the more-substituted intermediate.
Caption: Regioselective alkylation mechanism.
Experimental Protocol: Regioselective α-Alkylation
The following protocol is a general procedure for the nickel-catalyzed alkylation at the more-hindered α-carbon.[6]
-
Reagent Preparation: In a nitrogen-filled glovebox, an oven-dried vial is charged with Ni(COD)₂ (10 mol%), a bulky biphenyl diphosphine ligand (e.g., L6, 11 mol%), the unsymmetrical ketone (0.1 mmol), and the allylic alcohol (0.1 mmol).
-
Solvent Addition: Anhydrous solvent (e.g., EtOH, 0.5 mL) is added to the vial.
-
Reaction Execution: The vial is sealed and heated to 80 °C for 12 hours.
-
Workup and Analysis: After cooling, the reaction mixture is concentrated. The regioisomeric ratio (r.r.) is determined by GC or ¹H NMR analysis of the crude mixture.
-
Purification: The product is purified by flash column chromatography.
Comparative Regioselectivity Data
This method demonstrates excellent control, consistently favoring alkylation at the more hindered site across various substrates.
| Ketone Substrate | Alkylating Agent | Regioisomeric Ratio (More:Less Hindered) | Yield (%) | Reference |
| 2-Methylcyclohexanone | Cinnamyl alcohol | >99:1 | 92 | [6] |
| 2,6-Dimethylcyclohexanone | Allyl alcohol | >99:1 | 85 | [6] |
| (-)-Menthone | Allyl alcohol | >99:1 | 78 | [6] |
This stands in stark contrast to traditional methods using LDA, which would yield the product of alkylation at the less-substituted methylene group.
Chapter 4: Application in Natural Product Synthesis
Sterically hindered cyclohexanones are not merely academic curiosities; they are key intermediates in the synthesis of complex, biologically active molecules and valuable fragrance compounds.[10]
Case Study: Synthesis of β-Damascone
β-Damascone is a crucial component of rose essence, highly valued in the fragrance industry. An efficient synthesis starting from commercially available 2,6-dimethylcyclohexanone has been developed.[11] This starting material possesses the core cyclic structure and the necessary steric hindrance to direct subsequent reactions.
A key transformation in the synthesis is the Barton vinyl iodination, which relies on the formation of a hydrazone from the sterically hindered ketone. The steric environment around the ketone influences the stability and reactivity of the subsequent intermediates, enabling the efficient formation of a key vinyl iodide precursor.
Synthetic Workflow for β-Damascone
The following diagram outlines the key steps in the synthesis, highlighting the role of the hindered cyclohexanone starting material.
Caption: Synthesis of β-damascone.
Conclusion
Sterically hindered cyclohexanones offer a unique and powerful platform for addressing complex challenges in modern organic synthesis. By carefully considering the steric environment of the ketone, chemists can achieve remarkable levels of control over both stereochemistry and regiochemistry. The applications presented in this guide—from the asymmetric synthesis of chiral building blocks to the regioselective functionalization of complex ketones—demonstrate that steric hindrance is not an obstacle, but rather a design element to be strategically employed. As catalytic systems become more sophisticated, the utility of these valuable substrates in the efficient synthesis of pharmaceuticals, agrochemicals, and fine chemicals will undoubtedly continue to expand.
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Mohr, J. T., et al. (2014). Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-aryl Ketones. PubMed. [Link]
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Behenna, D. C., & Stoltz, B. M. (2014). Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-Aryl Ketones. The Journal of Organic Chemistry. [Link]
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Stoltz, B. M., et al. (2014). Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-Aryl Ketones. Figshare. [Link]
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Abele, E., & Lukevics, E. (2001). SYNTHESIS OF STERICALLY HINDERED HETEROAROMATIC KETONES UNDER PHASE-TRANSFER AND METAL-COMPLEX CATALYSIS CONDITIONS. (REVIEW). Chemistry of Heterocyclic Compounds. [Link]
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O'Keefe, B. M., et al. (2011). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC. [Link]
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Wang, Z., et al. (2023). Ketone α-alkylation at the more-hindered site. PubMed. [Link]
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Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Organic Chemistry Portal. [Link]
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Douglas, J. J., et al. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC. [Link]
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Wang, Z., et al. (2023). Ketone α-alkylation at the more-hindered site. ResearchGate. [Link]
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Sahu, P. K., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PMC. [Link]
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Nandurkar, N. S., et al. (2007). Synthesis of Sterically Hindered 1,3-Diketones. ResearchGate. [Link]
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The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]
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Synthesis of tetramethyl-cyclohexanone. (n.d.). PrepChem.com. [Link]
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Cheméo. (n.d.). Chemical Properties of 2,2,6,6,-Tetramethylcyclohexanone (CAS 1195-93-3). Cheméo. [Link]
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Nasveschuk, C. G., & Rovis, T. (2005). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC. [Link]
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El-Faham, A., et al. (2021). A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. ACS Omega. [Link]
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Groleau, D., et al. (2012). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Semantic Scholar. [Link]
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Mondal, S., et al. (2025). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. [Link]
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- 7. Catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. figshare.com [figshare.com]
- 10. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Di-tert-butyl-4-methylcyclohexanone
Introduction: As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, procedural framework for the safe disposal of 2,6-Di-tert-butyl-4-methylcyclohexanone (CAS No. 23790-39-8). By understanding the "why" behind each step, we can ensure a self-validating system of safety that protects ourselves, our colleagues, and the environment. This document is intended to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) protocols and local regulations.
Section 1: Hazard Identification and Risk Assessment
Table 1: Physicochemical Properties and Inferred Hazard Profile
| Property | Value / Information | Source / Rationale |
| Chemical Name | This compound | PubChem[4] |
| CAS Number | 23790-39-8 | PubChem[4] |
| Molecular Formula | C₁₅H₂₈O | PubChem[4] |
| Molecular Weight | 224.38 g/mol | PubChem[4] |
| Physical State | Solid (Inferred from similar compounds) | Analogy to BHT[5] |
| Inferred Hazards | Flammable/Combustible Solid: Ketones are typically flammable[1]. | Analogy to related ketones[3] |
| Skin/Eye Irritant: Causes skin and serious eye irritation[2][6]. | Analogy to 2,6-Di(tert-butyl) derivatives[2][6] | |
| Respiratory Irritant: May cause respiratory irritation[2]. | Analogy to 2,6-Di(tert-butyl) derivatives[2] | |
| Aquatic Toxicity: May be harmful or toxic to aquatic life[7][8]. | Analogy to related compounds[7][8] |
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, a thorough risk assessment is critical. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion[9]. Engineering controls, such as working within a certified chemical fume hood, should always be the first line of defense to minimize inhalation risk.
Mandatory PPE includes:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133[5]. A face shield should be used if there is a splash hazard.
-
Skin Protection: Wear a flame-resistant lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin contact[9]. Always inspect gloves for tears or degradation before use. Contaminated clothing should be removed immediately.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before eating, drinking, or smoking, and before leaving the laboratory[2].
The causality behind this PPE regimen is to create a barrier against the compound's irritant properties and prevent accidental ingestion or contact with flammable sources.
Section 3: Waste Segregation and Containerization
Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring compliant disposal.
-
Incompatible Materials: Keep this compound away from strong oxidizing agents, strong acids, and bases[5]. Store waste containers in a designated Satellite Accumulation Area (SAA), segregated from incompatible chemicals[10][11].
-
Container Selection: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tightly closing lid[10]. For liquid solutions, use a container designed for liquids. It is often acceptable to reuse the original manufacturer's container, provided it is in good condition[10][11].
-
Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate percentage of each constituent if it is a mixture[10]. Containers must be kept closed at all times except when adding waste[10].
Section 4: Disposal Decision Workflow
The appropriate disposal procedure depends on the nature and quantity of the waste. The following workflow illustrates the decision-making process for managing this compound waste streams.
Caption: Disposal decision workflow for this compound.
Section 5: Step-by-Step Disposal Protocols
These protocols provide explicit instructions for the common waste scenarios identified in the workflow diagram.
Protocol 5.1: Disposal of Unused or Contaminated Product
This procedure applies to the bulk chemical, reaction residues, or contaminated solutions. The ultimate goal is disposal at an approved waste disposal plant, typically via incineration[7].
-
Prepare Waste Container: Select a compatible, properly labeled hazardous waste container as described in Section 3.
-
Transfer Waste: Working in a chemical fume hood and wearing appropriate PPE, carefully transfer the chemical waste into the container. If the chemical is a solid, use a dedicated scoop. If it is a liquid, use a funnel to prevent spills.
-
Secure Container: Tightly cap the container. Do not overfill; leave at least 10% headspace to allow for expansion.
-
Store Safely: Place the container in your lab's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials[10].
-
Arrange Disposal: Contact your institution's EHS office or follow their established procedures to arrange for pickup by a licensed chemical waste disposal contractor[1].
Protocol 5.2: Management of Small Spills
This protocol is for minor spills that can be safely managed by laboratory personnel. For large spills, evacuate the area and follow your institution's emergency procedures.
-
Ensure Safety: Alert personnel in the immediate area. Ensure the area is well-ventilated, and remove all sources of ignition[9].
-
Contain Spill: If the material is solid, carefully sweep it up to avoid generating dust[5]. If it is a liquid, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).
-
Collect Residue: Using non-sparking tools, carefully scoop the absorbed material or swept solid into a designated hazardous waste container[9].
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste.
-
Dispose: Treat the collected spill residue and contaminated cleaning materials as hazardous waste according to Protocol 5.1.
Protocol 5.3: Disposal of Empty Containers
An "empty" container must be managed properly to be considered non-hazardous.
-
Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol)[1]. This is a critical step to ensure the removal of chemical residues.
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous chemical waste, as per Protocol 5.1[1].
-
Deface Label: Completely remove or deface the original chemical label to prevent misidentification[11].
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycling, pending your institution's specific policies[11].
Section 6: Emergency Procedures
This guide is for planned disposal operations. In an emergency, always prioritize personal safety and follow your site-specific emergency action plan.
-
In Case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Do not use a direct water jet. Vapors may be heavier than air and can form explosive mixtures[7].
-
Personal Exposure:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water/shower.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing[6].
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do not induce vomiting.
-
Inhalation: Move the person to fresh air.
-
-
Large Spills: Evacuate the area immediately. Prevent the spill from entering drains and contact your institution's emergency response team[9].
References
- Benchchem. Safe Disposal of Cyclopropyl 2-(4-methylphenyl)ethyl Ketone: A Procedural Guide.
- Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methylcyclohexanone.
- Fisher Scientific. (2010). Safety Data Sheet: 2,6-Di-tert-butyl-p-cresol.
- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one.
- Merck Millipore. Safety Data Sheet: 4-tert-Butylcyclohexanone.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclohexanone.
- Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals.
- Boston University Environmental Health & Safety. Chemical Waste Management Guide.
- A.G. Layne. (2018). Safety Data Sheet: Cyclohexanone.
- Fisher Scientific. (2014). Safety Data Sheet: 4-tert-Butylcyclohexanone.
- TCI Chemicals. (2025). Safety Data Sheet: 4-tert-Butylcyclohexanol (cis- and trans- mixture).
- PubChem, National Center for Biotechnology Information. This compound.
- Hill Brothers Chemical Company. (2019). Safety Data Sheet: Cyclohexanone.
- The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
- Apollo Scientific. (2023). Safety Data Sheet: 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadien-1-one.
- University of Otago. Laboratory chemical waste disposal guidelines.
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Cyclohexanone.
- Occupational Safety and Health Administration (OSHA). OSHA Occupational Chemical Database: Cyclohexanone.
- MetaSci Inc. (2022). Safety Data Sheet: 2,6-Di-tert-butyl-4-methylphenol.
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- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
A Senior Application Scientist's Guide to Handling 2,6-Di-tert-butyl-4-methylcyclohexanone
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is the bedrock of innovation and discovery. This guide provides essential, immediate safety and logistical information for handling 2,6-Di-tert-butyl-4-methylcyclohexanone (CAS No. 23790-39-8). As your partner in the lab, we go beyond supplying a product; we aim to build a foundation of trust by empowering you with the critical knowledge needed for safe and effective experimentation.
A Note on Scientific Diligence: As of the compilation of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible. This is not uncommon for specialized research chemicals. In the spirit of proactive safety and scientific integrity, the following recommendations are expertly synthesized based on the known hazards of a closely related structural analog: 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one . This analog shares the sterically hindered di-tert-butyl cyclohexanone core, which is anticipated to be the primary driver of its toxicological and reactivity profile. We strongly advise users to procure a compound-specific SDS from their supplier and to conduct a thorough internal risk assessment before commencing work.
Hazard Analysis: A Structurally-Informed Perspective
The primary hazards associated with the structural analog are irritation to the skin, eyes, and respiratory system.[1] The bulky di-tert-butyl groups significantly influence the molecule's properties, but the core ketone functionality and aliphatic rings suggest a low to moderate hazard profile, primarily centered on direct contact.
Anticipated Hazards:
-
Skin Irritation (H315): Expected to cause skin irritation upon direct contact.[1]
-
Serious Eye Irritation (H319): Direct contact with eyes is likely to cause serious irritation.[1]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may cause respiratory tract irritation.[1]
These classifications necessitate a stringent adherence to a multi-layered Personal Protective Equipment (PPE) strategy focused on preventing direct physical contact and aerosol inhalation.
The Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a passive checklist but an active system of defense. Each component is chosen to mitigate a specific, identified risk. The following protocol is your primary line of defense.
Eye and Face Protection: The Non-Negotiable Barrier
Rationale: The high likelihood of serious eye irritation from accidental splashes or contact with airborne particles makes robust eye protection paramount.[1]
-
Minimum Requirement: Wear ANSI Z87.1-compliant or EN166-compliant chemical safety goggles at all times when handling the compound.[2] Standard safety glasses are insufficient as they do not provide a seal against splashes and dust.
-
Best Practice/Splash Hazard: When handling larger quantities (>10g) or performing operations with a high potential for splashing (e.g., dissolution, transfer), supplement safety goggles with a full-face shield. A face shield protects the entire face from splashes and is a critical secondary barrier.
Skin and Body Protection: Preventing Dermal Exposure
Rationale: To prevent skin irritation, a barrier must be established between the chemical and your body.[1] This involves not only gloves but also appropriate lab attire.
-
Glove Selection: Standard nitrile gloves (minimum 5 mil thickness) are the recommended choice for incidental contact. Nitrile provides a good balance of chemical resistance and dexterity. Always inspect gloves for pinholes or tears before use.[3] For prolonged handling or immersion, consult the glove manufacturer's permeation data.
-
Glove Technique: Employ proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[3] Dispose of contaminated gloves immediately in the designated chemical waste stream.
-
Lab Coat: A standard cotton or poly-cotton laboratory coat should be worn, fully buttoned, with sleeves rolled down. This protects against incidental contact with skin and prevents contamination of personal clothing.
-
Additional Protection: For tasks involving significant quantities or a high risk of spillage, consider a chemical-resistant apron.
Respiratory Protection: Mitigating Inhalation Risks
Rationale: The potential for respiratory irritation from inhaling fine dust or aerosols necessitates careful control of the workspace atmosphere.[1]
-
Primary Control (Engineering): All handling of solid this compound should be performed within a certified chemical fume hood or a powder containment hood to minimize airborne particles.[1]
-
Secondary Control (Respiratory PPE): If engineering controls are not available or are insufficient to control exposure, respiratory protection is required. A NIOSH-approved N95 or EN 143-compliant P1 particulate respirator is suitable for nuisance levels of dust.[1][4] If significant aerosolization is possible, an air-purifying respirator (APR) with an organic vapor/particulate combination cartridge (e.g., OV/P100) should be used as part of a comprehensive respiratory protection program.[2]
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Operations
-
Preparation: Before handling, designate a specific work area within a chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[2]
-
Pre-Donning PPE: Wash hands thoroughly. Don your lab coat, followed by safety goggles and/or a face shield.
-
Handling: Perform all manipulations, including weighing and transfers, within the fume hood. Use tools (spatulas, weigh boats) to avoid direct hand contact. Keep the container tightly closed when not in use.[1]
-
Post-Handling: After completing work, carefully remove gloves and dispose of them in the designated waste container. Wash hands thoroughly with soap and water.
-
Housekeeping: Clean the work area using a wet wipe or a HEPA-filtered vacuum to avoid generating dust. Do not dry sweep.
Spill and Disposal Management
-
Spill Response: In case of a small spill, cordon off the area. Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area thoroughly.
-
Waste Disposal: All waste materials, including contaminated gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.[3] Place materials in a clearly labeled, sealed container and follow your institution's specific guidelines for chemical waste pickup and disposal. Do not flush down the drain.[1]
Data Summary and Visual Workflow
PPE Requirement Summary
| Exposure Route | Hazard Classification (Based on Analog) | Required Personal Protective Equipment |
| Eye Contact | Serious Eye Irritation (H319)[1] | Chemical safety goggles (minimum); Face shield over goggles for splash risk. |
| Skin Contact | Skin Irritation (H315)[1] | Nitrile gloves; Standard lab coat. Chemical-resistant apron for large quantities. |
| Inhalation | Respiratory Irritation (H335)[1] | Work in a chemical fume hood (primary). N95/P1 respirator for dusts if fume hood is unavailable or insufficient. |
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE when handling the target compound.
References
-
Lead Sciences. This compound. [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
